5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDZQWZJQYKDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366635 | |
| Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122835-14-7 | |
| Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
This compound is a bifunctional aromatic compound that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring an aldehyde, a terminal alkyne, and an aryl bromide, provides three distinct points for chemical modification. This orthogonality makes it a highly valuable precursor for constructing complex molecular frameworks. Notably, it serves as a key starting material in the synthesis of multi-target directed ligands (MTDLs), which are innovative therapeutic agents designed to interact with multiple biological targets simultaneously.[1]
The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis, a classic yet robust reaction in organic chemistry.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this synthesis, delving into the underlying reaction mechanism, a field-proven experimental protocol, and the causal reasoning behind each procedural step.
The Underpinning Chemistry: Williamson Ether Synthesis
The synthesis of this compound is a prime example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The core principle involves the reaction between an alkoxide (or, in this case, a phenoxide) and a primary alkyl halide.[4]
The process can be broken down into two key stages:
-
Deprotonation: The weakly acidic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of propargyl bromide. This attack occurs from the backside relative to the bromine leaving group, leading to an inversion of stereochemistry (though not relevant for this achiral molecule). The simultaneous formation of the new carbon-oxygen bond and cleavage of the carbon-bromine bond results in the desired ether product.[2]
The selection of a primary alkyl halide like propargyl bromide is critical, as secondary and tertiary halides would favor a competing elimination (E2) reaction, especially with a strong base like an alkoxide, leading to undesired byproducts.[3][4] Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are ideal for this reaction as they solvate the cation of the base while leaving the nucleophile relatively free, thus promoting the SN2 pathway.[4][5]
Core Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures.[1]
Materials & Reagents
| Reagent/Material | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Purity |
| 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | C₇H₅BrO₂ | 201.02 | ≥98% |
| Propargyl Bromide (80% in Toluene) | 106-96-7 | C₃H₃Br | 118.96 | 80% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | ≥99% |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | ACS Grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 equiv), potassium carbonate (1.3 equiv), and acetone (approx. 1.6 mmol of aldehyde per mL of acetone).
-
Initial Reflux: Stir the resulting suspension and heat it to reflux (approximately 60°C) for 30 minutes. This step facilitates the deprotonation of the phenol to form the active nucleophile.
-
Addition of Electrophile: Cool the mixture to room temperature. Add propargyl bromide (1.6 equiv) dropwise to the flask. A color change may be observed.
-
Main Reaction: Heat the suspension to reflux again and maintain stirring for 2.5 to 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:EtOAc, 7:3).[6]
-
Solvent Removal: After the reaction is complete (as indicated by TLC), cool the mixture and remove the acetone under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate three times. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Add activated carbon to the solution and stir for 15 minutes at 40°C to remove colored impurities.[1] Filter the mixture through a pad of Celite® to remove the drying agent and carbon.
-
Final Purification: Evaporate the filtrate to dryness. Recrystallize the obtained solid residue from a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) to yield the pure this compound.[1]
Experimental Workflow & Rationale
Understanding the purpose of each step is crucial for troubleshooting and adapting the protocol. The following workflow breaks down the synthesis and explains the causality behind each action.
-
Causality of Reagent Choices :
-
5-Bromo-2-hydroxybenzaldehyde : This is the foundational scaffold, providing the brominated aromatic ring and the aldehyde group.[7][8] The ortho-hydroxy group is essential for the etherification reaction.
-
Potassium Carbonate : A moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the aldehyde or propargyl bromide. Its insolubility in acetone drives the equilibrium towards the formation of the potassium phenoxide.
-
Propargyl Bromide : Serves as the electrophile. It is a primary halide, which is ideal for SN2 reactions, and it efficiently introduces the synthetically versatile propargyl (prop-2-ynyl) group.[3]
-
-
Rationale for Procedural Steps :
-
Initial Reflux without Propargyl Bromide : Ensuring the phenoxide is pre-formed before adding the electrophile maximizes the concentration of the active nucleophile, promoting a clean and efficient reaction.
-
Aqueous Workup : This is a critical purification step. The inorganic byproducts, such as potassium bromide (KBr) and excess potassium carbonate, are highly soluble in water but insoluble in the ethyl acetate extraction solvent. This allows for their effective removal.
-
Recrystallization : This is the final purification technique. The crude product is dissolved in a minimal amount of a hot solvent system in which it is soluble (EtOAc/Hexane), and then cooled. The pure product crystallizes out, leaving soluble impurities behind in the mother liquor. This method typically yields a product of high purity.[1]
-
Product Characterization and Validation
The final product, this compound, should be a solid at room temperature (a literature melting point for the related 4-(prop-2-ynyloxy)benzaldehyde is 83-84 °C).[6] Proper characterization is essential to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₇BrO₂ |
| Monoisotopic Mass | 237.96294 Da |
| InChIKey | NZDZQWZJQYKDBC-UHFFFAOYSA-N |
| SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O |
| (Data sourced from PubChem[9]) |
Standard analytical techniques for structure elucidation include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the presence of all expected protons and carbons and their respective chemical environments.
-
Mass Spectrometry (MS) : Provides the mass-to-charge ratio, confirming the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method for producing this versatile chemical intermediate. By understanding the SN2 mechanism and the rationale behind each step of the protocol—from phenoxide formation to final purification—researchers can confidently and consistently produce this valuable compound. The orthogonal reactivity of its functional groups ensures its continued importance as a building block in the development of novel therapeutics and advanced materials.[10]
References
-
Butini, J. A., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Available at: [Link]
-
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. Semantic Scholar. Available at: [Link]
-
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. (n.d.). PubChem. Available at: [Link]benzaldehyde)
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Available at: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). National Institutes of Health. Available at: [Link]
-
Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.. Available at: [Link]
-
5-Bromosalicylaldehyde. (n.d.). PubChem. Available at: [Link]
-
Propargylation of 4-hydroxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde. (2022). ResearchGate. Available at: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a versatile synthetic intermediate characterized by a trifunctional scaffold: a reactive aldehyde, a terminal alkyne, and an aryl bromide. This unique combination of functional groups, each with distinct and orthogonal reactivity, makes it a valuable building block in medicinal chemistry, organic synthesis, and materials science. The strategic placement of these moieties allows for sequential and selective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its current and potential applications, with a focus on insights relevant to drug discovery and development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO₂ | PubChem[1] |
| Molecular Weight | 239.07 g/mol | Calculated |
| Canonical SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, acetone) and sparingly soluble in water. | Inferred from structure |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach offers high yields and straightforward purification.[2]
Experimental Protocol: Synthesis of this compound
Rationale: This protocol utilizes the reaction of the phenoxide ion of 5-bromosalicylaldehyde with propargyl bromide. The use of a carbonate base is crucial for the deprotonation of the phenolic hydroxyl group, while a polar aprotic solvent like acetone facilitates the SN2 reaction.
Materials:
-
5-Bromosalicylaldehyde
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of impurities.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
-
Aldehyde proton (CHO): A singlet around δ 10.3 ppm.
-
Aromatic protons: A set of doublets and a doublet of doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methylene protons (OCH₂): A doublet around δ 4.8 ppm.
-
Alkynyl proton (C≡CH): A triplet around δ 2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl carbon (C=O): A signal around δ 190 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 110-160 ppm.
-
Alkynyl carbons (C≡C): Two signals around δ 75-80 ppm.
-
Methylene carbon (OCH₂): A signal around δ 56 ppm.
Infrared (IR) Spectroscopy:
-
C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹.
-
C=O stretch (aldehyde): A strong band around 1690-1710 cm⁻¹.[3]
-
C-O stretch (ether): A band in the region of 1200-1250 cm⁻¹.
-
C-Br stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound lies in the differential reactivity of its three functional groups.
Caption: Reactivity map of this compound.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.[4]
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene.
-
Reductive Amination: Provides a route to secondary and tertiary amines.
-
Henry Reaction: Enables the formation of nitroaldol products.
Reactions of the Terminal Alkyne
The propargyl group is a key component for "click" chemistry and other metal-catalyzed transformations.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne readily participates in this highly efficient and regioselective reaction to form 1,4-disubstituted 1,2,3-triazoles. This is a powerful tool for linking the molecule to other chemical entities.
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides to form new carbon-carbon bonds.
Reactions of the Aryl Bromide
The bromine atom on the aromatic ring is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[4]
-
Suzuki Coupling: Enables the formation of biaryl compounds by reacting with boronic acids.
-
Heck Reaction: Facilitates the formation of carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: Allows for the synthesis of aryl amines.
Applications in Drug Discovery and Development
The structural motifs present in this compound are prevalent in a wide range of biologically active molecules. Its utility as a synthetic intermediate is particularly notable in the development of novel therapeutics.
Precursor for Bioactive Heterocycles
The aldehyde and alkyne functionalities can be utilized in intramolecular reactions to construct various heterocyclic systems, which are core structures in many pharmaceuticals. The bromo-substituent provides a handle for further diversification of these heterocyclic scaffolds.
Role in the Synthesis of HIV-1 Entry Inhibitors
Derivatives of 5-bromobenzaldehyde are known precursors in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[4] CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[4] By serving as a versatile starting material, this compound can be elaborated into novel CCR5 antagonists, potentially leading to new antiretroviral therapies.[4]
Caption: Mechanism of HIV-1 entry and the inhibitory action of CCR5 antagonists.
Safety and Handling
-
Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][7]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
-
PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
MDPI. N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
PubChem. 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChemLite. 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. [Link]
-
National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives | Request PDF. [Link]
-
Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
-
Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. [Link]
-
ResearchGate. (PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]
-
PLOS. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
-
PubMed Central. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]
-
ResearchGate. (PDF) Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies. [Link]
-
OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]
-
Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. [Link]
-
ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]
-
5-Bromosalicylaldehyde | C7H5BrO2 | MD Topology | NMR | X-Ray. [Link]
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
-
ResearchGate. IR spectra of 5-bromosalicylaldehyde and [ZnL2(H2O)2] (C1). [Link]
Sources
- 1. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
structure elucidation of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Introduction
This compound is a versatile bifunctional organic compound with the molecular formula C₁₀H₇BrO₂. Its structure incorporates an aldehyde, a propargyl ether, and a substituted aromatic ring, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise confirmation of its chemical structure is paramount for its application in any synthetic pathway, ensuring the integrity of subsequent research and development.
This technical guide provides a comprehensive, in-depth overview of the analytical methodologies employed to elucidate and confirm the structure of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices and the logical synthesis of data from multiple spectroscopic methods. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structure elucidation workflows.
Core Analytical Strategy: A Multi-faceted Approach
The definitive confirmation of a molecule's structure is not achieved by a single technique but by the convergence of evidence from several orthogonal analytical methods. For this compound, the primary tools for elucidation are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation.
Caption: Workflow for the synthesis and structural confirmation of the target compound.
Synthesis and Purification Overview
The target compound is typically synthesized via a Williamson ether synthesis. This involves the reaction of 5-bromosalicylaldehyde with propargyl bromide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or dimethylformamide (DMF).[1][2] The phenoxide ion, formed by the deprotonation of the hydroxyl group of 5-bromosalicylaldehyde, acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide to form the ether linkage.
Protocol: Synthesis of this compound
-
To a solution of 5-bromosalicylaldehyde (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Principle: IR spectroscopy is a foundational technique used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum.
Data Interpretation: The IR spectrum provides direct evidence for the key functional groups within this compound.[3][4][5][6]
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for Structure Confirmation |
| Aldehyde C-H Stretch | 2850-2880 and 2750-2780 | The presence of two distinct, albeit sometimes weak, bands confirms the aldehyde moiety. |
| Aldehyde C=O Stretch | ~1705 | The position, lowered from a typical aliphatic aldehyde (~1730 cm⁻¹), indicates conjugation with the aromatic ring.[6] |
| Aromatic C=C Stretch | 1450-1600 | Confirms the presence of the benzene ring. |
| Terminal Alkyne ≡C-H Stretch | ~3250 (strong, sharp) | A highly characteristic peak that confirms the presence of the terminal alkyne of the propargyl group.[1] |
| Alkyne C≡C Stretch | ~2120 (weak to medium) | Confirms the carbon-carbon triple bond. |
| Ether C-O Stretch | ~1240 | Indicates the presence of the aryl-alkyl ether linkage. |
The combination of these specific absorption bands provides a robust "fingerprint" for the molecule, confirming the successful incorporation of both the aldehyde and the propargyl ether functionalities onto the brominated aromatic scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.[1][7]
Protocol: NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Process the data to assign chemical shifts (δ), integration values, and coupling constants (J).
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
Caption: Structure with proton labels for ¹H NMR assignment.
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |
| Hₐ | ~10.3 | Singlet (s) | - | The highly deshielded aldehyde proton, with no adjacent protons to couple with. |
| Hₑ | ~7.9 | Doublet (d) | ~2.5 | Aromatic proton ortho to the aldehyde group, showing small meta-coupling to Hc. |
| Hc | ~7.6 | Doublet of doublets (dd) | ~8.8, 2.5 | Aromatic proton coupled to both Hₑ (meta) and Hբ (ortho). |
| Hբ | ~7.0 | Doublet (d) | ~8.8 | Aromatic proton ortho to the ether group, showing large ortho-coupling to Hc. |
| Hₒ | ~4.8 | Doublet (d) | ~2.4 | Methylene protons of the propargyl group, coupled to the terminal alkyne proton (Hd). |
| Hₐ | ~2.5 | Triplet (t) | ~2.4 | Terminal alkyne proton, coupled to the two methylene protons (Hₒ). |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Interpretation |
| Aldehyde (C=O) | ~189.5 | The characteristic downfield signal for an aldehyde carbonyl carbon. |
| Aromatic (C-O) | ~158.0 | Quaternary aromatic carbon attached to the electron-donating ether oxygen. |
| Aromatic (C-H) | 135.5, 129.0, 115.0 | Signals for the three protonated aromatic carbons. |
| Aromatic (C-CHO) | ~125.0 | Quaternary aromatic carbon attached to the aldehyde group. |
| Aromatic (C-Br) | ~118.0 | Quaternary aromatic carbon attached to bromine. |
| Alkyne (≡C-H) | ~78.5 | The terminal carbon of the alkyne. |
| Alkyne (-C≡) | ~76.0 | The internal carbon of the alkyne. |
| Methylene (-O-CH₂-) | ~56.5 | The methylene carbon adjacent to the ether oxygen. |
The distinct signals in both the ¹H and ¹³C NMR spectra, along with the specific coupling patterns, allow for the complete and unambiguous assignment of the entire carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the structure of the propargyl ether side chain.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which helps in confirming its molecular formula. The fragmentation pattern can also provide additional structural clues.
Data Interpretation: For organobromine compounds, the mass spectrum has a highly characteristic feature due to the natural isotopic abundance of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[9][10][11]
| Ion | Expected m/z | Significance for Structure Confirmation |
| [M]⁺ | 238 | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ | 240 | Molecular ion containing the ⁸¹Br isotope. The near 1:1 intensity ratio of the [M]⁺ and [M+2]⁺ peaks is definitive proof of the presence of one bromine atom in the molecule.[10] |
| Predicted Adducts (e.g., ESI) | [M+H]⁺: 239/241[M+Na]⁺: 261/263 | In soft ionization techniques like Electrospray Ionization (ESI), protonated or sodiated adducts are common. The 2-mass-unit separation will persist.[12] |
Fragmentation Analysis: Under higher energy ionization methods like Electron Impact (EI), the molecule will fragment in predictable ways. Key fragments would also exhibit the isotopic bromine pattern if they retain the bromine atom, further corroborating the structure.[13][14]
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is a clear example of the power of modern analytical chemistry.
-
IR spectroscopy confirms the presence of all essential functional groups: aldehyde, terminal alkyne, ether, and the aromatic ring.
-
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton, establishing the precise connectivity of atoms and the substitution pattern of the benzene ring.
-
Mass spectrometry verifies the molecular weight and confirms the elemental composition (specifically the presence of a single bromine atom) through its characteristic isotopic pattern.
The convergence of data from these independent techniques provides an unassailable body of evidence, leading to the definitive and trustworthy structural assignment of the molecule. This rigorous confirmation is the essential foundation upon which all further chemical and biological investigation of this compound must be built.
References
-
The Royal Society of Chemistry. "Supporting Information for Synthesis of 4-(prop-2-ynyloxy)benzaldehyde." Available at: [Link]
-
PubChem. "5-Bromo-2-methoxybenzaldehyde." National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. "5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde." Available at: [Link]
-
Vetter, W., & Rosenfelder, N. (2010). "Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry." Analytical Chemistry. Available at: [Link]
-
ResearchGate. "IR Spectra of benzaldehyde and its derivatives in different aggregate states." Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. "Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane." Available at: [Link]
- Google Patents. "Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Doc Brown's Chemistry. "Infrared spectrum of benzaldehyde." Available at: [Link]
-
Ruan, T., & Vetter, W. (2007). "Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation." ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). "Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design." Available at: [Link]
-
Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Available at: [Link]
-
University of Calgary. "CHEM 2600 Topic 3: Mass Spectrometry (MS)." Available at: [Link]
-
Batool, T., et al. (2014). "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." Semantic Scholar. Available at: [Link]
-
University of Wisconsin-Madison. "19.14 Spectroscopy of Aldehydes and Ketones." Organic Chemistry: A Tenth Edition. Available at: [Link]
-
YouTube. "Bromo pattern in Mass Spectrometry." Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Linker in Medicinal Chemistry and Materials Science
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a bifunctional organic molecule of significant interest in contemporary chemical research. Its structure uniquely combines an aldehyde, a versatile handle for forming imines, Schiff bases, and other derivatives; a bromine atom, which allows for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig); and a terminal alkyne (propargyl group), a key participant in highly efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This trifecta of reactive sites makes this compound a valuable building block for the synthesis of complex molecular architectures. In drug discovery, it serves as a scaffold for creating novel heterocyclic compounds and as a linker for conjugating molecules to biomacromolecules or probes. In materials science, its ability to undergo polymerization and surface functionalization reactions makes it a candidate for the development of advanced polymers and functional materials. This guide provides a comprehensive overview of its synthesis, detailed characterization data, and safe handling protocols, grounded in established chemical principles.
Physicochemical and Spectroscopic Overview
A summary of the core properties of this compound is presented below. Note that while some data is experimentally determined, the detailed spectroscopic assignments are predicted based on extensive analysis of structurally analogous compounds due to the limited availability of published experimental spectra for this specific molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇BrO₂ | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| CAS Number | 122835-14-7 | |
| Appearance | Predicted to be a solid | |
| Melting Point | 94-96 °C | |
| SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. In this case, the starting materials are 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) and propargyl bromide.
The causality behind this choice of reaction is its high efficiency and functional group tolerance. The phenolic proton of 5-bromosalicylaldehyde is acidic and is readily deprotonated by a moderately strong base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage. An aprotic polar solvent like dimethylformamide (DMF) or acetone is chosen to solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion and facilitating the reaction.
Experimental Protocol: Synthesis Workflow
The following protocol is adapted from established procedures for the synthesis of analogous (prop-2-ynyloxy)benzene derivatives.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.2 eq).
-
Activation: Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heating: Heat the mixture to 60 °C and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Quenching: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with distilled water to remove any remaining DMF and inorganic salts.
-
Purification: Dry the crude product and then purify it by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. Below is a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~7.9 | Doublet (d) | 1H | Aromatic (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It will appear as a doublet due to coupling with H-4. |
| ~7.7 | Doublet of Doublets (dd) | 1H | Aromatic (H-4) | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| ~7.1 | Doublet (d) | 1H | Aromatic (H-3) | This proton is ortho to the electron-donating ether group, causing an upfield shift relative to the other aromatic protons. It will be split into a doublet by H-4. |
| ~4.8 | Doublet (d) | 2H | Methylene (-O-CH₂-) | These protons are adjacent to the alkyne group and will be split by the terminal alkyne proton. |
| ~2.6 | Triplet (t) | 1H | Acetylenic (≡C-H) | The terminal alkyne proton will be split into a triplet by the two methylene protons. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum identifies all non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~189 | Aldehyde Carbonyl (C=O) | The carbonyl carbon is significantly deshielded and appears far downfield. |
| ~160 | C-2 (Aromatic, C-O) | This carbon is attached to the electronegative oxygen of the ether, causing a downfield shift. |
| ~138 | C-4 (Aromatic) | |
| ~130 | C-6 (Aromatic) | |
| ~125 | C-1 (Aromatic, C-CHO) | |
| ~115 | C-5 (Aromatic, C-Br) | The carbon attached to bromine is shielded relative to what might be expected due to the "heavy atom effect". |
| ~114 | C-3 (Aromatic) | |
| ~78 | Alkyne Carbon (-C≡) | |
| ~76 | Alkyne Carbon (≡C-H) | |
| ~56 | Methylene Carbon (-O-CH₂-) | The carbon of the propargyl ether linkage. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | C-H Stretch | Terminal Alkyne (≡C-H) |
| ~3070 | C-H Stretch | Aromatic (Ar-H) |
| ~2850, ~2750 | C-H Stretch | Aldehyde (Fermi doublets) |
| ~2120 | C≡C Stretch | Alkyne |
| ~1690 | C=O Stretch | Aromatic Aldehyde |
| ~1590, ~1470 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1020 | C-O Stretch | Alkyl Ether |
| ~820 | C-H Bend | 1,2,4-trisubstituted benzene |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the presence of bromine is a key diagnostic feature, as it will produce a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Predicted MS Data (ESI+) [1]
| m/z | Adduct |
| 238.97 | [M+H]⁺ |
| 260.95 | [M+Na]⁺ |
Safe Handling and Storage
Potential Hazards:
-
Skin and Eye Irritation: Aldehydes are often irritating to the skin and eyes. Prolonged contact should be avoided.
-
Respiratory Irritation: The compound may be irritating to the respiratory tract if inhaled.
-
Toxicity: While specific toxicity data is unavailable, it is prudent to handle the compound as potentially harmful if swallowed or absorbed through the skin.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid creating dust if it is a solid. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound stands out as a highly functionalized and versatile building block. The synthetic protocol for this compound is straightforward and relies on a classic Williamson ether synthesis, making it accessible for most organic chemistry laboratories. Its characterization is defined by the unique spectroscopic signatures of its aldehyde, bromo-aromatic, and propargyl ether moieties. By understanding its synthesis, characterization, and safe handling, researchers can effectively leverage this compound to advance projects in medicinal chemistry, chemical biology, and materials science, paving the way for new discoveries and applications.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from a general synthesis protocol for 4-(prop-2-ynyloxy)benzaldehyde which is analogous.
- Singh, R. K., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information.
- A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PLOS ONE. (Details a general synthetic method).
-
PubChemLite. (n.d.). 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link] (Provides basic chemical data and predicted mass spectrometry).
Sources
A Comprehensive Technical Guide to 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Bifunctional Scaffolds
In the landscape of modern medicinal chemistry and materials science, the development of molecular scaffolds possessing orthogonal reactivity is of paramount importance. These bifunctional molecules serve as versatile building blocks, enabling the streamlined construction of complex architectures through sequential and site-selective modifications. 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde emerges as a molecule of significant interest in this regard. Its structure thoughtfully combines a terminal alkyne, a cornerstone of click chemistry, with an aldehyde, a versatile handle for a myriad of classical organic transformations, all within a brominated aromatic framework ripe for cross-coupling reactions. This guide aims to provide a comprehensive technical overview of this compound, from its rational synthesis and detailed characterization to its potential applications in drug discovery and beyond. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and aim to empower fellow researchers to leverage the unique reactivity of this scaffold in their scientific endeavors.
Molecular Identity and Physicochemical Properties
While a specific CAS number for this compound is not readily found in major chemical databases, its molecular structure is unambiguously defined. A PubChem entry provides key identifiers for this compound[1].
Table 1: Molecular Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO₂ | PubChem[1] |
| IUPAC Name | 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | PubChem[1] |
| SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O | PubChem[1] |
| InChIKey | NZDZQWZJQYKDBC-UHFFFAOYSA-N | PubChem[1] |
| Molecular Weight | 239.07 g/mol | Calculated |
| Monoisotopic Mass | 237.96294 Da | PubChem[1] |
| Predicted XlogP | 2.2 | PubChem[1] |
Strategic Synthesis: The Williamson Ether Approach
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction provides a reliable route to ethers from an alkoxide and a primary alkyl halide. In this case, the readily available 5-Bromo-2-hydroxybenzaldehyde serves as the phenolic precursor.
Retrosynthetic Analysis
The retrosynthetic disconnection of the target molecule clearly points to 5-Bromo-2-hydroxybenzaldehyde and a propargyl halide as the key synthons. This approach is strategically sound due to the commercial availability and relatively low cost of these starting materials.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on standard Williamson ether synthesis conditions. Optimization of reaction time, temperature, and base may be necessary to achieve maximum yield.
Materials:
-
5-Bromo-2-hydroxybenzaldehyde (CAS: 1761-61-1)[2]
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
Add propargyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a gentle reflux (for acetone) or maintain at 50-60 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | δ ~10.4 ppm (s, 1H, CHO), δ ~7.8-7.2 ppm (m, 3H, Ar-H), δ ~4.8 ppm (d, 2H, O-CH₂), δ ~2.5 ppm (t, 1H, C≡CH) | The aldehydic proton will be significantly downfield. Aromatic protons will be in the typical aromatic region. The propargylic protons will appear as a doublet, and the terminal alkyne proton as a triplet due to coupling with the CH₂ group. |
| ¹³C NMR | δ ~190 ppm (CHO), δ ~160-115 ppm (Ar-C), δ ~80 ppm (C≡CH), δ ~75 ppm (C≡CH), δ ~56 ppm (O-CH₂) | The carbonyl carbon of the aldehyde will be the most downfield signal. Six distinct aromatic carbon signals are expected. The two sp-hybridized carbons of the alkyne will be in the characteristic region, and the propargylic carbon will be further upfield. |
| FT-IR | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (Ar-O-C stretch) | The terminal alkyne C-H stretch is a sharp, characteristic peak. The C≡C stretch is typically weak. The aldehyde C=O stretch is a strong absorption. The aryl ether stretch will also be prominent. |
| Mass Spec. | M⁺ and [M+2]⁺ in a ~1:1 ratio | The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak. |
Reactivity and Synthetic Applications
The synthetic utility of this compound is derived from the orthogonal reactivity of its three key functional groups: the aldehyde, the terminal alkyne, and the aryl bromide.
Caption: Orthogonal reactivity of this compound.
Aldehyde-Mediated Transformations
The aldehyde functionality is a gateway to a vast array of chemical transformations, including:
-
Nucleophilic Additions: Reactions with Grignard or organolithium reagents to form secondary alcohols.
-
Wittig and Related Olefinations: Conversion to alkenes.
-
Reductive Amination: Formation of secondary and tertiary amines, a cornerstone of medicinal chemistry.
-
Imination and Hydrazone Formation: Synthesis of Schiff bases and related derivatives.
The Power of the Terminal Alkyne
The terminal alkyne is a particularly valuable functional group, most notably for its participation in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The premier "click" reaction, allowing for the facile and highly efficient formation of 1,2,3-triazoles. This is a powerful strategy for bioconjugation and the synthesis of complex molecules.
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form internal alkynes.
-
Deprotonation and Nucleophilic Attack: Formation of an acetylide anion, which can act as a nucleophile in C-C bond-forming reactions[5].
Aryl Bromide Cross-Coupling
The aryl bromide provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents on the aromatic ring:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Potential Applications in Drug Discovery and Materials Science
The unique combination of functional groups in this compound makes it a highly attractive scaffold for several applications. Aromatic benzaldehydes are important intermediates in the synthesis of pharmaceuticals[6][7]. The propargylation of carbonyl compounds is a widely used method in the synthesis of biologically active natural products[8].
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as an elaborated fragment. The aldehyde can be used to explore interactions in a protein binding pocket through the formation of reversible covalent bonds or by conversion to other functional groups. The alkyne "handle" can then be used to "grow" the fragment into a more potent lead compound via click chemistry.
-
PROTACs and Molecular Glues: The ability to sequentially modify the scaffold at three distinct points makes it an ideal core for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules.
-
Fluorescent Probes and Bioconjugation: The alkyne can be used to attach fluorophores or other reporter tags, while the aldehyde allows for conjugation to biomolecules containing primary amines.
-
Polymer and Materials Science: The terminal alkyne can participate in polymerization reactions, and the overall scaffold can be incorporated into functional materials where the aldehyde and bromide can be further modified to tune the material's properties.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not available, related compounds like 5-bromosalicylaldehyde are known to cause skin and eye irritation[9].
Conclusion
This compound represents a strategically designed molecular scaffold with significant potential for a wide range of applications in chemical synthesis. Its trifunctional nature allows for a modular and convergent approach to the construction of complex molecules. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications, with the aim of inspiring and enabling researchers to unlock the full potential of this versatile building block.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde. [Link]
-
PubChemLite. 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. [Link]
-
Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]
-
National Center for Biotechnology Information (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(1), 123. [Link]
-
JoVE. Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. [Link]
-
Beilstein Journals. Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. [Link]
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
ResearchGate. SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES. [Link]
-
St. Olaf College. PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. [Link]
-
News. What are six applications for benzaldehyde. [Link]
-
National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
ACS Publications. Allenation of Terminal Alkynes with Aldehydes and Ketones. [Link]
Sources
- 1. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]
- 2. 1761-61-1|5-Bromo-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-anisaldehyde(25016-01-7) 1H NMR [m.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. News - What are six applications for benzaldehyde [sprchemical.com]
- 8. BJOC - Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation [beilstein-journals.org]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Biological Activity Screening of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Abstract
This guide outlines a comprehensive, tiered strategy for the initial biological characterization of the novel compound, 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde. Given the absence of existing biological data for this molecule, this document serves as a technical and strategic roadmap for researchers in drug discovery and chemical biology. The proposed workflow is designed to efficiently probe for cytotoxic, antimicrobial, and specific enzyme-inhibitory activities, thereby maximizing data generation from limited initial compound quantities. The protocols detailed herein are based on established, robust methodologies and are intended to provide a self-validating framework for hit identification and subsequent mechanistic investigation.
Introduction and Rationale
The compound this compound is a synthetic molecule of interest for biological screening due to its distinct structural motifs. An analysis of its chemical architecture provides a logical basis for prioritizing initial screening efforts:
-
Halogenated Benzaldehyde Core: Benzaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom, a common halogen in marine natural products and pharmacologically active compounds, can significantly modulate a molecule's lipophilicity and binding interactions, potentially enhancing its bioactivity.[4][5]
-
Propargyl Ether Group: The propargyl (prop-2-ynyl) moiety is a key feature in various bioactive molecules, including enzyme inhibitors and anticancer agents.[6] Its terminal alkyne is a versatile functional group that can participate in covalent interactions with biological targets, such as the active sites of enzymes, or act as a handle for click chemistry-based target identification. Ether linkages are also common in a wide variety of biologically active natural products.[7][8]
The combination of these features suggests that this compound warrants investigation as a potential cytotoxic agent against cancer cells, an antimicrobial agent, or a targeted enzyme inhibitor. This guide proposes a screening cascade designed to test these hypotheses systematically.
A Tiered Strategy for Biological Screening
A hierarchical or tiered approach is the most resource-efficient method for screening a novel compound. This strategy begins with broad, high-throughput assays to identify general bioactivity, followed by more specific, mechanism-focused assays for promising "hits."
dot graph "Screening_Workflow" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Compound Management"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Compound [label="this compound\n(Purity & Stability Check)"]; }
subgraph "cluster_1" { label="Tier 1: Primary Screening (Broad Activity)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT)"]; Antimicrobial [label="Antimicrobial Assay\n(e.g., Broth Microdilution)"]; Enzyme [label="Broad Enzyme Panel\n(e.g., Kinase Panel)"]; }
subgraph "cluster_2" { label="Tier 2: Secondary Screening & Hit Validation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; DoseResponse [label="Dose-Response & IC50/MIC Determination"]; Mechanism [label="Mechanism of Action Assays\n(e.g., Caspase, Cell Cycle)"]; Selectivity [label="Selectivity Profiling\n(e.g., Normal vs. Cancer Cells)"]; }
subgraph "cluster_3" { label="Tier 3: Hit-to-Lead"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; LeadOpt [label="Lead Optimization\n(SAR Studies)"]; }
// Connections Compound -> {Cytotoxicity, Antimicrobial, Enzyme} [label="Test Compound", color="#4285F4"]; Cytotoxicity -> DoseResponse [label="If Active", color="#34A853"]; Antimicrobial -> DoseResponse [label="If Active", color="#34A853"]; Enzyme -> DoseResponse [label="If Active", color="#34A853"]; DoseResponse -> {Mechanism, Selectivity} [color="#FBBC05"]; {Mechanism, Selectivity} -> LeadOpt [label="Validated Hit", color="#EA4335"]; } enddot Caption: A tiered workflow for screening this compound.
Tier 1: Primary Screening Protocols
The initial goal is to determine if the compound exhibits any biological activity at a standard screening concentration (e.g., 10-50 µM).
General Cytotoxicity Screening
Cytotoxicity assays are fundamental in drug discovery to identify compounds that are toxic to cells, which is a desired effect for anticancer agents but an adverse effect for other indications.[9] The MTT assay is a reliable, colorimetric method for assessing metabolic activity as an indicator of cell viability.[10]
Protocol: MTT Assay for Cytotoxicity [11]
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and one non-cancerous cell line (e.g., HEK293 embryonic kidney) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[12] Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include vehicle-only (e.g., DMSO) and positive (e.g., doxorubicin) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Table 1: Hypothetical Cytotoxicity Screening Data (IC50 in µM)
| Cell Line | Tissue of Origin | This compound | Doxorubicin (Control) |
| MCF-7 | Breast Cancer | 12.5 | 0.8 |
| A549 | Lung Cancer | 28.3 | 1.2 |
| HCT116 | Colon Cancer | 9.8 | 0.5 |
| HEK293 | Normal Kidney | > 100 | 5.4 |
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]
Protocol: Broth Microdilution for MIC Determination [16]
-
Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[16]
-
Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Tier 2: Secondary & Mechanistic Assays
If the primary screen reveals significant and selective cytotoxicity against cancer cells, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.
Caspase Activity Assay
Caspases are a family of proteases that are central executioners of apoptosis.[17] Caspase-3 and -7 are key effector caspases, and their activation is a hallmark of apoptosis.[18] Luminescent or colorimetric assays can quantify their activity.
Protocol: Caspase-Glo® 3/7 Assay (Luminescent) [19]
-
Cell Treatment: Plate cells and treat with the compound at its IC50 and 2x IC50 concentrations, as determined from the MTT assay. Include positive (e.g., staurosporine) and negative (vehicle) controls. Incubate for a relevant period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure: Add 100 µL of the reagent directly to each well of the 96-well plate containing the treated cells. Mix briefly on an orbital shaker.
-
Incubation: Incubate at room temperature for 1-2 hours.[20]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: An increase in luminescence relative to the vehicle control indicates the activation of caspase-3/7.
dot graph "Apoptosis_Pathway" { layout=dot; rankdir="TB"; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="Test Compound\n(e.g., 5-Bromo-...)"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; CellStress [label="Cellular Stress\n(e.g., DNA Damage)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProCasp9 [label="Pro-Caspase-9"]; Casp9 [label="Active Caspase-9"]; ProCasp37 [label="Pro-Caspase-3/7"]; Casp37 [label="Active Caspase-3/7\n(Measured by Assay)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)"];
// Connections Compound -> CellStress [label="Induces"]; CellStress -> ProCasp9 [label="Activates"]; ProCasp9 -> Casp9; Casp9 -> ProCasp37 [label="Cleaves & Activates"]; ProCasp37 -> Casp37; Casp37 -> Apoptosis [label="Executes"]; } enddot Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic compound.
Enzyme Inhibition Screening
The principle of an enzyme inhibition assay is to measure changes in enzyme activity in the presence of a test compound compared to a control.[21] Given the propargyl group, screening against enzymes susceptible to covalent modification, such as certain kinases or monoamine oxidases, could be a rational starting point. A general protocol for a kinase inhibition assay is provided.
Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™) [22]
-
Assay Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound at various concentrations.[22] Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, producing ADP.
-
ADP Detection (First Step): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation (Second Step): Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. A decrease in signal indicates inhibition. Calculate IC50 values from the dose-response curve.
Data Interpretation and Hit Prioritization
A compound is considered a "hit" if it meets predefined criteria:
-
Potency: Shows activity below a certain threshold (e.g., IC50 < 10 µM).
-
Selectivity: Is significantly more potent against cancer cells than normal cells (Selectivity Index > 10).
-
Confirmed Structure: The activity is reconfirmed with a freshly prepared or authenticated sample.
Validated hits from this screening cascade can then be advanced to lead optimization, where medicinal chemists synthesize analogs to improve potency, selectivity, and drug-like properties.
References
-
Al-Gabri, N. A., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC - NIH. [Link]
-
Yen, H., & Tantry, J. (Year not specified). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]
-
MDPI. (Year not specified). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
PubMed Central. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. [Link]
-
Gritti, A., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
ResearchGate. (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
-
MDPI. (Year not specified). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
-
MDPI. (Year not specified). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
ResearchGate. (2024). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]
-
Zak, K., & Presented, C. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. [Link]
-
de María, P. D., et al. (2010). Biosynthesis of ethers: unusual or common natural events? PubMed. [Link]
-
PMC - NIH. (Year not specified). Caspase Protocols in Mice. [Link]
-
Tipton, K. F., & Davey, G. P. (Year not specified). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Apec.org. (Year not specified). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Horton, T. (Year not specified). MTT Cell Assay Protocol. [Link]
-
ResearchGate. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
-
MDPI. (Year not specified). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Harvey, B. G., et al. (Year not specified). Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. Materials Advances (RSC Publishing). [Link]
-
Abd, A. H., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
PubMed. (1994). Cellular pharmacology and biological activity of 5-carboranyl-2'-deoxyuridine. [Link]
-
bioMerieux. (2024). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
PMC - NIH. (Year not specified). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. [Link]
-
ResearchGate. (2024). Update on in vitro cytotoxicity assays for drug development. [Link]
-
ResearchGate. (2024). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]
-
MDPI. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]
-
PMC - NIH. (Year not specified). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
MDPI. (Year not specified). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
-
Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
ResearchGate. (Year not specified). Guidelines for the digestive enzymes inhibition assay. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 3. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of ethers: unusual or common natural events? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. opentrons.com [opentrons.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic building block, 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the experimental rationale and data interpretation, grounded in established scientific principles. This guide will cover the analysis of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data, offering both predicted and comparative data from closely related analogues to provide a robust analytical framework. Detailed, field-tested protocols for data acquisition are also presented to ensure reproducibility and accuracy in your own laboratory settings.
Introduction: The Molecular Profile of this compound
This compound is a versatile bifunctional molecule, incorporating a reactive aldehyde, a bromine atom for cross-coupling reactions, and a terminal alkyne for click chemistry or further functionalization. Its molecular structure makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials. Accurate spectroscopic characterization is paramount to confirm its identity and purity before its use in subsequent synthetic steps.
Mass Spectrometry (MS) Analysis: Unveiling the Molecular Ion
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.
Predicted Mass Spectrometry Data
The predicted monoisotopic mass and various adducts for C₁₀H₇BrO₂ are presented below. These values are essential for accurate mass determination in experimental setups.[1]
| Adduct | Formula | Calculated m/z |
| [M]⁺ | C₁₀H₇BrO₂⁺ | 237.9624 |
| [M+H]⁺ | C₁₀H₈BrO₂⁺ | 238.9702 |
| [M+Na]⁺ | C₁₀H₇BrO₂Na⁺ | 260.9522 |
| [M+K]⁺ | C₁₀H₇BrO₂K⁺ | 276.9261 |
| [M-H]⁻ | C₁₀H₆BrO₂⁻ | 236.9557 |
Note: The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da.
Expected Fragmentation Pathway
Understanding the fragmentation pattern provides further structural confirmation. A plausible fragmentation pathway for this compound is initiated by the loss of the propargyl group.
Caption: Plausible mass spectrometry fragmentation of the parent ion.
Protocol: Acquiring a High-Resolution Mass Spectrum (HRMS) via ESI-TOF
This protocol outlines the acquisition of a high-resolution mass spectrum using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Instrumentation:
-
Agilent 6230 TOF LC/MS or equivalent.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup:
-
Ionization Mode: ESI Positive.
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and a well-averaged spectrum.
-
Data Analysis: Process the acquired spectrum to identify the molecular ion peak and its isotopic pattern. Compare the experimental m/z value with the calculated value to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum (in CDCl₃) will show distinct signals for the aromatic, aldehydic, and propargyl protons. The chemical shifts are influenced by the electronic effects of the bromo, aldehyde, and ether functionalities.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | ~10.4 | s | 1H | Deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic effect. |
| Aromatic-H (ortho to CHO) | ~7.9 | d | 1H | Deshielded by the adjacent aldehyde group. |
| Aromatic-H (ortho to Br) | ~7.6 | dd | 1H | Influenced by both the bromine and the aldehyde group. |
| Aromatic-H (ortho to O) | ~7.0 | d | 1H | Shielded by the electron-donating ether oxygen. |
| Methylene-H (-O-CH₂-) | ~4.8 | d | 2H | Adjacent to the ether oxygen and coupled to the acetylenic proton.[2] |
| Acetylenic-H (-C≡C-H) | ~2.5 | t | 1H | Characteristic chemical shift for a terminal alkyne proton, coupled to the methylene protons.[2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C=O | ~190-195 | Highly deshielded carbonyl carbon.[3] |
| Aromatic C-CHO | ~160 | Aromatic carbon attached to the aldehyde. |
| Aromatic C-O | ~155 | Aromatic carbon attached to the ether oxygen. |
| Aromatic C-H | ~135 | |
| Aromatic C-H | ~130 | |
| Aromatic C-H | ~115 | |
| Aromatic C-Br | ~110 | Aromatic carbon attached to bromine. |
| Acetylenic C (-C≡C-H) | ~80 | |
| Acetylenic C (-C≡C-H) | ~75 | |
| Methylene C (-O-CH₂-) | ~56 | Carbon adjacent to the ether oxygen. |
Protocol: Acquiring ¹H and ¹³C NMR Spectra
This protocol describes the standard procedure for obtaining high-quality NMR spectra.[4]
Instrumentation:
-
Bruker Avance 400 MHz spectrometer or equivalent.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal resolution.
-
Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Rationale |
| Acetylenic C-H stretch | ~3300-3250 | A sharp, strong band characteristic of a terminal alkyne.[4] |
| Aromatic C-H stretch | ~3100-3000 | |
| Aldehyde C-H stretch | ~2850 and ~2750 | Two weak bands (Fermi resonance).[4] |
| Acetylenic C≡C stretch | ~2150-2100 | A weak to medium, sharp band.[4] |
| Aldehyde C=O stretch | ~1700-1680 | A strong, sharp absorption.[4] |
| Aromatic C=C stretch | ~1600-1450 | Multiple bands of varying intensity. |
| C-O ether stretch | ~1250-1200 (asymmetric) and ~1050-1000 (symmetric) | Strong absorptions.[4] |
Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples.
Instrumentation:
-
PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory or equivalent.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Summary and Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and purity assessment of this compound. The combination of mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy allows for the confirmation of its molecular weight, the elucidation of its carbon-hydrogen framework, and the identification of its key functional groups. Adherence to the provided protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for any research or development endeavor involving this versatile chemical intermediate.
References
-
PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChemLite. 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. [Link]benzaldehyde)
-
The Royal Society of Chemistry. Supporting Information for [Journal Article Title]. [Link]
-
National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
-
PubChem. 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
Chemspace. 5-bromo-2-(prop-2-en-1-yloxy)benzaldehyde. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Semantic Scholar. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
-
MDPI. N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... [Link]
-
ResearchGate. (PDF) Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies. [Link]
-
PubMed Central. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. [Link]
-
ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]
Sources
- 1. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
A-Technical-Guide-to-5-Bromo-2-(prop-2-ynyloxy)benzaldehyde-Synthesis-Reactivity-and-Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a trifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its value lies in the distinct and orthogonal reactivity of its three functional groups: a terminal alkyne, an aromatic bromide, and an aldehyde. This guide provides a comprehensive overview of the compound's synthesis, key chemical transformations, and diverse applications, particularly in the construction of complex heterocyclic systems and molecules of therapeutic interest. Detailed experimental protocols, mechanistic insights, and data are presented to serve as a practical resource for researchers.
Introduction
This compound is a versatile aromatic compound whose structure incorporates three key functional groups, making it an ideal starting material for multi-step synthetic sequences. The aldehyde group serves as a classic handle for nucleophilic additions and condensations. The aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions. Crucially, the propargyl ether moiety provides a terminal alkyne, a highly valuable functional group for modern synthetic transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This orthogonal reactivity allows for the selective and sequential modification of the molecule, enabling the efficient construction of complex molecular architectures. Its derivatives have shown potential as antioxidant, antimicrobial, and anticancer agents.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO₂ | [4] |
| Molecular Weight | 239.07 g/mol | [4] |
| Monoisotopic Mass | 237.963 g/mol | [4] |
| Appearance | White to yellow or brown powder | [5] |
| SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O | [4] |
| InChIKey | NZDZQWZJQYKDBC-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The most direct and common method for synthesizing the title compound is through a Williamson ether synthesis, a reliable and high-yielding SN2 reaction.
Reaction Principle
The synthesis involves the O-alkylation of 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde) with propargyl bromide. A weak base, typically potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide ion and forming the desired propargyl ether linkage. Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal for this SN2 reaction.[6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar propargyl ether syntheses.[6][7]
Materials:
-
5-Bromosalicylaldehyde
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in acetone or DMF (approx. 0.2-0.5 M concentration), add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Add propargyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 6-12 hours.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v).[7]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of the title compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the ability to selectively address its three functional groups.
The Aldehyde Group
The aldehyde is a versatile functional group for forming new carbon-carbon and carbon-nitrogen bonds.
-
Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and amines to form various heterocyclic structures.[8][9]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) provides substituted amines.
-
Wittig Reaction: Olefination via the Wittig reaction can convert the aldehyde into an alkene.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
The Terminal Alkyne
The propargyl group is a gateway to numerous transformations, most notably cycloadditions.
-
Click Chemistry (CuAAC): The terminal alkyne undergoes highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with organic azides to form stable 1,2,3-triazole rings.[1] This reaction is exceptionally reliable and is widely used to link different molecular fragments.
-
Sonogashira Coupling: As a terminal alkyne, it can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form internal alkynes.
The Aryl Bromide
The bromine atom on the aromatic ring is an excellent handle for metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters to form new C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Stille Coupling: Coupling with organostannanes.
Logical Reactivity Diagram
Caption: Orthogonal reactivity of the key functional groups.
Applications in Research and Development
The unique trifunctional nature of this compound makes it a powerful tool for synthesizing diverse and complex molecules.
Synthesis of Heterocycles
A primary application is in the synthesis of novel heterocyclic compounds. The aldehyde can be used to form an initial ring, which can then be further functionalized using the alkyne and bromide moieties. For instance, condensation of the aldehyde with a binucleophile can form a dihydropyrimidine or similar ring system, with the alkyne and bromide available for subsequent diversification via click chemistry and cross-coupling, respectively.[8][10] This strategy is highly effective in building libraries of complex molecules for screening purposes.
Medicinal Chemistry and Drug Discovery
This scaffold is particularly relevant in medicinal chemistry. The structural motifs accessible from this starting material are common in biologically active compounds.
-
Enzyme Inhibitors: The ability to generate diverse structures makes it a valuable starting point for identifying enzyme inhibitors. For example, related benzaldehyde derivatives are used to synthesize inhibitors for targets like CCR5, relevant in HIV treatment.[11]
-
Antimicrobial and Anticancer Agents: Studies on similar propargyloxy benzaldehyde derivatives have demonstrated significant antioxidant, antibacterial, and antifungal activity.[3] The core structure can be elaborated to explore new chemical space for anticancer therapeutics.
-
Molecular Probes: The alkyne group is ideal for introducing reporter tags (like fluorophores or biotin) via click chemistry, enabling the synthesis of molecular probes for chemical biology applications.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct and orthogonal reactivity of its aldehyde, terminal alkyne, and aryl bromide functionalities allows for a wide range of sequential chemical transformations. This guide has provided the necessary technical information, including a reliable synthesis protocol and an overview of its key reactions, to effectively utilize this compound in the synthesis of complex molecules. Its proven applicability in constructing diverse heterocyclic systems and its potential in developing novel therapeutics underscore its importance as a strategic resource for researchers in organic synthesis and drug discovery.
References
[6] Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. Available from: [Link]
[12] National Center for Biotechnology Information. (n.d.). 5-Bromo-2-fluorobenzaldehyde. PubChem Compound Database. Retrieved from: [Link]
[13] Khan, A., et al. (2022). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Available from: [Link]
[14] National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzaldehyde. PubChem Compound Database. Retrieved from: [Link]
[4] University of Luxembourg. (2025). 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. PubChemLite. Available from: [Link]
[15] Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. Available from: [Link]
[7] Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. Available from: [Link]
[16] Shields, J. D., et al. (2019). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available from: [Link]
[3] Gökçe, H., et al. (2020). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. ResearchGate. Available from: [Link]
[1] Kumar, A., et al. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega. Available from: [Link]
[10] Al-Amiery, A. A. (2016). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. Available from: [Link]
[8] Kassab, R. M. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. Available from: [Link]
[17] Bakherad, M., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules. Available from: [Link]
[9] Chandrasekar, C., et al. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Scientific Reports. Available from: [Link]
[18] Jo, E., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]
[2] Gissot, A., et al. (2018). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]
- 5. innospk.com [innospk.com]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 7. rsc.org [rsc.org]
- 8. sciepub.com [sciepub.com]
- 9. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a bespoke synthetic intermediate that holds significant potential for researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a brominated aromatic ring, an aldehyde, and a terminal alkyne via a propargyl ether linkage, offers a triad of reactive sites for diverse chemical transformations. The aldehyde group serves as a classic handle for forming imines, alcohols, or carboxylic acids; the aryl bromide is primed for metal-catalyzed cross-coupling reactions; and the terminal alkyne is a key participant in azide-alkyne cycloadditions, famously known as "click chemistry."
Given its utility as a building block, a comprehensive understanding of its core physicochemical properties—namely solubility and stability—is paramount for its effective handling, storage, and application in synthetic protocols and drug development workflows. This guide provides a predictive assessment of these properties based on first principles of physical organic chemistry and offers detailed, field-proven methodologies for their empirical determination.
Part 1: Physicochemical Profile and Solubility
Molecular Structure and Predicted Solubility
The solubility of an organic compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The structure of this compound contains both polar and non-polar regions, which dictates its solubility profile.
-
Polar Moieties : The aldehyde (-CHO) group and the ether oxygen (-O-) introduce polarity and are capable of acting as hydrogen bond acceptors.
-
Non-Polar Moieties : The benzene ring and the hydrocarbon backbone of the propargyl group are non-polar (lipophilic). The bromine atom also contributes to its lipophilicity.
This bifunctional nature suggests that the compound will exhibit limited solubility in water but will be readily soluble in a range of common organic solvents.[1][2] The large, non-polar surface area of the brominated benzene ring is expected to dominate the molecule's overall character, making it largely hydrophobic.
For practical applications, a qualitative and quantitative understanding of its solubility in various solvent systems is crucial for reaction setup, purification, and formulation. Below is a table of predicted solubilities based on the structural analysis.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Slightly Soluble | The large hydrophobic bromophenyl group outweighs the hydrogen bonding capability of the ether and aldehyde oxygens. Solubility in alcohols will be higher than in water due to the alkyl portion of the solvent.[2] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can effectively solvate both the polar functional groups and the non-polar aromatic ring, leading to favorable interactions.[1] |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Moderately Soluble to Soluble | While the molecule has polar groups, its overall character is significantly non-polar, allowing for good solubility in these solvents. Diethyl ether, being slightly polar, is expected to be an excellent solvent.[1] |
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a standardized protocol for determining solubility is required. The following method provides a reliable workflow for quantifying the solubility of the title compound in a solvent of interest.
Caption: Fig 1. Experimental workflow for solubility determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 20-30 mg) to a known volume of the selected solvent (e.g., 2 mL) in a glass vial. The key is to ensure undissolved solid remains.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. For colloidal suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended.
-
Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter tip to avoid transferring any solid particles.
-
Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-determined calibration curve.
-
-
Quantification:
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][4][5]
-
Quantify the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations of the pure compound.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Part 2: Chemical Stability and Degradation Profile
The stability of a molecule is a critical parameter, influencing its shelf-life, formulation, and potential degradation pathways. The structure of this compound contains several functional groups with known chemical liabilities.
Analysis of Potential Degradation Pathways
-
Aldehyde Oxidation : The aldehyde functional group is susceptible to oxidation, especially in the presence of air (autoxidation), to form the corresponding carboxylic acid, 5-Bromo-2-(prop-2-ynyloxy)benzoic acid.[6] This process can be accelerated by light and trace metal impurities.
-
Propargyl Ether Cleavage : While ethers are generally stable, the propargyl ether linkage can be susceptible to cleavage under strong acidic conditions.[7] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack. Under basic conditions, the terminal alkyne proton is acidic and can be abstracted, which could potentially lead to rearrangement or other reactions, although this typically requires a strong base.
-
Alkyne Instability : Terminal alkynes can be thermally sensitive and may undergo polymerization or decomposition at elevated temperatures.[8][9] They are generally stable under typical storage conditions but this potential instability should be considered.
-
Photostability : Aromatic aldehydes are known to be photoreactive.[10][11] Upon exposure to UV light, they can undergo a variety of reactions, including oxidation or the formation of radical species, leading to degradation.[12]
Experimental Protocol for Forced Degradation Studies
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][5] This involves subjecting the compound to conditions more severe than accelerated storage.
Caption: Fig 2. Workflow for a forced degradation study.
-
Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 60°C) and collect samples at time intervals.
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and collect samples.
-
Thermal Degradation :
-
Solution: Heat the stock solution in a sealed vial at an elevated temperature (e.g., 80°C).
-
Solid State: Place the solid compound in an oven at the same temperature.
-
-
Photolytic Degradation : Expose the stock solution (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.
-
-
Sample Analysis :
-
At each time point, withdraw a sample. For acid and base hydrolysis, neutralize the sample before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A diode-array detector (DAD) is useful for assessing peak purity, and coupling to a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of any degradation products.[4]
-
Calculate the percentage degradation and identify the major degradants formed under each stress condition.
-
Conclusion
This compound is a molecule with significant synthetic utility. While empirical data is not yet publicly available, its solubility and stability profiles can be reliably predicted based on its constituent functional groups. It is anticipated to be highly soluble in common polar aprotic and non-polar organic solvents, with poor aqueous solubility. The primary stability concerns are the potential for oxidation of the aldehyde group and the acid-catalyzed cleavage of the propargyl ether. The provided experimental protocols offer a robust framework for researchers to empirically determine these critical parameters, ensuring the compound's reliable and effective use in drug discovery and materials science applications.
References
-
MDPI. (n.d.). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Chemistry LibreTexts. Retrieved from [Link]
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
ACS Publications. (2023, June 14). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Retrieved from [Link]
- DeSilva, B., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 555-563.
-
PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Potineni, R. V., & Peterson, D. G. (2005). Degradation of benzaldehyde and formation of benzoic acid in pasteurized milk heated to 100°C. Journal of Dairy Science, 88(9), 3148-3154.
-
MDPI. (n.d.). Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. MDPI. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. MSU Chemistry. Retrieved from [Link]
- Ghassemi, D., et al. (2017). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. Research Journal of Pharmacognosy, 4(Supplement), 51.
- Zellner, A., et al. (1988). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 54(9), 2228-2233.
-
WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research. Retrieved from [Link]
-
PubMed. (2005, May 26). 2-O-propargyl ethers: readily cleavable, minimally intrusive protecting groups for beta-mannosyl donors. National Center for Biotechnology Information. Retrieved from [Link]
-
CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkyne. Wikipedia. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzaldehyde. Solubility of Things. Retrieved from [Link]
-
RSC Publishing. (n.d.). A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features. Chemical Science. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective photocatalytic oxidation of aromatic alcohols to aldehydes with air by magnetic WO3ZnO/Fe3O4. In situ photochemical synthesis of 2-substituted benzimidazoles. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2023, December 1). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2021, July 28). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Acid-catalyzed oxidation of benzaldehydes to phenols by hydrogen peroxide. The Journal of Organic Chemistry. Retrieved from [Link]
-
Separation Science. (2024, March 25). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
FCT EMIS. (n.d.). Electronic Structure Alkynes are nonpolar, unsaturated hydrocarbons with physical properties similar to alkanes and alkenes. FCT EMIS. Retrieved from [Link]
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. Retrieved from [Link]
-
RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods. Retrieved from [Link]
- Bekbölet, M., & Getoff, N. (1996). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation.
-
Sciencemadness Wiki. (2025, November 10). Benzaldehyde. Sciencemadness Wiki. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aldehydes as powerful initiators for photochemical transformations. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Structure and Physical Properties of Alkynes. Journal of Visualized Experiments. Retrieved from [Link]
-
Journal of Medical and Organic Chemistry. (n.d.). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medical and Organic Chemistry. Retrieved from [Link]
-
PNAS. (n.d.). Engineering the kinetic stability of a β-trefoil protein by tuning its topological complexity. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sepscience.com [sepscience.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyne - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermodynamic Properties of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Introduction
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a bespoke chemical entity of significant interest within the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a brominated benzaldehyde core functionalized with a propargyl ether group, presents a unique combination of reactive sites. The aldehyde offers a handle for imine formation and other nucleophilic additions, the bromine atom provides a site for cross-coupling reactions, and the terminal alkyne is amenable to "click" chemistry and other additions. This trifecta of functionality makes it a valuable intermediate in the synthesis of complex molecular scaffolds for drug discovery and advanced materials.
Understanding the thermodynamic properties of this compound is paramount for its effective application.[1] Thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy govern the stability, reactivity, and potential polymorphism of the molecule. For drug development professionals, these properties influence everything from reaction kinetics in synthesis to the solid-state stability and bioavailability of a final active pharmaceutical ingredient (API).[2] This guide provides a comprehensive framework for determining and interpreting the thermodynamic properties of this compound, blending established experimental protocols with modern computational techniques to offer a holistic understanding of its energetic landscape.
Physicochemical Properties
While extensive thermodynamic data for this compound is not widely published, its basic physicochemical properties can be found in chemical databases.[3] A foundational understanding of these properties is the first step in any thermodynamic characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO₂ | PubChem[3] |
| Molecular Weight | 239.07 g/mol | PubChem[3] |
| Monoisotopic Mass | 237.963 g/mol | PubChem[3] |
| Physical State | Solid (predicted) | |
| XlogP (predicted) | 2.2 | PubChem[3] |
Table 1: General Physicochemical Properties of this compound.
Experimental Determination of Thermodynamic Properties
The empirical measurement of thermodynamic properties provides the "ground truth" for any energetic assessment. The following sections detail the primary experimental techniques and provide actionable, field-proven protocols.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis, providing critical data on phase transitions and thermal stability.[4]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[5][6] It is the gold standard for determining melting point (Tₘ), enthalpy of fusion (ΔHfus), and heat capacity (Cₚ).[6][7]
-
Thermogravimetric Analysis (TGA) monitors the mass of a sample as a function of temperature, revealing information about thermal stability, decomposition temperatures, and the presence of volatiles like moisture or residual solvents.[2][8][9]
Causality: This protocol is designed to precisely determine the melting point and enthalpy of fusion. A controlled heating rate ensures thermal equilibrium, and an inert atmosphere prevents oxidative degradation, which could interfere with the melting endotherm.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium (Tₘ = 156.6 °C) and tin (Tₘ = 231.9 °C).[5]
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Experimental Conditions:
-
Place the pan in the DSC cell.
-
Use an empty, sealed aluminum pan as the reference.
-
Purge the cell with nitrogen gas at a flow rate of 50 mL/min.
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the melting point at a rate of 10 °C/min.
-
-
Data Analysis:
-
The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Causality: This protocol assesses the temperature at which the compound begins to decompose. The inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition and not oxidation.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic TGA pan.
-
Experimental Conditions:
-
Place the pan onto the TGA balance.
-
Purge the furnace with nitrogen gas at a flow rate of 50 mL/min.
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset of decomposition as the temperature at which a significant mass loss begins (e.g., 5% mass loss).
-
Caption: Workflow for experimental thermal analysis.
Bomb Calorimetry for Enthalpy of Formation
Bomb calorimetry is a classic technique used to determine the enthalpy of combustion (ΔHcomb).[10] From this value, the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law. This is a highly accurate method when performed correctly.[11]
Causality: This protocol ensures complete and rapid combustion under controlled conditions to accurately measure the heat released.[11] The calibration with benzoic acid, a standard with a precisely known enthalpy of combustion, is critical for determining the heat capacity of the calorimeter.
-
Calorimeter Calibration:
-
Combust a pellet of benzoic acid (approx. 1 g) of known mass in the bomb calorimeter.
-
Measure the temperature rise (ΔT).
-
Calculate the heat capacity (Ccal) of the calorimeter using the known enthalpy of combustion of benzoic acid (-26.41 kJ/g).[12]
-
-
Sample Combustion:
-
Press a pellet of this compound (approx. 0.5-0.8 g) and weigh it accurately.
-
Mount the pellet in the bomb, with a fuse wire of known mass in contact with it.
-
Seal the bomb and pressurize it with pure oxygen to approximately 25 atm.
-
Submerge the bomb in a known mass of water in the calorimeter.
-
Ignite the sample and record the temperature change over time until a stable final temperature is reached.
-
-
Data Analysis and Calculation:
-
Calculate the heat released by the combustion (q_comb) from the temperature rise and the heat capacity of the calorimeter.
-
Correct for the heat released by the combustion of the fuse wire.
-
Determine the molar enthalpy of combustion (ΔHcomb) for the compound.
-
Use the balanced combustion reaction and the known standard enthalpies of formation for CO₂(g), H₂O(l), and HBr(aq) to calculate the standard enthalpy of formation (ΔH°f) of the sample via Hess's Law.
-
Computational Prediction of Thermodynamic Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for estimating thermodynamic properties.[13] These methods are especially valuable when experimental data is scarce or difficult to obtain.[14] DFT calculations can provide optimized molecular geometries, vibrational frequencies, and electronic energies, which are then used to calculate thermodynamic parameters.[15][16]
Computational Protocol: DFT Calculations
Causality: This protocol uses a well-established functional (B3LYP) and basis set (6-311++G(d,p)) to achieve a balance of accuracy and computational cost for organic molecules.[15][17] The geometry optimization finds the lowest energy conformation, and the frequency calculation confirms it's a true minimum and provides the zero-point vibrational energy and thermal corrections.[18]
-
Model Building: Construct the 3D structure of this compound using a molecular modeling software package (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization using DFT.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory on the optimized geometry. This step is crucial to:
-
Confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Obtain the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy.
-
-
Thermochemical Analysis: From the output of the frequency calculation, extract the standard-state (298.15 K and 1 atm) thermodynamic properties:
-
Enthalpy (H)
-
Entropy (S)
-
Gibbs Free Energy (G)
-
Caption: Workflow for computational thermodynamics.
Data Synthesis and Analysis
The true power of this dual approach lies in comparing the experimental and computational data. While specific data for the title compound is not available in the literature, we can look at data for the parent molecule, benzaldehyde, to provide context.
| Property | Benzaldehyde (Experimental) | Benzaldehyde (Computational - G3B3) | This compound (Predicted) |
| ΔH°f (gas, kJ/mol) | -36.8 ± 3.0[19] | -39.72 kcal/mol (-166.2 kJ/mol)[18] | To be determined |
| S° (liquid, J/mol·K) | 221.2[19] | N/A | To be determined |
Table 2: Comparison of Thermodynamic Data. Note the discrepancy between experimental and a specific high-level computational method for benzaldehyde's enthalpy of formation, highlighting the importance of careful method selection.
Analysis: Discrepancies between experimental and computational values are common and can arise from limitations in the theoretical model or experimental error. For this compound, it is expected that the enthalpy of formation will be less favorable (less negative or more positive) than benzaldehyde due to the energetic cost of the C-Br and ether bonds. The larger size and increased conformational flexibility will result in a significantly higher standard entropy.
Conclusion
The thermodynamic characterization of this compound is essential for its successful application in research and development. This guide provides a robust framework for obtaining these critical parameters through a synergistic combination of experimental techniques—DSC, TGA, and bomb calorimetry—and computational DFT methods. By following these self-validating protocols, researchers can ensure the accuracy and reliability of their data, leading to a deeper understanding of the molecule's stability and reactivity. This knowledge is indispensable for optimizing synthetic routes, controlling polymorphism, and ultimately accelerating the development of novel therapeutics and materials.
References
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Thermodynamic and Transport Properties of Crown-Ethers: Force Field Development and Molecular Simulations. (2017, August 9). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Benzaldehyde. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]
-
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved January 24, 2026, from [Link]
-
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. Retrieved January 24, 2026, from [Link]
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 14). ResolveMass. Retrieved January 24, 2026, from [Link]
-
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Enthalpies of Formation, Bond Dissociation Energies, and Molecular Structures of the n-Aldehydes... (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem. Retrieved January 24, 2026, from [Link]
-
Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines. (n.d.). International Journal of Current Research. Retrieved January 24, 2026, from [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds... (n.d.). SciRP.org. Retrieved January 24, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved January 24, 2026, from [Link]
-
Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved January 24, 2026, from [Link]
-
HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). University of Missouri-St. Louis. Retrieved January 24, 2026, from [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. (2022, August 19). Scirp.org. Retrieved January 24, 2026, from [Link]
-
The Calculation of Thermodynamic Properties of Molecules. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Thermodynamics of Organic Compounds. (n.d.). Retrieved January 24, 2026, from [Link]
-
Chapter 4 DFT And Thermodynamics. (n.d.). Refubium. Retrieved January 24, 2026, from [Link]
Sources
- 1. geca.area.ge.cnr.it [geca.area.ge.cnr.it]
- 2. resolvemass.ca [resolvemass.ca]
- 3. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]
- 4. improvedpharma.com [improvedpharma.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. veeprho.com [veeprho.com]
- 10. biopchem.education [biopchem.education]
- 11. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 12. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines | International Journal of Current Research [journalcra.com]
- 17. d-nb.info [d-nb.info]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Benzaldehyde [webbook.nist.gov]
Methodological & Application
Application Notes & Protocols: 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde in Modern Organic Synthesis
Introduction: A Multifaceted Building Block
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a trifunctional synthetic intermediate of significant value to researchers in organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring an aldehyde, a terminal alkyne, and an aryl bromide, offers three distinct and orthogonally reactive sites. This unique combination allows for a modular and strategic approach to the construction of complex molecular frameworks.
The propargyl ether moiety provides a terminal alkyne, a key participant in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] This reaction's efficiency and biocompatibility have made it a cornerstone of modern chemical ligation.[3] The benzaldehyde group serves as a classic electrophilic handle for a vast array of transformations, including condensations, reductive aminations, and cycloadditions, to build diverse heterocyclic systems.[4][5] Finally, the aryl bromide is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further elaboration of the aromatic core.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental design, empowering researchers to leverage its full synthetic potential.
Application 1: A Premier Reagent for Click Chemistry
The most prominent application of this reagent is its role as an alkyne partner in CuAAC reactions. This cycloaddition forms a stable 1,4-disubstituted 1,2,3-triazole ring, a valuable pharmacophore and a robust linker in bioconjugation and materials science.[1][6] The reaction is renowned for its high yields, mild conditions, and tolerance of a wide array of functional groups.[2][7]
Causality in Experimental Design: The CuAAC Reaction
The success of a CuAAC reaction hinges on the efficient in-situ generation and stabilization of the active Copper(I) catalyst. While various systems exist, the use of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate) is the most common and robust method.[8] The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
-
Why a Ligand? In biological or complex molecular settings, the Cu(I) ion can be prone to disproportionation or sequestration. A stabilizing ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), coordinates to the copper, enhancing its catalytic activity and preventing oxidative damage to sensitive substrates.[8][9]
-
Solvent Choice: The reaction's versatility is highlighted by its compatibility with various solvents, including mixtures of water with t-BuOH, DMSO, or THF.[7][8] Aqueous mixtures are often preferred for their green chemistry profile and their ability to solubilize both organic precursors and biological molecules.[1]
Visualizing the Workflow: CuAAC Ligation
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: Synthesis of a 1,2,3-Triazole Derivative
This protocol details a representative CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL/mmol of alkyne).[7]
-
To this stirring solution, add sodium ascorbate (0.1 eq) from a freshly prepared aqueous stock solution.[7]
-
Finally, add copper(II) sulfate pentahydrate (0.05 eq).[7]
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.[7]
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).[7]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
The crude product can be purified by silica gel column chromatography to yield the desired 1-(benzyl)-4-((4-bromo-2-formylphenoxy)methyl)-1H-1,2,3-triazole.
| Parameter | Condition | Rationale / Reference |
| Alkyne | This compound | Terminal alkyne for CuAAC. |
| Azide | Benzyl Azide (or other organic azide) | Reaction partner. |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | In-situ generation of active Cu(I) species.[7][8] |
| Ligand | None (for simple molecules) or TBTA | TBTA is recommended for sensitive or complex substrates.[9] |
| Solvent | t-BuOH/H₂O (1:1) | Excellent for a wide range of substrates; eco-friendly.[1][7] |
| Temperature | Room Temperature | Mild conditions are a hallmark of click chemistry.[2] |
| Duration | 12-24 hours | Typical for completion; monitor by TLC.[7] |
Application 2: Synthesis of Fused and Substituted Heterocycles
The aldehyde functionality provides a classical entry point for constructing a wide variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[10][11] Condensation reactions with active methylene compounds, hydrazines, or other binucleophiles can lead to pyridines, thiazoles, and other valuable ring systems.[4][12]
Causality in Experimental Design: Heterocycle Formation
The choice of catalyst and reaction conditions is paramount in directing the cyclization pathway.
-
Base Catalysis: For Knoevenagel-type condensations, a weak organic base like piperidine or triethylamine is often sufficient to deprotonate the active methylene compound, initiating the condensation with the aldehyde.[12]
-
Acid Catalysis: In reactions like the Fischer indole synthesis or reactions involving hydrazides, an acid catalyst facilitates the formation of an intermediate hydrazone, which then undergoes cyclization.[4]
-
Solvent and Temperature: The choice of solvent is dictated by reagent solubility and the required reaction temperature. Refluxing in a high-boiling solvent like ethanol, dioxane, or acetic acid is common to drive the reaction, often with concomitant dehydration, to completion.[4][12]
Visualizing the Pathway: Benzofuran Synthesis
The bromo-aldehyde can be a precursor to benzofuran derivatives, a privileged scaffold in medicinal chemistry.[12][13] A common strategy involves an initial reaction at the aldehyde followed by an intramolecular cyclization that displaces the bromide.
Caption: A potential synthetic route to benzofuran derivatives.
Protocol 2: Synthesis of a 2-Aminonicotinonitrile Derivative
This protocol outlines a one-pot synthesis of a substituted pyridine ring via a condensation reaction, a common route for building complex heterocycles.[4]
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.1 eq), and a molar excess of ammonium acetate (e.g., 8.0 eq).[4]
-
Add glacial acetic acid as the solvent (e.g., 15 mL/mmol of aldehyde).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure 2-amino-6-(4-bromo-2-(prop-2-ynyloxy)phenyl)nicotinonitrile.
Application 3: A Scaffold for Medicinal Chemistry & Drug Discovery
The true power of this compound lies in the ability to combine its reactive sites in sequence to rapidly generate libraries of complex molecules for biological screening.[1][6] For instance, a CuAAC reaction can be performed first, followed by a condensation reaction on the aldehyde, and finally, a Suzuki coupling on the aryl bromide. This modularity is highly attractive in drug discovery programs.
The structural motifs accessible from this building block are frequently found in compounds with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][14] The bromophenol substructure itself is found in many marine natural products with interesting bioactivities.[15]
Safety and Handling
-
Hazard Profile: As with all aryl bromides and aldehydes, this compound should be handled in a well-ventilated fume hood. It may be an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reaction Hazards: The terminal alkyne, while generally stable, can form explosive metal acetylides with certain metals. Avoid contact with heavy metal salts other than the prescribed catalysts. Some reactions, particularly those involving azides, can be energetic and should be performed with appropriate caution.[16]
References
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. Journal of Heterocyclic Chemistry. [Link]
-
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. PubChem. [Link]
-
Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds. Molecules. [Link]
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry. [Link]
-
Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules. [Link]
-
Reactivity Screening Made Easy. Process Safety Progress. [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules. [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Materials. [Link]
-
Click chemistry reagents. Chemie Brunschwig. [Link]
- Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
-
Natural products as inspiration for the development of new synthetic methods. Journal of Industrial and Engineering Chemistry. [Link]
-
2-Bromo-5-fluorobenzaldehyde. ResearchGate. [Link]
-
Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Molecules. [Link]
-
Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sciepub.com [sciepub.com]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iokinetic.com [iokinetic.com]
Application Notes and Protocols for Bioconjugation Using 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
This technical guide provides a comprehensive overview of the synthesis and application of the bifunctional linker, 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde, for advanced bioconjugation. This reagent is uniquely equipped with two orthogonal reactive handles—a terminal alkyne and an aldehyde—enabling sequential or dual conjugation of biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for applications such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced bioassays.
Introduction: The Power of Orthogonal Bioconjugation
In the realm of bioconjugation, the ability to selectively and efficiently link different molecular entities is paramount. Orthogonal bioconjugation, a concept that allows for the formation of covalent bonds between two molecules in the presence of other reactive groups without side reactions, has revolutionized the field.[1] this compound embodies this principle by presenting two distinct reactive moieties: a terminal alkyne for "click chemistry" and an aldehyde for oxime or hydrazone ligation. This dual functionality allows for the precise, stepwise construction of complex biomolecular architectures.
The alkyne group is a well-established participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and widely used click chemistry reactions.[2][3][4][5][6][7] These reactions are prized for their high yields, specificity, and biocompatibility. The aldehyde functionality, in turn, readily reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively.[8][9][10][11] This ligation is also highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[8][10]
The presence of a bromine atom on the aromatic ring offers a potential third site for modification through cross-coupling reactions, although this guide will focus on the alkyne and aldehyde functionalities.[12][13]
Synthesis of this compound
The synthesis of this compound can be readily achieved from commercially available starting materials. A general and efficient method involves the propargylation of a substituted hydroxybenzaldehyde.[14][15]
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of similar compounds.[14]
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Celite®
Procedure:
-
In a round-bottom flask, suspend 5-Bromo-2-hydroxybenzaldehyde (1 equivalent) and potassium carbonate (1.3 equivalents) in acetone.
-
Stir the suspension at reflux for 30 minutes.
-
Cool the mixture to room temperature and add propargyl bromide (1.6 equivalents) dropwise.
-
Stir the resulting suspension at reflux for 2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a solid.
Expected Yield: 70-85%
Orthogonal Bioconjugation Strategies
The true utility of this compound lies in its capacity for sequential, orthogonal conjugations. This allows for the precise assembly of three-component systems (e.g., Biomolecule 1 - Linker - Biomolecule 2). The order of reactions can be chosen based on the stability and compatibility of the biomolecules and reagents involved.
Caption: Orthogonal conjugation pathways using the bifunctional linker.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key bioconjugation reactions.
Alkyne-Based Conjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient click chemistry reaction that forms a stable triazole linkage between an alkyne and an azide.[3][7] This reaction is often catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts and a reducing agent like sodium ascorbate.[16]
Protocol 2: CuAAC Ligation to an Azide-Modified Protein
Materials:
-
Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
-
Add the this compound stock solution to the protein solution to achieve a final concentration of 10-20 molar equivalents relative to the protein.
-
Prepare a catalyst premix by combining the CuSO₄ stock solution and the copper-chelating ligand stock solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.[1]
-
Add the catalyst premix to the protein-linker mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2.5-5 mM.[1]
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Quench the reaction by adding EDTA to a final concentration of ~20 mM to chelate the copper.[1]
-
Purify the resulting aldehyde-functionalized protein using a suitable method such as size-exclusion chromatography to remove excess reagents and the catalyst.[1]
Aldehyde-Based Conjugation: Oxime Ligation
Oxime ligation is a robust method for conjugating molecules containing an aldehyde or ketone with those containing an aminooxy group.[8][10] The reaction is typically catalyzed by aniline or its derivatives and proceeds optimally at a slightly acidic pH.[8][17]
Protocol 3: Oxime Ligation to an Aminooxy-Functionalized Molecule
Materials:
-
Aldehyde-functionalized protein (from Protocol 2) or this compound
-
Aminooxy-functionalized molecule (e.g., peptide, small molecule drug, detection probe)
-
Aniline or a water-soluble aniline derivative (e.g., p-phenylenediamine)
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)
-
Purification system (e.g., RP-HPLC, SEC)
Procedure:
-
Dissolve the aldehyde-containing molecule and the aminooxy-containing molecule in the reaction buffer to the desired concentrations (typically in the low millimolar range).
-
Add aniline or a suitable catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Upon completion, purify the bioconjugate using a method appropriate for the specific product (e.g., RP-HPLC for small molecules and peptides, SEC for proteins).
Caption: Simplified reaction mechanisms for CuAAC and Oxime Ligation.
Characterization of Bioconjugates
The successful synthesis of bioconjugates using this compound should be confirmed by appropriate analytical techniques. Mass spectrometry is a particularly powerful tool for this purpose.
Table 1: Recommended Analytical Techniques for Bioconjugate Characterization
| Technique | Purpose | Key Information Provided |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | To confirm the mass of the final conjugate and determine the degree of labeling.[18] | Provides the molecular weight of the intact conjugate, allowing for the calculation of the number of linker molecules attached.[18] |
| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) | For the analysis of larger biomolecules and complex mixtures. | Can provide the average molecular weight of heterogeneous conjugates like ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate and identify different species in the reaction mixture. | Confirms the purity of the conjugate and can be used to monitor reaction progress. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To visualize the increase in molecular weight upon conjugation. | A shift in the band corresponding to the protein indicates successful conjugation. |
| Size-Exclusion Chromatography (SEC) | To assess the purity and aggregation state of the conjugate.[19] | Separates the conjugate from unreacted starting materials and aggregates. |
Purification of Bioconjugates
The purification of the final bioconjugate is a critical step to ensure its suitability for downstream applications. The choice of purification method depends on the properties of the conjugate and the nature of the impurities.
Commonly used techniques for purifying protein-based bioconjugates include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is effective for removing small molecule reagents.[19]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be useful for separating conjugates with different degrees of labeling.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This is a standard method for purifying antibody-drug conjugates.
-
Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange and removal of low molecular weight impurities.[]
Conclusion
This compound is a versatile and powerful bifunctional linker that enables the construction of complex bioconjugates through orthogonal ligation strategies. By leveraging the well-established reactivity of alkynes and aldehydes, researchers can achieve precise control over the assembly of multicomponent systems. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this reagent in a wide range of research and development settings, from basic science to the development of novel therapeutics and diagnostics.
References
-
García-Linares, S., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1339. [Link]
-
Geoghegan, K. F., & Johnson, T. K. (1996). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry, 7(3), 370-377. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Khan, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985. [Link]
-
Hansen, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]
-
Svatunek, D., et al. (2018). Clickable Tyrosine Binding Bifunctional Linkers for Preparation of DNA–Protein Conjugates. Bioconjugate Chemistry, 29(8), 2725–2731. [Link]
-
Joubert, N., Beck, A., & Dumontet, C. (2020). Current approaches for the purification of antibody-drug conjugates. Journal of Chromatography B, 1152, 122223. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
-
Lab Manager. (2025). Innovative Click Chemistry Method Revolutionizes Drug Development. [Link]
-
Chang, P. V., et al. (2010). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 49(32), 5621–5625. [Link]
-
Zill, A., et al. (2014). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). JoVE (Journal of Visualized Experiments), (90), e51717. [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
American Chemical Society. (2021). Bioorthogonal Chemistry and Its Applications. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
MDPI. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
American Chemical Society. (2023). Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates. [Link]
-
Spectroscopy Online. (2024). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
The Royal Society of Chemistry. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]
-
PubMed. (2025). Advances in click chemistry for drug discovery and development. [Link]
-
ResearchGate. (2026). (PDF) 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. [Link]
-
National Center for Biotechnology Information. (2015). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]
-
American Chemical Society. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]
-
Wikipedia. (n.d.). Bioorthogonal chemistry. [Link]
-
PLOS. (2015). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
-
The Pharma Innovation. (2023). A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. [Link]
-
u:scholar. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]
-
CD Biosynsis. (n.d.). Bifunctional linkers. [Link]
-
Novatia, LLC. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
-
The Royal Society of Chemistry. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. [Link]
-
American Chemical Society. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. [Link]
-
MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
-
PubMed. (2018). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. [Link]
-
American Chemical Society. (2007). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. [Link]
-
American Chemical Society. (2010). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. [Link]
-
American Chemical Society. (2010). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. [Link]
-
ResearchGate. (2025). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Click Chemistry Method Revolutionizes Drug Development | Lab Manager [labmanager.com]
- 5. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 12. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of Multi-Functional Fluorescent Probes from 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Abstract & Foundational Overview
The development of sophisticated fluorescent probes is a cornerstone of modern molecular biology, diagnostics, and drug development.[1][2] These tools allow for the real-time visualization of complex biological processes within living systems.[3][4] This guide details the synthesis and application of novel fluorescent probes using 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde as a uniquely versatile starting scaffold. The power of this precursor lies in its trifunctional nature: an aldehyde for fluorophore construction, a bromo group for π-system extension via cross-coupling, and a terminal alkyne for bioorthogonal conjugation. This combination enables a modular approach to probe design, allowing researchers to independently tune photophysical properties and biological targeting capabilities. We will explore the synthetic rationale, provide detailed, validated protocols, and discuss the application of these probes in cellular imaging.
The Strategic Advantage of the Trifunctional Scaffold
The selection of a starting material is a critical decision in probe synthesis that dictates the accessible chemical space and ultimate functionality. This compound offers a convergence of three key functionalities, each serving a distinct and powerful role:
-
The Aldehyde Group (-CHO): This is a classical functional group for forming the core of many fluorophores through condensation reactions (e.g., Knoevenagel condensation) with active methylene compounds. This reaction is typically high-yielding and is fundamental to creating the electron push-pull systems characteristic of many fluorescent dyes.
-
The Bromo Group (-Br): Positioned on the aromatic ring, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki reactions.[5] This allows for the deliberate and controlled extension of the probe's π-conjugated system, a primary method for tuning excitation and emission wavelengths.[6]
-
The Propargyl Ether Group (-O-CH₂-C≡CH): The terminal alkyne is the key to bioorthogonality. It is a small, minimally perturbing functional group that can undergo highly specific and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8] This allows the fully synthesized fluorophore to be covalently attached to azide-modified biomolecules (proteins, nucleic acids, lipids) in complex biological environments with minimal side reactions.[9][10]
This multi-functionality supports a divergent synthetic approach, where a common intermediate can be diversified to generate a library of probes with varied spectral properties and biological targets.
Caption: Divergent synthetic strategies using the trifunctional scaffold.
Protocol: Two-Step Synthesis of a Core Fluorescent Probe
This section details a robust, two-step, one-pot protocol following the "Fluorophore First, Click Later" strategy. We will first perform a Sonogashira coupling to extend the π-conjugation and then a Knoevenagel condensation to complete the fluorescent core, yielding an alkyne-functionalized coumarin-type derivative.
Materials and Reagents
-
Starting Material: this compound
-
Coupling Partner: Phenylacetylene
-
Condensation Partner: Ethyl cyanoacetate
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA), Piperidine
-
Solvents: Anhydrous Tetrahydrofuran (THF), Ethanol (EtOH), Dichloromethane (DCM), Hexanes, Ethyl Acetate
-
Other: Magnesium sulfate (MgSO₄), Silica gel (for column chromatography)
Step-by-Step Synthesis Protocol
Caption: Workflow for the one-pot synthesis of the fluorescent probe.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.55 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (40 mL) and triethylamine (TEA) (3.0 eq, 4.2 mL, 30 mmol). Add phenylacetylene (1.1 eq, 1.2 mL, 11 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon gas for 15 minutes to degas the solution. Causality Note: Oxygen must be excluded as it can lead to oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the Pd(0) active catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₂Cl₂ (0.02 eq, 140 mg, 0.2 mmol) and CuI (0.04 eq, 76 mg, 0.4 mmol). Expertise Note: The Cu(I) co-catalyst is crucial for the deprotonation of the terminal alkyne, significantly accelerating the transmetalation step in the catalytic cycle.[11]
-
Sonogashira Coupling: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-benzaldehyde is consumed.
-
Knoevenagel Condensation (One-Pot): Cool the flask to room temperature. To the same flask, add ethyl cyanoacetate (1.2 eq, 1.3 mL, 12 mmol) and piperidine (0.2 eq, 0.2 mL, 2 mmol). Trustworthiness Note: Using piperidine as a base for the condensation is effective and its boiling point allows for easy removal during work-up.
-
Reaction Completion: Heat the mixture to reflux (approx. 70°C) for 2 hours. The formation of the new, more conjugated product can often be visualized by a change in color and fluorescence under a UV lamp.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Redissolve the crude residue in dichloromethane (DCM, 50 mL). Wash the organic layer with water (2 x 30 mL) and then brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final probe as a fluorescent solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol: Cellular Imaging via Click Chemistry
This protocol describes how to use the synthesized alkyne-probe to label azide-modified biomolecules in cultured mammalian cells. This process relies on feeding cells a metabolic precursor containing an azide group, which is incorporated into newly synthesized biomolecules. The probe is then "clicked" onto these molecules for visualization.
Caption: Bio-conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Metabolic Labeling: Culture mammalian cells (e.g., HeLa or U2OS) in appropriate media. Replace the media with methionine-free media supplemented with an azide-containing methionine analog, such as L-azidohomoalanine (AHA), and incubate for 4-6 hours. This results in the incorporation of azide groups into newly synthesized proteins.
-
Cell Fixation and Permeabilization: Wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes. Wash again with PBS, then permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes. Self-Validation Note: Proper permeabilization is essential for the click chemistry reagents to access intracellular targets.
-
Prepare Click Reaction Cocktail (1 mL total):
-
PBS: 880 µL
-
Alkyne-Probe (10 mM stock in DMSO): 2 µL (Final conc: 20 µM)
-
Copper(II) Sulfate (CuSO₄) (100 mM stock in H₂O): 20 µL
-
TBTA Ligand (10 mM stock in DMSO): 20 µL. Causality Note: The TBTA ligand stabilizes the Cu(I) oxidation state and protects the target biomolecules from oxidative damage.
-
Sodium Ascorbate (500 mM stock in H₂O, freshly prepared): 60 µL (Final conc: 30 mM). Expertise Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
-
Click Reaction: Remove the permeabilization buffer and wash cells with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain with a nuclear stain like DAPI.
-
Imaging: Mount the coverslip on a slide with an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for the synthesized probe and counterstain.
Expected Probe Performance & Data
The photophysical properties of the synthesized probe are critical for its utility. The precise values will depend on the specific aromatic groups incorporated, but a representative probe from the described protocol would exhibit properties suitable for standard bioimaging.
| Parameter | Expected Value | Significance for Application |
| Excitation Max (λ_ex) | ~420 - 450 nm | Compatible with common 405 nm or 445 nm laser lines. |
| Emission Max (λ_em) | ~490 - 530 nm | Bright blue-green emission, easily detectable by standard PMT detectors. |
| Stokes Shift | > 60 nm | A large separation between excitation and emission minimizes spectral overlap and improves signal-to-noise.[12] |
| Quantum Yield (Φ) | > 0.4 in organic solvents | High quantum yield translates to a brighter signal, allowing for lower probe concentrations and reduced phototoxicity.[13] |
| Molar Extinction (ε) | > 25,000 M⁻¹cm⁻¹ | High light-absorbing capability ensures efficient excitation. |
References
-
Jiang, X., et al. (2024). Design, Synthesis, Application and Research Progress of Fluorescent Probes. Journal of Fluorescence, 34, 965–975. [Link]
-
Bresinsky, M., et al. (2023). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. RSC Advances, 13, 26867-26871. [Link]
-
Ueno, T., et al. (2006). Design and Synthesis of Fluorescent Probes for Selective Detection of Highly Reactive Oxygen Species in Mitochondria of Living Cells. Journal of the American Chemical Society, 128(33), 10640–10641. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]
-
Zhang, H., et al. (2024). Spatiotemporally Controlled Light‐Induced Click Polymerization of Activated Alkyne With 2‐Methylbenzaldehydes for Patterning and Bioimaging Applications. Advanced Science. [Link]
-
Tzvieli, R., et al. (2007). Fluorescent Probes and Labels for Cellular Imaging. Methods in Molecular Biology, 390, 151–165. [Link]
-
ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions. [Link]
-
Carl ROTH. (n.d.). Click Chemistry. [Link]
-
Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246. [Link]
-
Shudark, O., et al. (2021). Photoactivatable Alkyne Tag for Photolabeling Biomolecules in Living Cells. Chemistry – An Asian Journal, 16(17), 2418-2422. [Link]
-
SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). [Link]
-
Alfa Chemistry. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights. [Link]
-
Vidyakina, A. A., et al. (2024). Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 336-345. [Link]
-
Giepmans, B. N. G., et al. (2006). Creating new fluorescent probes for cell biology. Nature Reviews Molecular Cell Biology, 7, 345-355. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Hwang, G. T., et al. (2001). Novel fluorophores: efficient synthesis and photophysical study. Organic Letters, 3(16), 2469–2471. [Link]
-
Di-Pilato, C. M., & Llopis, J. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. BioTechniques, 45(2), 186-188. [Link]
-
Vidyakina, A. A., et al. (2024). Key Role of Cycloalkyne Nature in Alkyne-Dye Reagents for Enhanced Specificity of Intracellular Imaging by Bioorthogonal Bioconjugation. ResearchGate. [Link]
-
Alamudi, S. H., et al. (2018). Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Chemical Communications, 54(84), 11820-11833. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Probes and Labels for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Novel fluorophores: efficient synthesis and photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Photoactivatable Alkyne Tag for Photolabeling Biomolecules in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. setabiomedicals.com [setabiomedicals.com]
- 13. labinsights.nl [labinsights.nl]
The Versatile Building Block: 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde in Advanced Material Synthesis
Introduction: A Trifunctional Scaffold for Material Innovation
In the dynamic field of material science, the rational design of molecular building blocks is paramount to the creation of functional materials with tailored properties. 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde emerges as a particularly compelling scaffold, offering a unique convergence of three distinct and orthogonally addressable functional groups: a terminal alkyne, an aldehyde, and an aryl bromide. This trifunctional nature unlocks a vast landscape of synthetic possibilities, enabling researchers to forge intricate polymer architectures, engineer sophisticated surfaces, and functionalize nanoparticles with unprecedented precision. The propargyl ether linkage provides a robust yet flexible connection for the terminal alkyne, a key player in the realm of "click chemistry." The aldehyde group serves as a versatile handle for imine chemistry and other condensation reactions, while the bromo-substituent opens the door to a variety of cross-coupling reactions. This application note provides an in-depth exploration of the utility of this compound, offering detailed protocols for its synthesis and its application in the construction of advanced materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C10H7BrO2 | |
| Molecular Weight | 239.07 g/mol | |
| Melting Point | 94-96 °C | |
| Boiling Point | 339.5±32.0 °C (Predicted) | |
| Appearance | Off-white to light yellow crystalline powder | Inferred from typical benzaldehyde derivatives |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone, DMF) |
Core Applications in Material Science: A World of Possibilities
The unique molecular architecture of this compound makes it a powerful tool for the material scientist. Its applications primarily revolve around the exceptional reactivity of the terminal alkyne group in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.
Polymer Synthesis and Modification:
The alkyne functionality is a gateway to a multitude of polymer architectures.
-
Monomer for Triazole-Containing Polymers: this compound can be copolymerized with azide-functionalized monomers to generate polymers with 1,2,3-triazole linkages in the backbone. These triazole units are not merely inert linkers; they enhance the thermal and mechanical stability of the resulting polymers and can participate in hydrogen bonding and metal coordination.
-
Post-Polymerization Modification: Polymers bearing azide side chains can be readily functionalized with this compound via CuAAC. This "grafting-to" approach allows for the introduction of aldehyde and aryl bromide functionalities onto a pre-existing polymer backbone, enabling further chemical transformations.
-
Initiator for Polymerization: The aldehyde group can be used to immobilize the molecule onto a surface or another polymer, with the alkyne and bromide groups then available for subsequent polymerization or modification steps.
Surface Modification and Engineering:
The ability to tailor the chemical and physical properties of surfaces is critical in fields ranging from biocompatible materials to microelectronics. This compound provides a versatile platform for surface engineering. Surfaces functionalized with azide groups can be readily modified with this molecule, introducing a reactive aldehyde layer. This aldehyde-rich surface can then be used to immobilize biomolecules, such as proteins or DNA, through reductive amination, or to grow polymer brushes.
Nanoparticle Functionalization:
The precise control over the surface chemistry of nanoparticles is crucial for their application in drug delivery, catalysis, and sensing. This compound can be used to functionalize azide-modified nanoparticles. This introduces aldehyde groups on the nanoparticle surface, which can be used for the covalent attachment of targeting ligands, therapeutic agents, or fluorescent dyes. The aryl bromide offers a further site for modification via reactions like the Suzuki or Heck coupling.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar propargyl ether derivatives. The synthesis proceeds via a Williamson ether synthesis from the commercially available 5-bromo-2-hydroxybenzaldehyde and propargyl bromide.
Reaction Scheme:
Application Notes and Protocols for Surface Modification using 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Introduction: A Versatile Molecular Anchor for Advanced Surface Engineering
In the dynamic fields of materials science, biotechnology, and drug development, the ability to precisely control the functional properties of surfaces is paramount. 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde emerges as a pivotal molecular tool in this pursuit, offering a unique combination of reactive moieties for the covalent modification of a wide array of substrates. This compound features a terminal alkyne group, a highly versatile handle for "click chemistry" reactions, and a benzaldehyde functionality that can participate in various conjugation strategies.[1] The presence of a bromine atom on the aromatic ring also opens avenues for further diversification through cross-coupling reactions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for utilizing this compound in surface modification. We will delve into its synthesis, physicochemical properties, and its application in two powerful surface engineering techniques: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). The protocols herein are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and troubleshoot their experimental designs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO₂ | N/A |
| Molecular Weight | 239.07 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone, DMF) | N/A |
| Purity | >95% (recommended for surface applications) | N/A |
Synthesis of this compound
The synthesis of this compound can be readily achieved from commercially available 5-bromosalicylaldehyde and propargyl bromide.[2] The following protocol is a robust method for its preparation.
Protocol 1: Synthesis of this compound
Materials:
-
5-Bromosalicylaldehyde
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane and wash with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Causality of Experimental Choices:
-
Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 5-bromosalicylaldehyde, forming a more nucleophilic phenoxide ion.
-
Acetone is an appropriate polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and propargyl bromide.
-
Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Aqueous workup removes the inorganic byproducts and any remaining water-soluble impurities.
-
Column chromatography is essential for obtaining a high-purity product, which is critical for successful and reproducible surface modification experiments.
Application I: Surface Functionalization via "Click Chemistry"
The terminal alkyne of this compound is a prime substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction allows for the highly efficient and specific covalent attachment of azide-modified molecules (e.g., biomolecules, fluorophores, polymers) to a surface functionalized with the alkyne-bearing benzaldehyde.[4]
Workflow for Surface Functionalization and Click Chemistry
Caption: Workflow for surface modification and subsequent bio-conjugation via click chemistry.
Protocol 2: Immobilization on Silicon Wafer and CuAAC
This protocol details the functionalization of a silicon wafer, a common substrate in many research applications.
Part A: Immobilization of this compound
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Highly corrosive and explosive! Handle with appropriate personal protective equipment in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
Anhydrous ethanol
Procedure:
-
Substrate Cleaning and Hydroxylation: Immerse silicon wafers in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. This creates an amine-terminated surface.
-
Washing: Rinse the wafers sequentially with toluene, ethanol, and deionized water. Dry under a stream of nitrogen.
-
Immobilization of Benzaldehyde Moiety: Immerse the amine-functionalized wafers in a 10 mM solution of this compound in anhydrous ethanol for 2-4 hours at room temperature. This reaction forms a Schiff base between the surface amine groups and the aldehyde.
-
Final Wash: Rinse the wafers with ethanol to remove any unreacted benzaldehyde and dry under a stream of nitrogen. The surface is now functionalized with terminal alkynes.
Part B: CuAAC Reaction
Materials:
-
Alkyne-functionalized silicon wafer (from Part A)
-
Azide-modified molecule of interest (e.g., Azide-PEG-Biotin, Azide-Fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
-
Phosphate-buffered saline (PBS) or appropriate buffer
Procedure:
-
Prepare a stock solution of your azide-modified molecule in PBS.
-
Prepare a premix of CuSO₄ and THPTA (if used) in PBS. A typical final concentration is 1 mM CuSO₄ and 5 mM THPTA.
-
Place the alkyne-functionalized wafer in a reaction vessel.
-
Add the azide-modified molecule solution to the vessel.
-
Add the CuSO₄/THPTA premix.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration ~5 mM).
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the wafer thoroughly with PBS and deionized water to remove the catalyst and unreacted reagents.
-
Dry the wafer under a stream of nitrogen.
Self-Validation and Characterization:
| Technique | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N 1s peak after APTES deposition. Increase in C 1s and appearance of Br 3d peaks after benzaldehyde immobilization. Appearance of a characteristic peak from the azide-modified molecule (e.g., additional N 1s for biotin) after click reaction. |
| Atomic Force Microscopy (AFM) | Increase in surface roughness and layer thickness at each modification step. |
| Water Contact Angle | Decrease in contact angle after hydroxylation. Increase after APTES functionalization. Further changes depending on the hydrophobicity of the clicked molecule. |
Application II: "Grafting-From" Polymer Brushes via SI-ATRP
The alkyne-functionalized surface can be further modified to initiate Atom Transfer Radical Polymerization (ATRP), a powerful technique for growing well-defined polymer brushes from a surface.[5] This "grafting-from" approach allows for the creation of dense and thick polymer layers with controlled molecular weight and architecture.[6]
Workflow for Surface-Initiated ATRP
Caption: General workflow for growing polymer brushes from an alkyne-functionalized surface via SI-ATRP.
Protocol 3: SI-ATRP from an Alkyne-Functionalized Surface
This protocol describes the growth of poly(oligo(ethylene glycol) methacrylate) (POEGMA) brushes, which are known for their excellent antifouling properties.
Part A: Immobilization of ATRP Initiator
Materials:
-
Alkyne-functionalized silicon wafer (from Protocol 2, Part A)
-
Azidoethyl 2-bromoisobutyrate (an azide-functionalized ATRP initiator)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Ethanol/water mixture (1:1)
Procedure:
-
Perform a CuAAC reaction as described in Protocol 2, Part B, using azidoethyl 2-bromoisobutyrate as the azide-modified molecule. This covalently attaches the ATRP initiator to the surface.
-
After the reaction, wash the wafer thoroughly with ethanol and deionized water, then dry with nitrogen.
Part B: Surface-Initiated ATRP of OEGMA
Materials:
-
Initiator-functionalized silicon wafer (from Part A)
-
Oligo(ethylene glycol) methacrylate (OEGMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
Anhydrous methanol/water mixture (e.g., 1:1 v/v)
-
Syringes and needles for deoxygenation
-
Schlenk flask
Procedure:
-
Place the initiator-functionalized wafer in a Schlenk flask.
-
Add CuBr and bpy to the flask.
-
Seal the flask and deoxygenate by cycling between vacuum and nitrogen/argon three times.
-
In a separate flask, dissolve OEGMA in the methanol/water mixture and deoxygenate by bubbling with nitrogen/argon for at least 30 minutes.
-
Using a deoxygenated syringe, transfer the monomer solution to the Schlenk flask containing the wafer and catalyst.
-
Place the sealed flask in an oil bath at the desired temperature (e.g., 60 °C) and allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The thickness of the polymer brush is time-dependent.
-
Stop the polymerization by exposing the reaction mixture to air.
-
Remove the wafer and wash it extensively with methanol and deionized water to remove any physisorbed polymer.
-
Dry the wafer under a stream of nitrogen.
Causality and Self-Validation:
-
Deoxygenation is critical as oxygen can terminate the radical polymerization.
-
The CuBr/bpy complex is the catalyst that activates the initiator and controls the polymerization.
-
The thickness of the polymer brush , which can be measured by ellipsometry, should increase with polymerization time, indicating a controlled growth process.
-
The molecular weight and polydispersity of the polymer can be determined by cleaving the polymer from the surface (e.g., via acid hydrolysis of the silane linker) and analyzing it by Gel Permeation Chromatography (GPC). A narrow polydispersity (typically < 1.3) is indicative of a controlled polymerization.
Applications in Drug Development and Beyond
The ability to create well-defined functional surfaces using this compound has significant implications for drug development and other advanced applications:
-
Targeted Drug Delivery: The benzaldehyde or alkyne moieties can be used to conjugate targeting ligands (e.g., antibodies, peptides) to nanoparticles or other drug delivery vehicles, enhancing their specificity for diseased cells.[7][8]
-
High-Throughput Screening: Spatially addressed arrays of different small molecules or peptides can be "clicked" onto a surface for high-throughput screening of drug candidates.
-
Biosensors: The immobilization of capture probes (e.g., aptamers, antibodies) on a surface allows for the development of sensitive and specific biosensors for diagnostic applications.
-
Anti-fouling Surfaces: The growth of polymer brushes like POEGMA creates surfaces that resist non-specific protein adsorption, which is crucial for medical implants and in-vivo diagnostic devices.[9]
-
Cell Culture Engineering: Surfaces can be patterned with cell-adhesive and cell-repulsive domains to control cell growth and organization for tissue engineering applications.
Conclusion
This compound is a powerful and versatile building block for advanced surface engineering. Its dual functionality allows for a wide range of surface modification strategies, including the highly efficient "click" conjugation of biomolecules and the "grafting-from" of well-defined polymer brushes. The detailed protocols and mechanistic explanations provided in this guide are intended to equip researchers with the knowledge and tools to harness the full potential of this molecule in their scientific endeavors, from fundamental surface science to the development of next-generation therapeutics and diagnostics.
References
- Benetti, E. M., & Matyjaszewski, K. (2020). Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate. Polymer Chemistry, 11(44), 7009-7014.
- BenchChem. (2025). Application Notes and Protocols for Functionalizing Nanoparticles with Propynyloxy Groups.
- ResearchGate. (n.d.). Formation of Highly Ordered Terminal Alkyne Self-Assembled Monolayers on Au{111} Surface through Substitution of 1-Decaboranethiolate.
- ResearchGate. (2014). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations.
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). ATRP from surfaces.
- PubMed. (2014). Formation of highly ordered self-assembled monolayers of alkynes on Au(111) substrate.
- National Institutes of Health. (2015). Nanoparticle Functionalization and Its Potentials for Molecular Imaging.
- MDPI. (2024). Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater.
- Royal Society of Chemistry. (2020). Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate.
- MDPI. (2022). Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine.
- ResearchGate. (2021). Click chemistry: An efficient tool to control the functionalization of metallic surfaces with alkyl chains possessing two reactive end groups.
- PubMed Central. (2024). Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products.
- Semantic Scholar. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
- ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.
- Chinese Journal of Chemical Physics. (2022). Selective synthesis of bio-based benzaldehyde using magnetic CoFe2O4@Biochar(HTR) catalyst.
- ResearchGate. (2021). Nanomaterial Functionalization Strategies for Nanobiomedicine and Point-of-Care Devices.
- PLOS. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
- Research Collection. (2020). Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate.
- RSC Publishing. (2011). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold.
- University of Otago. (2015). CuAAC “Click” Chemistry Approaches Towards Functional Supramolecular Architectures.
- Anhui Newman Fine Chemicals Co., Ltd. (2023). What are six applications for benzaldehyde.
- Organic Syntheses. (n.d.). Procedure.
- Digital Commons @ NJIT. (2024). Functionalized Magnetic Nanoparticles for Theranostic Applications.
- ACS Publications. (2024). Utilization of Spontaneous Alkyne–Gold Self-Assembly Chemistry as an Alternative Method for Fabricating Electrochemical Aptamer-Based Sensors.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- MDPI. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
- Chemical Reviews. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes.
Sources
- 1. News - What are six applications for benzaldehyde [sprchemical.com]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 3. labinsights.nl [labinsights.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in click chemistry reactions due to its terminal alkyne functionality. The most common synthetic route is the O-alkylation of 5-bromo-2-hydroxybenzaldehyde with propargyl bromide, a classic example of the Williamson ether synthesis.
While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide is designed to provide in-depth, experience-based solutions to common problems encountered during this synthesis, empowering you to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reaction, workup, or purification. Each answer explains the chemical reasoning behind the proposed solution.
Problem: Low or No Product Yield
Q: I've followed the standard protocol (5-bromo-2-hydroxybenzaldehyde, propargyl bromide, K₂CO₃, in acetone or DMF), but my TLC analysis shows mostly unreacted starting material, and the final isolated yield is very low. What's going wrong?
A: This is the most frequent challenge and can stem from several factors related to reaction conditions and reagent quality. Let's break down the likely causes and solutions.
-
Cause 1: Incomplete Deprotonation of the Phenol. The Williamson ether synthesis is an Sₙ2 reaction that requires the formation of a phenoxide nucleophile.[1][2] If the phenolic proton of 5-bromo-2-hydroxybenzaldehyde is not efficiently removed, the concentration of the active nucleophile will be too low for the reaction to proceed effectively.
-
Solution:
-
Base Strength and Quality: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction because the starting phenol is relatively acidic.[3] However, K₂CO₃ is hygroscopic. Ensure you are using a freshly opened or properly stored, anhydrous grade of K₂CO₃. Grinding the K₂CO₃ into a fine powder before addition can also increase its surface area and reactivity.
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively solvate the potassium cation, leaving the phenoxide more "naked" and nucleophilic.[2] Acetone is also viable but may require longer reaction times or heating.[4] Protic solvents like ethanol or water should be strictly avoided as they will solvate the phenoxide, reducing its nucleophilicity.[2]
-
Pre-Stirring: Consider stirring the 5-bromo-2-hydroxybenzaldehyde and K₂CO₃ in the solvent for 30-60 minutes before adding the propargyl bromide. This allows for complete phenoxide formation prior to the introduction of the electrophile.
-
-
-
Cause 2: Degradation or Low Reactivity of Propargyl Bromide. Propargyl bromide is a potent lachrymator and can degrade over time, especially if exposed to light or moisture.
-
Solution: Use a fresh bottle of propargyl bromide or purify older stock by distillation if necessary. It is a highly reactive alkylating agent, so degradation is a common culprit for reaction failure.[5]
-
-
Cause 3: Insufficient Reaction Time or Temperature. The reaction is typically conducted at temperatures ranging from room temperature to 80 °C and can take anywhere from a few hours to 48 hours to complete.[2][6]
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature to 50-60 °C. Be aware that excessive heat can promote side reactions.[2]
-
Problem: Presence of Multiple Spots on TLC, Complicating Purification
Q: My reaction mixture shows the product spot, but also several other spots, making column chromatography difficult. What are these byproducts and how can I avoid them?
A: The formation of byproducts is often linked to the reactivity of the reagents and reaction conditions.
-
Cause 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho or para positions).[2] While O-alkylation is generally favored under these conditions, some C-alkylation can occur, leading to isomeric byproducts.
-
Solution: Favoring O-alkylation is key. Using a polar aprotic solvent like DMF or acetonitrile helps to dissociate the ion pair between the phenoxide and the potassium counter-ion, making the oxygen atom more accessible and nucleophilic.
-
-
Cause 2: Elimination Reaction. Propargyl bromide, being a primary alkyl halide, can undergo base-catalyzed elimination (E2 reaction) to form allene, although this is less common than with secondary or tertiary halides.[2][7]
-
Cause 3: Self-Polymerization of Propargyl Bromide. In the presence of base, propargyl bromide can undergo side reactions, including polymerization.
-
Solution: Add the propargyl bromide slowly or dropwise to the reaction mixture containing the generated phenoxide.[8] This ensures that the propargyl bromide preferentially reacts with the phenoxide rather than itself. Avoid a large excess of propargyl bromide. A molar ratio of 1.1 to 1.5 equivalents relative to the phenol is typically sufficient.
-
Problem: Product is an Oil or Gummy Solid and Difficult to Purify
Q: After workup, my product is a dark oil that won't crystallize, and it streaks badly on silica gel. How can I effectively purify it?
A: This is a common issue, often caused by residual DMF and colored impurities.
-
Solution 1: Thorough Workup to Remove DMF. DMF is a high-boiling point solvent and can be difficult to remove completely.
-
After the reaction is complete, pour the mixture into a large volume of cold water. This will precipitate the organic product and dissolve the inorganic salts and residual DMF.
-
Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers and wash them several times with water, followed by a wash with brine. This is crucial for removing any remaining DMF.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Solution 2: Purification Strategy.
-
Crystallization: If the product is known to be a solid, attempt recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.[9] Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Column Chromatography: If the product is an oil or crystallization fails, column chromatography is necessary. To combat streaking, try using a less polar solvent system. A gradient elution from hexane to a mixture of hexane and ethyl acetate often works well. If streaking persists, you can try deactivating the silica gel slightly by adding 1% triethylamine to your eluent, which can help prevent the aldehyde group from interacting too strongly with the acidic silica.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
A1: The synthesis of this compound is a Williamson ether synthesis.[2] It proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] The process involves two main steps:
-
Deprotonation: A base (commonly K₂CO₃) removes the acidic proton from the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a potassium phenoxide intermediate. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The negatively charged oxygen of the phenoxide attacks the electrophilic carbon of propargyl bromide, which bears the leaving group (Br⁻). This occurs in a single, concerted step where the C-O bond is formed as the C-Br bond is broken, resulting in the desired ether product and potassium bromide as a salt byproduct.[7]
Q2: How do I choose the best base and solvent for this reaction?
A2: The choice of base and solvent is critical for maximizing yield and minimizing side reactions. The key is to generate a highly nucleophilic phenoxide in a solvent that promotes the Sₙ2 reaction.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate the acidic phenol without being overly harsh, which could promote side reactions.[3] It is inexpensive and easy to handle. |
| Sodium Hydride (NaH) | A much stronger, non-nucleophilic base that can be used for less acidic phenols.[1] It provides irreversible deprotonation, driving the reaction forward. However, it is highly reactive with water and requires anhydrous conditions. | |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are ideal. They solvate the cation (K⁺) but not the anion (phenoxide), increasing the nucleophilicity of the phenoxide.[2] |
| Acetone | A good, less toxic alternative to DMF. The reaction may be slower and require heating (reflux).[4] |
Q3: Can I use a phase-transfer catalyst to improve the reaction?
A3: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly effective, especially if you are working with a biphasic system or if the solubility of the phenoxide salt is low.[2] The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase where the propargyl bromide resides, thereby accelerating the reaction rate.[10][11] This can lead to milder reaction conditions (lower temperature, shorter time) and improved yields.[2]
Q4: How should I monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material (5-bromo-2-hydroxybenzaldehyde) and your product. A typical eluent would be a 4:1 or 3:1 mixture of hexane:ethyl acetate. The product, being an ether, will be less polar than the starting phenol and should have a higher Rf value. Spot the reaction mixture alongside co-spots of the starting material to track its consumption and the formation of the product.
Experimental Workflow & Troubleshooting
Below are a detailed protocol and a troubleshooting flowchart to guide your experimental process.
Optimized Experimental Protocol
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous DMF (or acetone) to the flask under a nitrogen or argon atmosphere.
-
Phenoxide Formation: Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Alkylation: Slowly add propargyl bromide (1.1 - 1.2 eq) to the mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC every 1-2 hours. The reaction is typically complete within 3-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into a beaker containing a large volume of ice-cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure this compound.
Visual Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common synthesis problems.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
PubMed. (2016). 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators. [Link]
- Patsnap. (2019). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
-
Organic & Biomolecular Chemistry. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
-
ResearchGate. (2009). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]
-
PLOS. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
NIH. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]
-
ResearchGate. (2007). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. [Link]
-
Semantic Scholar. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. [Link]
-
OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Organic Chemistry Portal. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. [Link]
-
Reddit. (2015). Help finiding procedure for williamson ether synthesis.... [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Side Products in Reactions of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Welcome to the technical support center for 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and impurities encountered during the synthesis and subsequent reactions of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to minimize the formation of unwanted byproducts and streamline your purification processes.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Question 1: I'm synthesizing this compound via Williamson ether synthesis from 5-bromosalicylaldehyde and propargyl bromide. My reaction is not going to completion, and I see a significant amount of starting material. What could be the issue?
Answer: Incomplete conversion in a Williamson ether synthesis can often be attributed to several factors related to the reaction setup and reagents.[1][2][3]
-
Base Strength and Solubility: The choice of base is critical for the complete deprotonation of the phenolic hydroxyl group of 5-bromosalicylaldehyde. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide. If you are using a weaker base like K₂CO₃, ensure it is finely powdered and that the reaction is sufficiently heated to facilitate the reaction. For stronger bases like NaH, ensure it is fresh and has not been passivated by atmospheric moisture.
-
Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can solvate the cation of the base while not significantly solvating the phenoxide nucleophile, thus increasing its reactivity.[2] Protic solvents can slow the reaction rate.[2]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. It is crucial to find the optimal temperature that allows for a reasonable reaction time without significant degradation or side reactions.
-
Quality of Propargyl Bromide: Propargyl bromide can be unstable and should be used when fresh or stored appropriately. Impurities in the propargyl bromide can also lead to undesired side reactions.
Question 2: Besides my desired product, I've isolated a compound with a similar mass but different spectroscopic properties. What could this be?
Answer: A common side product in the synthesis of aryl propargyl ethers, especially when the reaction is heated for extended periods or at high temperatures, is the product of a Claisen rearrangement.[4][5][6][7][8] For this compound, this would lead to the formation of a benzopyran derivative.
The reaction proceeds through a[9][9]-sigmatropic rearrangement of the propargyl group onto the aromatic ring, followed by cyclization.[7]
Reactions of this compound
Question 3: I am performing a Sonogashira coupling with my this compound, but I am observing a significant amount of a homocoupled alkyne byproduct. How can I minimize this?
Answer: The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[10][11][12][13][14] However, the formation of a homocoupled alkyne (Glaser coupling) is a common side reaction. Several factors can influence the extent of this side reaction:
-
Catalyst System: The ratio of the palladium catalyst to the copper(I) co-catalyst can be crucial. An excess of the copper catalyst can promote homocoupling.
-
Oxygen Exclusion: The presence of oxygen can facilitate the oxidative homocoupling of the alkyne. It is essential to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base: The choice of base can also play a role. Amines like triethylamine or diisopropylamine are commonly used. The purity and dryness of the base are important.
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which can disfavor the homocoupling side reaction.
Question 4: After my reaction, I've noticed a byproduct that appears to have lost the propargyl group. What could have caused this?
Answer: The propargyl ether can be cleaved under certain conditions, leading to the formation of 5-bromosalicylaldehyde.[15][16][17][18][19] This depropargylation can be promoted by:
-
Acidic or Basic Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can lead to the cleavage of the ether linkage.
-
Certain Metal Catalysts: Some transition metal catalysts, particularly those used in reductive processes, can facilitate the cleavage of propargyl ethers.[15] For instance, palladium on carbon (Pd/C) in the presence of a hydrogen source can lead to depropargylation.[15]
Troubleshooting Guide: Identification and Mitigation of Side Products
This section provides a more in-depth look at potential side products and offers protocols for their identification and mitigation.
Side Product Profile
| Side Product Name | Formation Pathway | Key Identifying Features | Mitigation Strategies |
| 5-bromosalicylaldehyde | Incomplete Williamson ether synthesis or depropargylation | Presence of a phenolic -OH peak in ¹H NMR and IR; Matches starting material | Optimize base, solvent, and temperature for synthesis; Avoid harsh acidic/basic conditions in subsequent reactions |
| 6-Bromo-2H-chromene-8-carbaldehyde | Claisen Rearrangement | Absence of alkyne peaks in ¹H and ¹³C NMR; Appearance of vinyl proton signals | Keep reaction temperatures as low as possible during synthesis and subsequent steps |
| Alkyne Homocoupling Product | Glaser Coupling during Sonogashira | Dimeric structure observed by MS; Absence of the aryl group from your starting material | Exclude oxygen, optimize catalyst ratios, slow addition of alkyne |
| 5-Bromo-2-(prop-2-ynyloxy)benzoic acid | Oxidation of the aldehyde | Carboxylic acid peak in IR; Shift of aldehyde proton in ¹H NMR | Store under inert atmosphere; Avoid exposure to air and oxidizing agents |
Experimental Protocols for Side Product Analysis
Protocol 1: ¹H NMR Spectroscopy for Identification of Claisen Rearrangement
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Product (this compound): Look for the characteristic aldehyde proton singlet (around 10.3 ppm), aromatic protons, a singlet for the acetylenic proton (around 2.5 ppm), and a doublet for the methylene protons of the propargyl group (around 4.8 ppm).
-
Claisen Product (6-Bromo-2H-chromene-8-carbaldehyde): The acetylenic proton signal will be absent. New signals corresponding to the vinyl protons of the chromene ring will appear (typically between 5.0 and 7.0 ppm). The methylene protons will also show a different chemical shift and coupling pattern.
-
Protocol 2: Thin Layer Chromatography (TLC) for Monitoring Reaction Progress
-
Stationary Phase: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v) is a good starting point. Adjust the polarity as needed for optimal separation.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with a potassium permanganate solution can also be effective.
-
Analysis:
-
The starting material, 5-bromosalicylaldehyde, is more polar and will have a lower Rf value than the product.
-
The desired product, being less polar, will have a higher Rf value.
-
Monitor the disappearance of the starting material spot and the appearance of the product spot over time. The presence of additional spots indicates the formation of byproducts.
-
Visualizing Reaction Pathways
Synthesis and Primary Side Reaction
Caption: Synthesis of the target molecule and the potential Claisen rearrangement side reaction.
Common Subsequent Reactions and Side Products
Caption: Common reactions of the target molecule and their potential side products.
References
- BenchChem. An In-depth Technical Guide to the Reactivity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. 2022.
- PubChem. 5-Bromo-2-methoxybenzaldehyde.
- PubChem. 5-Bromo-2-fluorobenzaldehyde.
- Semantic Scholar. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. 2014.
- ResearchGate. Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg.
- ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
- ACS Publications. Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. 2021.
- Master Organic Chemistry. The Williamson Ether Synthesis. 2014.
- NIH. Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. 2014.
- PubMed Central. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. 2020.
- Reddit. Williamson ether mono-alkylation of 1,8-octanediol with propargyl bromide.
- Organic Chemistry Portal. Sonogashira Coupling.
- SciSpace. Propargyl Claisen rearrangement: allene synthesis and beyond.
- Chemistry LibreTexts. Sonogashira Coupling. 2024.
- Wordpress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- CORE. Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. 2019.
- LOCKSS. CLAISEN REARRANGEMENT OF META-SUBSTITUTED ARYL PROPARGYL ETHERS I N POLY(ETHYLENE GLYCOL).
- Benchchem. An In-Depth Technical Guide on the Stability and Degradation Pathways of 5-Bromopentanal.
- OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. 2024.
- Wikipedia. Williamson ether synthesis.
- ResearchGate. (PDF) Degradation mechanism and stability of 5-aminolevulinic acid.
- Wikipedia. Sonogashira coupling.
- ResearchGate. (PDF) Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement.
- Organic Chemistry Portal. Allyl Ethers - Protecting Groups.
- Benchchem. A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
- YouTube. Williamson Ether Synthesis. 2018.
- J&K Scientific LLC. Sonogashira Cross-Coupling.
- ResearchGate. Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies.
- MDPI. N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
- Organic Chemistry Portal. Claisen Rearrangement.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Claisen Rearrangement [organic-chemistry.org]
- 9. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Allyl Ethers [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
addressing stability issues of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde under experimental conditions
Welcome to the technical support guide for 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common stability challenges and provide robust, field-tested troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Section 1: Understanding the Molecule's Stability Profile
This compound is a multifunctional compound featuring three key reactive sites: an aromatic aldehyde, a propargyl ether, and a bromoarene moiety. While this combination offers significant synthetic utility, it also presents specific stability challenges that must be carefully managed. The principal points of vulnerability are the aldehyde group, which is susceptible to oxidation, and the terminal alkyne, which can undergo various side reactions under non-optimal conditions.[1][2]
Key Functional Groups and Their Inherent Reactivity:
-
Benzaldehyde: Aromatic aldehydes are known to undergo autoxidation in the presence of air (oxygen) to form the corresponding benzoic acid.[1] This process can be accelerated by light and trace metal impurities. The reactivity of benzaldehyde is somewhat moderated by resonance stabilization with the aromatic ring.[3]
-
Propargyl Ether: The propargyloxy group is generally stable but can be sensitive to strong acidic conditions, which may cause ether cleavage.[4] The terminal alkyne is acidic (pKa ≈ 25) and can be deprotonated by strong bases, leading to potential dimerization or other unwanted reactions.[5] It can also participate in various addition reactions.[2][6]
-
Bromoarene: The carbon-bromine bond is relatively stable but can be susceptible to cleavage under photolytic (UV light) conditions or participate in metal-catalyzed cross-coupling reactions.[7]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section provides direct answers to common issues encountered during the storage, handling, and use of this compound.
Category 1: Storage and Handling
Question: I opened a new bottle of the compound and noticed a white crystalline solid has precipitated. What is it and is the material still usable?
Answer: The white precipitate is almost certainly 5-bromo-2-(prop-2-ynyloxy)benzoic acid, the product of aldehyde oxidation.[1] This is a common issue for many benzaldehyde derivatives when exposed to air. The material may still be usable, but purification is required to remove the benzoic acid impurity, as it can interfere with subsequent reactions. We recommend dissolving the material in a suitable organic solvent (e.g., dichloromethane) and washing with a mild aqueous base (e.g., 5% NaHCO₃ solution) to extract the acidic impurity. However, for reactions sensitive to acidic impurities or requiring high purity, using a freshly opened or purified batch is advised.
Question: What are the optimal long-term storage conditions for this compound?
Answer: To minimize degradation, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at a low temperature. The table below summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group to benzoic acid. |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential degradation pathways. |
| Light | Amber vial or stored in the dark | Prevents light-induced degradation, including potential free-radical reactions.[8] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Ensures a good seal against atmospheric oxygen and moisture. |
Category 2: In-Solution and Reaction Stability
Question: My reaction is turning yellow/brown, and TLC/LC-MS analysis shows multiple new spots. What could be happening?
Answer: Discoloration and the appearance of multiple byproducts often point to the degradation of the terminal alkyne or the aldehyde. Several possibilities exist:
-
Base-Mediated Alkyne Reactions: If your reaction conditions are basic (even mildly, e.g., using amine bases like triethylamine), the terminal alkyne can be deprotonated. The resulting acetylide can undergo undesired side reactions, such as Glaser coupling, leading to conjugated, colored byproducts.[5]
-
Acid-Catalyzed Ether Cleavage: Under strong acidic conditions (e.g., TFA, concentrated HCl), the propargyl ether can be cleaved, yielding 5-bromo-2-hydroxybenzaldehyde.[4]
-
Aldehyde Instability: In addition to oxidation, aldehydes can undergo self-condensation (aldol) reactions if enolizable protons are present, though this is less common for aromatic aldehydes. However, under certain conditions, Cannizzaro reactions (disproportionation) can occur in the presence of a strong base.
Troubleshooting Workflow:
Caption: Major potential degradation pathways of the title compound.
Section 4: Analytical Monitoring Techniques
Proactive monitoring is key to managing stability. We recommend the following analytical methods.
High-Performance Liquid Chromatography (HPLC):
-
Utility: The gold standard for purity assessment and monitoring degradation. [9][10]A reverse-phase C18 column with a gradient of acetonitrile and water is typically effective.
-
Troubleshooting Tip: If you observe broad peaks or poor resolution, consider that the benzoic acid degradant is more polar than the parent compound, while alkyne dimerization products will be significantly less polar. Adjust your gradient accordingly.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Utility: Excellent for structural confirmation and identifying degradants without chromatographic separation. [11][12][13]* Diagnostic Signals:
-
Parent Aldehyde Proton (-CHO): ~9.8-10.2 ppm. Its disappearance indicates reaction or degradation.
-
Parent Alkyne Proton (≡C-H): ~2.5 ppm. Its disappearance suggests reaction at the alkyne terminus.
-
Benzoic Acid Degradant (-COOH): A broad singlet, typically >11 ppm. The aldehyde proton signal will be absent.
-
Phenol Degradant (-OH): A broad singlet (variable position, 5-8 ppm). The signals for the propargyl group (CH₂ and C≡CH) will be absent.
-
By understanding the inherent reactivity of this compound and implementing these proactive storage, handling, and monitoring strategies, researchers can ensure the integrity of their starting material and achieve more reliable and reproducible experimental outcomes.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 736327, 5-Bromo-2-fluorobenzaldehyde. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde. Available from: [Link]
-
Golon, A., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Available from: [Link]
-
Ashenhurst, J. (2014). Reactions of Alkynes. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link]
-
Kuusisto, M., et al. (2007). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. Available from: [Link]
-
ScienceMadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. Available from: [Link]
-
LibreTexts Chemistry. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Available from: [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link]
-
LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]
-
Crich, D., & Li, W. (2005). 2-O-Propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups for β-Mannosyl Donors. Organic Letters. Available from: [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Johnson, W., et al. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. International Journal of Toxicology. Available from: [Link]
-
Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). Alkylation of terminal alkynes. YouTube. Available from: [Link]
-
Wang, W., & Lambert, J. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]
-
Bodor, A., & Bax, A. (2015). An Introduction to Biological NMR Spectroscopy. Molecular & Cellular Proteomics. Available from: [Link]
-
Synthesis with Florencio Zaragoza. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. YouTube. Available from: [Link]
-
Kuusisto, M., et al. (2007). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available from: [Link]
-
ResearchGate. (2025). Concerning the stability of benzyl alcohol: Formation of benzaldehyde dibenzyl acetal under aerobic conditions. Available from: [Link]
-
Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23349, Propargyl ether. Available from: [Link]
-
Michigan State University Department of Chemistry. Alkyne Reactivity. Available from: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
ResearchGate. (2022). Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. Available from: [Link]
-
Britannica. Benzaldehyde. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Alkyne Reactions. YouTube. Available from: [Link]
-
Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. Available from: [Link]
-
Waters Corporation. (2008). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]
-
Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Available from: [Link]
-
Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. Available from: [Link]
-
Unacademy. Haloalkanes and Haloarenes. Available from: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available from: [Link]
-
Saikia, I., Borah, A., & Phukan, P. (2016). Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. Chemical Reviews. Available from: [Link]
-
ResearchGate. (2013). 2-Bromo-5-fluorobenzaldehyde. Available from: [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. auroraprosci.com [auroraprosci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the efficiency of bioconjugation with 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Introduction
Welcome to the technical support guide for 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde. This bifunctional linker is a powerful tool in chemical biology and drug development, featuring two distinct, orthogonally reactive functional groups: an aromatic aldehyde and a terminal alkyne.[1] The aldehyde allows for covalent ligation to amine- or hydrazide-containing biomolecules, while the terminal alkyne is primed for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne "click" chemistry.[2][3] This dual reactivity enables the precise, stepwise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and advanced molecular probes.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to maximize the efficiency and success of your bioconjugation experiments.
Molecular Profile
| Property | Value | Source |
| Chemical Name | 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | PubChem[4] |
| Molecular Formula | C₁₀H₇BrO₂ | PubChem[4] |
| Monoisotopic Mass | 237.96294 Da | PubChem[4] |
| Appearance | Typically a white to yellow crystalline powder | Chem-Impex[5] |
Troubleshooting Guide: Enhancing Conjugation Efficiency
This section addresses common problems encountered during bioconjugation with this compound. The issues are presented in a question-and-answer format, detailing potential causes and actionable solutions.
Problem 1: Low or No Conjugation Yield
Question: My reaction shows very low yield of the desired conjugate when analyzed by SDS-PAGE or LC-MS. What could be the cause?
Answer: Low conjugation yield is a common issue that can stem from several factors related to either the aldehyde or alkyne reaction. Let's break down the possibilities.
For Aldehyde-Based Reactions (e.g., Reductive Amination):
-
Cause A: Suboptimal pH. The formation of the initial Schiff base (imine) between the aldehyde and an amine (e.g., a protein's lysine residue) is pH-dependent. The ideal pH is typically between 6.0 and 7.5.[6] If the pH is too low, the amine nucleophile is protonated and non-reactive. If the pH is too high, the reaction rate may decrease.
-
Solution: Screen a range of pH values for your reaction buffer (e.g., PBS, HEPES). Start with pH 7.4 and test ± 0.5-1.0 pH unit to find the optimal condition for your specific biomolecule.
-
-
Cause B: Inefficient Reducing Agent. For reductive amination, a mild reducing agent is required to convert the imine to a stable secondary amine without reducing the aldehyde on the starting material. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred.[7] Using a harsh reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde.
-
Solution: Ensure you are using NaBH₃CN or NaBH(OAc)₃. Add the reducing agent after a pre-incubation period (e.g., 1-2 hours) of the biomolecule and the aldehyde linker to allow for Schiff base formation.[8]
-
-
Cause C: Hydrolysis of Schiff Base. The imine intermediate is reversible and susceptible to hydrolysis, especially in aqueous buffers.[9]
-
Solution: Use a sufficient excess of the aldehyde linker (typically 10-20 fold molar excess over the biomolecule) to drive the equilibrium towards imine formation. Once the reaction is complete, the stable amine bond formed after reduction is not reversible.
-
For Alkyne-Based Reactions (CuAAC "Click" Chemistry):
-
Cause A: Inactive Copper(I) Catalyst. The active catalyst for CuAAC is Cu(I). Most protocols start with a Cu(II) salt (e.g., CuSO₄) that is reduced in situ to Cu(I) by an agent like sodium ascorbate.[10] Oxygen can re-oxidize Cu(I) to the inactive Cu(II) state.
-
Solution: Prepare the sodium ascorbate solution fresh and degas all buffers before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if yields remain low.
-
-
Cause B: Catalyst Poisoning. Some buffer components or functional groups on the biomolecule can chelate the copper catalyst, rendering it inactive. Thiols (from cysteine residues) are particularly problematic.
-
Solution: If your protein has free cysteines, consider capping them with an alkylating agent like N-ethylmaleimide (NEM) prior to the CuAAC reaction. Avoid buffers like Tris, which can interfere with the copper. PBS or HEPES are generally better choices.[11]
-
-
Cause C: Ligand Issues. A copper-stabilizing ligand, such as TBTA or THPTA, is crucial to prevent catalyst disproportionation and protect the biomolecule from damage.
-
Solution: Ensure the correct stoichiometry of the ligand is used, typically in slight excess relative to the copper catalyst. THPTA is more water-soluble and often preferred for bioconjugation.
-
Problem 2: Non-Specific Binding or Aggregation
Question: I'm observing significant protein aggregation or evidence of non-specific labeling in my final product. How can I resolve this?
Answer: Aggregation and non-specificity often point to issues with reagent concentrations, protein purity, or reaction conditions.
-
Cause A: Protein Impurities. The starting biomolecule should be highly pure (>95%).[12] Impurities can compete for the labeling reagent or cause aggregation.[12]
-
Solution: Purify your starting protein using an appropriate method (e.g., Size Exclusion Chromatography (SEC) or Affinity Chromatography) to remove aggregates and other protein contaminants. Ensure the buffer is free of primary amines (like Tris) or azide salts if they are not part of the reaction.
-
-
Cause B: Excessive Reagent Concentration. While a molar excess of the linker is needed, a very large excess can lead to hydrophobic interactions and aggregation, especially with aromatic compounds like this linker.
-
Solution: Titrate the concentration of the this compound linker. Start with a 10-fold molar excess and adjust downwards or upwards based on reaction efficiency and product quality.
-
-
Cause C: Copper-Induced Damage (CuAAC). Unliganded Cu(I) can generate reactive oxygen species (ROS), which can lead to protein oxidation and aggregation.
-
Solution: This reinforces the importance of using a protective ligand like TBTA or THPTA. Ensure the ligand is added to the reaction mixture before or concurrently with the copper catalyst.
-
-
Cause D: Non-Specific Alkyne Reactivity. In CuAAC, if an excess of an alkyne-containing tag is used to react with an azide-modified protein, the activated alkyne can sometimes react with nucleophiles like cysteine.[11]
Problem 3: Difficulty with Product Purification
Question: I am struggling to separate my final conjugate from the unreacted linker and other reagents. What purification strategies do you recommend?
Answer: Purification is critical and often challenging. The strategy depends on the properties of your biomolecule and the conjugate.
-
Cause A: Inefficient Removal of Small Molecules. Excess linker, catalysts, and ligands must be removed.
-
Solution 1: Size Exclusion Chromatography (SEC). This is the most common and effective method for separating a large bioconjugate from small molecule reactants.
-
Solution 2: Tangential Flow Filtration (TFF) / Dialysis. For larger volumes, TFF or dialysis with an appropriate molecular weight cutoff (MWCO) membrane can efficiently exchange the buffer and remove small molecules.
-
-
Cause B: Heterogeneity of the Final Product. The reaction may produce a mixture of species with different drug-to-antibody ratios (DARs) or labeling stoichiometries.
-
Solution: Hydrophobic Interaction Chromatography (HIC). This technique can separate protein species based on the degree of conjugation. The addition of the hydrophobic linker increases the overall hydrophobicity of the biomolecule, allowing for separation of differently labeled species.
-
Solution: Ion-Exchange Chromatography (IEX). If the conjugation event alters the net charge of the biomolecule, IEX can be a powerful tool for separating conjugated from unconjugated species.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? As a solid, the compound should be stored in a cool (0-8°C), dry place, protected from light.[5] For solution-based storage, prepare fresh solutions in an appropriate organic solvent like DMSO or DMF and use them promptly. Aqueous stability of the aldehyde can be limited, so avoid long-term storage in aqueous buffers.
Q2: Which reaction should I perform first—the aldehyde ligation or the alkyne click reaction? This depends on your experimental design. The two functional groups are generally orthogonal, meaning the reaction conditions for one do not significantly affect the other.[2] A common strategy is to first conjugate the linker to your protein via the aldehyde (reductive amination), purify the protein-linker intermediate, and then perform the CuAAC reaction to attach the final payload (e.g., an azide-modified fluorophore or drug). This stepwise approach allows for purification and characterization at each stage, providing better control over the final product.
Q3: How can I monitor the progress of my conjugation reaction? For protein conjugations, LC-MS is the gold standard.[14] By taking time points, you can observe the decrease in the mass of the starting protein and the appearance of new, heavier peaks corresponding to the conjugated product. This allows you to determine the degree of labeling and reaction completeness.[14] For non-protein reactions, Thin Layer Chromatography (TLC) or HPLC can be effective.
Q4: What are the best analytical techniques to characterize the final bioconjugate? A combination of techniques is recommended for full characterization:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS to confirm the mass of the final conjugate and determine the conjugation stoichiometry (e.g., DAR).[15][16]
-
Chromatography: SEC to assess aggregation, and HIC or IEX to analyze product heterogeneity.[13][17]
-
SDS-PAGE: A simple, visual way to confirm an increase in molecular weight upon conjugation.
-
Peptide Mapping: For detailed analysis, the conjugate can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the specific amino acid residues that were modified.[18]
Experimental Protocols & Workflows
Visualization of Orthogonal Conjugation Workflow
The following diagram illustrates a typical two-step workflow for creating a complex bioconjugate using this compound.
Caption: A two-step orthogonal bioconjugation workflow.
Protocol 1: Reductive Amination of a Protein
This protocol describes a general method for conjugating the linker to primary amines (e.g., lysine residues) on a target protein.
-
Buffer Preparation: Prepare a reaction buffer such as 100 mM MES or PBS at pH 6.5. Ensure the buffer is free of any primary amines (e.g., Tris).
-
Protein Preparation: Buffer exchange the protein into the reaction buffer to a final concentration of 1-5 mg/mL. The protein should be >95% pure.[12]
-
Linker Stock Solution: Prepare a 10-20 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO.
-
Conjugation Reaction: a. Add the linker stock solution to the protein solution to achieve a 20-fold molar excess of linker over protein. b. Incubate the reaction at room temperature for 2 hours with gentle mixing to allow for Schiff base formation.
-
Reduction Step: a. Prepare a fresh 100 mM stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer. b. Add the NaBH₃CN stock to the reaction mixture to a final concentration of 20 mM. c. Allow the reaction to proceed overnight at 4°C or for 4 hours at room temperature.
-
Purification: Remove excess linker and reducing agent by purifying the conjugate using Size Exclusion Chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS pH 7.4).
-
Characterization: Confirm successful conjugation and determine the labeling ratio using ESI-MS.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-modified payload onto the alkyne-functionalized protein from Protocol 1.
-
Reagent Preparation: a. Alkyne-Protein: The purified protein-linker conjugate from Protocol 1, in an amine-free and azide-free buffer (e.g., PBS pH 7.4). b. Azide-Payload: A 10 mM stock solution in DMSO. c. Catalyst 1 (Copper): A 50 mM stock solution of CuSO₄ in water. d. Catalyst 2 (Reducing Agent): A 100 mM stock solution of sodium ascorbate in water. Must be prepared fresh. e. Catalyst 3 (Ligand): A 50 mM stock solution of THPTA in water.
-
Reaction Assembly: a. In a microcentrifuge tube, combine the alkyne-protein and the azide-payload. Use a 5- to 10-fold molar excess of the azide-payload relative to the protein. b. Add the THPTA ligand to a final concentration of 1-2 mM. c. Add the CuSO₄ solution to a final concentration of 0.5-1 mM. d. Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 5 mM. Gently mix.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate away from excess payload and catalyst components using SEC, TFF, or HIC.
-
Characterization: Analyze the final product by LC-MS to confirm the final mass and by SEC to check for aggregation.
References
-
Pérez-Balderas, F., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1369. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Li, J., & Chen, P. R. (2016). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 11(1), 12-18. Available from: [Link]
-
ResearchGate. (2020). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Available from: [Link]
-
Creative Biolabs. Troubleshooting Guides for Bioconjugation. Available from: [Link]
-
FUJIFILM Diosynth Biotechnologies. Mass Spectrometric Conjugate Characterization. Available from: [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cellular and Molecular Life Sciences, 72(11), 2129–2146. Available from: [Link]
-
PubChem. 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
J. Am. Chem. Soc. (2019). Near-Quantitative Formation of Imines in Water with Allosteric Control. Available from: [Link]
-
Bioconjugate Chemistry. (2013). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Available from: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: strategies and recent developments. Accounts of chemical research, 44(9), 666–676. Available from: [Link]
-
Lermyte, F., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry, 87(19), 9973-9981. Available from: [Link]
-
Götze, M., et al. (2019). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. Available from: [Link]
-
Bio-Techne. Antibody Conjugation Troubleshooting. Available from: [Link]
-
Molecules. (2020). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material. Available from: [Link]
-
Lau, Y. H., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 22(8), 1241. Available from: [Link]
-
Han, L., et al. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221-233. Available from: [Link]
-
Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules, 268, 131246. Available from: [Link]
-
Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. Available from: [Link]
-
Lonza. (2021). Diversification of ADC formats and overcoming purification challenges. Available from: [Link]
-
ResearchGate. (2014). Bioconjugation Protocols: Strategies and Methods. Available from: [Link]
-
PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2017). CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. Available from: [Link]
-
ETH Zurich Research Collection. (2021). Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water. Available from: [Link]
-
PubMed. (2018). 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. Available from: [Link]
-
ACS Publications. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. Available from: [Link]
-
MDPI. (2021). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. Available from: [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Available from: [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. Available from: [Link]
-
Novatia. (2018). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Available from: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available from: [Link]
-
AbOliGo. Bioconjugation Optimization & Troubleshooting. Available from: [Link]
-
Angene Chemical. Benzaldehyde, 5-bromo-2-hydroxy-. Available from: [Link]
-
Oxford Global. (2023). Challenges and Solutions in the Purification of Oligonucleotides. Available from: [Link]
Sources
- 1. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. enovatia.com [enovatia.com]
- 17. lonza.com [lonza.com]
- 18. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the synthesis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde. This valuable intermediate is synthesized via a Williamson ether synthesis, a robust but nuanced reaction. This guide is designed to address common experimental challenges, explaining the causality behind procedural choices to ensure reproducible, high-yield outcomes.
I. Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound involves the O-alkylation of 5-bromosalicylaldehyde with propargyl bromide. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of 5-bromosalicylaldehyde with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group.[1][2][3]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both theoretical explanations and practical solutions.
FAQ 1: My reaction shows low or no conversion of the starting material, 5-bromosalicylaldehyde. What are the likely causes and how can I fix this?
Low or no conversion is a common issue that typically points to problems with the generation of the nucleophile (the phenoxide) or the reactivity of the electrophile.
A. Inefficient Deprotonation of 5-bromosalicylaldehyde:
-
The Causality: The acidity of the phenolic hydroxyl group in 5-bromosalicylaldehyde is crucial for its deprotonation. The electron-withdrawing nature of the bromine and aldehyde groups enhances this acidity.[4][5] However, an insufficiently strong base or improper reaction conditions can lead to an incomplete formation of the phenoxide ion, thus limiting the reaction rate.
-
Troubleshooting Steps:
-
Base Selection: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation, often in polar aprotic solvents like acetone or DMF.[6][7] If conversion is low, consider using a stronger base such as cesium carbonate (Cs₂CO₃), which can increase the nucleophilicity of the resulting phenoxide. The use of very strong bases like sodium hydride (NaH) is also an option, though it requires strictly anhydrous conditions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more "naked" and reactive. Acetone is also a viable and less toxic option.[6][7] Ensure the solvent is anhydrous, as water can protonate the phenoxide and reduce its nucleophilicity.
-
Reaction Temperature: While many Williamson ether syntheses proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
B. Purity and Reactivity of Propargyl Bromide:
-
The Causality: Propargyl bromide is a reactive alkylating agent but can be prone to decomposition, especially if not stored properly.[9][10] It is also a lachrymator and should be handled with care in a well-ventilated fume hood.[9]
-
Troubleshooting Steps:
-
Purity Check: Use freshly opened or distilled propargyl bromide. Its purity can be checked by ¹H NMR.
-
Stoichiometry: A slight excess of propargyl bromide (1.1-1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to side reactions and purification difficulties.
-
FAQ 2: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?
The formation of side products is often related to the reactivity of the starting materials and intermediates.
A. Potential Side Reactions:
-
C-alkylation: While O-alkylation is the desired pathway, competitive C-alkylation of the aromatic ring can occur, although it is generally less favored for phenoxides.
-
Dialkylation: Reaction of the product with another molecule of propargyl bromide is unlikely due to the absence of a reactive hydroxyl group.
-
Decomposition of Propargyl Bromide: Propargyl bromide can undergo self-polymerization or other decomposition pathways, especially in the presence of base or heat.[9][10]
-
Troubleshooting Steps:
-
Controlled Addition: Add the propargyl bromide dropwise to the solution of the phenoxide at a controlled temperature (e.g., 0 °C or room temperature) to minimize localized high concentrations and potential side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction to prevent further reactions of the product or decomposition.
-
Purification: Column chromatography on silica gel is an effective method for separating the desired product from impurities.[8][11] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
FAQ 3: I'm having difficulty purifying the final product. What are the best practices for work-up and purification?
Effective purification is critical to obtaining a high-purity final product.
A. Work-up Procedure:
-
The Causality: The work-up aims to remove the inorganic salts (from the base) and any unreacted starting materials.
-
Troubleshooting Steps:
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The choice of solvent will depend on the polarity of the product.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
B. Purification Technique:
-
The Causality: The crude product will likely contain unreacted starting materials and side products that need to be removed.
-
Troubleshooting Steps:
-
Column Chromatography: As mentioned, silica gel column chromatography is the most common and effective method.[8][11] The choice of eluent system should be determined by TLC analysis of the crude product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be an effective final purification step.[8]
-
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
5-bromosalicylaldehyde
-
Propargyl bromide (80% in toluene is commercially available and often used)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-bromosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature over 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (around 56 °C for acetone) and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 3-6 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure compound.
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material | 5-bromosalicylaldehyde | Phenolic precursor for O-alkylation.[4][5] |
| Alkylating Agent | Propargyl bromide (1.2 eq) | Provides the propargyl group for ether formation.[6][7] |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Deprotonates the phenolic hydroxyl group.[6][7] |
| Solvent | Anhydrous Acetone | Polar aprotic solvent that facilitates the SN2 reaction.[6][7] |
| Temperature | Reflux (~56 °C) | Increases reaction rate. |
| Reaction Time | 3-6 hours (monitor by TLC) | Ensures completion of the reaction.[8] |
| Work-up | Aqueous wash and extraction | Removes inorganic salts and impurities. |
| Purification | Flash column chromatography | Isolates the pure product.[8][11] |
IV. Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis and troubleshooting process.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
V. References
-
Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F.-u.-H., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate. [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. (2014). Semantic Scholar. [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]
-
Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (n.d.). ResearchGate. [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (n.d.). MDPI. [Link]
-
Propargylation of a hydroxy-terminated polymer? (2025). ResearchGate. [Link]
-
Propargyl bromide. (n.d.). Wikipedia. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (n.d.). [No source found]
-
Optimization of the one-pot synthesis using 2-bromobenzaldehyde. (n.d.). ResearchGate. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). NIH. [Link]
-
Process for producing propargyl bromide. (n.d.). Google Patents.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]
-
Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. (2022). PubMed. [Link]
-
Supporting Information for Copper-catalyzed synthesis of spiro-indolofurobenzopyrans: tandem reactions of diazoamides and O-pro. (n.d.). The Royal Society of Chemistry. [Link]
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]
-
Propargyl bromide | C3H3Br | CID 7842. (n.d.). PubChem. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). MDPI. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH. [Link]
-
Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide. (n.d.). [No source found]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Semantic Scholar. [Link]
-
Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes. (n.d.). PMC - NIH. [Link]
-
Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. (2024). PMC - NIH. [Link]
-
A Brief Explanation of the Williamson Ether Synthesis. (2013). YouTube. [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
-
(7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. (n.d.). Organic Syntheses Procedure. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d-nb.info [d-nb.info]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 8. rsc.org [rsc.org]
- 9. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 10. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Welcome to the technical support guide for the synthesis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde. This document is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. We will delve into the critical parameters of the reaction, offer solutions to common experimental hurdles, and provide a framework for a safe and efficient scale-up.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction involves the O-alkylation of a phenol (5-bromosalicylaldehyde) with an alkyl halide (propargyl bromide) in the presence of a base. While straightforward on a small scale, scaling this process introduces challenges related to reaction kinetics, thermal management, impurity profiles, and safety. This guide provides expert insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] First, a base is used to deprotonate the acidic phenolic hydroxyl group of 5-bromosalicylaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide leaving group to form the desired ether product.
Caption: Recommended workflow for scaling the synthesis.
Troubleshooting Guide
Problem 1: Low or Stagnant Conversion
-
Probable Cause A: Insufficient Deprotonation. The base may be too weak, wet, or used in insufficient stoichiometric amounts. Moisture in the solvent or on the glassware will consume the base.
-
Solution: Ensure all reagents and solvents are anhydrous. [3]Use freshly dried K₂CO₃ (at least 1.5-2.0 equivalents). On a large scale, consider using a stronger base like cesium carbonate or, with extreme caution, NaH.
-
-
Probable Cause B: Low Reaction Temperature. The SN2 reaction rate is temperature-dependent. Room temperature may be insufficient for a timely reaction. [1] * Solution: Gently heat the reaction mixture. A temperature of 50-60 °C in acetone (reflux) is a good starting point. [4]Monitor the reaction progress by TLC or HPLC to determine the optimal time and temperature.
-
Probable Cause C: Poor Reagent Quality. Propargyl bromide is highly reactive and can degrade over time.
-
Solution: Use fresh, high-purity propargyl bromide. If using a solution, ensure it has been stored correctly (cool, dark, under inert atmosphere). [5] Problem 2: Significant Impurity Formation
-
-
Probable Cause A: C-Alkylation Side Reaction. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring carbons (C-alkylation, impurity). [6]This competition is influenced by the solvent and reaction conditions.
-
Solution: Favor O-alkylation by using polar aprotic solvents like DMF or acetone. These solvents do not strongly solvate the oxygen anion, leaving it more available for reaction than the ring carbons.
-
-
Probable Cause B: Propargyl Bromide Self-Reaction. Propargyl bromide can react with itself, especially at elevated temperatures or in the presence of trace metals, leading to oligomers and colored impurities.
-
Solution: Maintain strict temperature control during the addition of propargyl bromide. Add it slowly and sub-surface (if possible) to the heated reaction mixture to ensure it reacts quickly with the phenoxide rather than itself. A slight excess (1.1-1.2 equivalents) is typically sufficient; a large excess should be avoided.
-
-
Probable Cause C: Product or Starting Material Degradation. The aldehyde group can be sensitive to harsh basic conditions or high temperatures over prolonged periods.
-
Solution: Avoid overly strong bases or excessively high temperatures. Monitor the reaction and stop it once the starting material is consumed to prevent extended exposure to reaction conditions.
-
Problem 3: Difficult Purification on a Large Scale
-
Probable Cause A: Reliance on Chromatography. While flash chromatography is effective in the lab, it is often impractical and costly for large-scale production. [7] * Solution: Develop a robust crystallization procedure. After the aqueous work-up, perform a solvent swap into a suitable solvent system (e.g., isopropanol/water, ethanol, or heptane/ethyl acetate). A slow cooling profile with controlled agitation is key to obtaining a pure, crystalline product with good filtration characteristics.
-
Probable Cause B: Oily or Intractable Product. The presence of impurities can inhibit crystallization, causing the product to "oil out."
-
Solution: Ensure the work-up is effective at removing inorganic salts and water-soluble impurities. A brine wash is recommended. [4]If the product is still oily, consider a charcoal treatment or a simple filtration through a silica gel plug before attempting crystallization.
-
Detailed Scale-Up Protocol
This protocol is a representative example for a ~1 kg scale synthesis. All operations should be conducted in a suitable chemical reactor under an inert atmosphere (Nitrogen).
| Reagent | MW | Density | Equiv. | Moles | Mass / Volume |
| 5-Bromosalicylaldehyde | 201.02 | - | 1.0 | 4.97 | 1.00 kg |
| Potassium Carbonate (fine powder) | 138.21 | - | 1.8 | 8.95 | 1.24 kg |
| Propargyl Bromide (80% in Toluene) | 118.96 | 1.38 | 1.15 | 5.72 | 580 mL (799 g) |
| Acetone | 58.08 | 0.791 | - | - | 10.0 L |
| Ethyl Acetate | 88.11 | 0.902 | - | - | ~15 L |
| Deionized Water | 18.02 | 1.00 | - | - | ~20 L |
Procedure:
-
Reactor Setup: Charge a clean, dry, 50 L glass-lined reactor with 5-Bromosalicylaldehyde (1.00 kg), potassium carbonate (1.24 kg), and acetone (10.0 L).
-
Inerting: Seal the reactor and purge the headspace with nitrogen for at least 30 minutes with gentle agitation. Maintain a positive nitrogen pressure throughout the reaction.
-
Heating: Begin agitation and heat the slurry to a gentle reflux (~55 °C).
-
Propargyl Bromide Addition: Once at temperature, begin the slow, controlled addition of the propargyl bromide solution via an addition funnel or pump over a period of 1.5-2 hours. Monitor the internal temperature closely; if a significant exotherm occurs, slow the addition rate.
-
Reaction: After the addition is complete, maintain the reaction at reflux for an additional 2-4 hours. Monitor the reaction's progress by taking samples for TLC or HPLC analysis until the 5-bromosalicylaldehyde is consumed (<1% remaining).
-
Cooling & Filtration: Cool the reaction mixture to 20-25 °C. Filter the mixture to remove the potassium salts and rinse the solids with a small amount of acetone (1-2 L).
-
Work-up: Transfer the filtrate to a larger vessel or extractor. Concentrate the solution under reduced pressure to remove most of the acetone. Add deionized water (10 L) and ethyl acetate (10 L). Agitate and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Wash the organic layer with deionized water (2 x 5 L) and then with brine (1 x 5 L) to remove residual salts and DMF if it were used. [4]9. Crystallization: Concentrate the ethyl acetate layer under vacuum to a thick oil. Add a suitable crystallization solvent (e.g., 5 L of isopropanol) and heat until a clear solution is formed. Cool the solution slowly to 0-5 °C with gentle agitation to induce crystallization.
-
Isolation & Drying: Hold at 0-5 °C for at least 2 hours. Isolate the solid product by filtration, wash the cake with cold isopropanol, and dry under vacuum at 40-45 °C to a constant weight.
Safety Considerations
-
Propargyl Bromide: This is a highly toxic, lachrymatory (tear-inducing), flammable, and potentially explosive compound. [8][9]It is unstable and can detonate upon heating or shock. [9] * Handling: Always handle propargyl bromide in a well-ventilated chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles. Using a commercially available solution in a solvent like toluene reduces the risks associated with handling the pure, neat substance. [8]* Exotherm: The alkylation reaction is exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous increase in temperature and pressure (a runaway reaction).
-
Control: Ensure the reactor has adequate cooling capacity. The slow, controlled addition of the propargyl bromide is the primary method for controlling the reaction rate and heat output. A quench plan (e.g., a readily available supply of a suitable quenching agent) should be in place for emergencies.
-
References
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]
-
Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. ResearchGate. [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
-
5-Bromo-2-methoxybenzaldehyde PubChem CID 90684. PubChem. [Link]
-
4-(Prop-2-yn-1-yloxy)benzaldehyde. ResearchGate. [Link]
-
Supporting information for Synthesis of 1-(prop-2-ynyl)indoline-2,3-dione. Royal Society of Chemistry. [Link]
-
Reddit discussion on Williamson ether synthesis procedure. Reddit. [Link]
-
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. PubChemLite. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. Semantic Scholar. [Link]
-
Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies. ResearchGate. [Link]
-
Understanding Williamson Synthesis: The Art of Ether Creation. Oreate AI Blog. [Link]
-
Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). ResearchGate. [Link]
-
The Williamson Ether Synthesis. University Course Document. [Link]
-
Propargylation of a hydroxy-terminated polymer? ResearchGate. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes. PubMed Central. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 3. francis-press.com [francis-press.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. echemi.com [echemi.com]
Validation & Comparative
comparison of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde with other alkyne-containing probes
A Comprehensive Guide to Alkyne-Containing Probes: A Comparative Analysis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde and Other Key Reagents
For researchers, scientists, and drug development professionals, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized this field by providing a highly specific and efficient method for bioconjugation.[1] At the heart of this technology are alkyne-containing probes, small molecules that can be metabolically incorporated into or chemically attached to target biomolecules, providing a handle for subsequent ligation with an azide-bearing reporter molecule.
This guide provides an in-depth comparison of a versatile alkyne-containing probe, this compound, with other commonly used alkyne probes. We will delve into the structural features, reactivity, and applications of these probes, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate tool for their specific needs.
The Chemistry of Alkyne Probes: A Primer
The utility of alkyne probes lies in the bioorthogonality of the alkyne group; it is a small, stable, and largely non-reactive functional group in the cellular environment.[2] Its reaction partner, the azide, is similarly bioorthogonal. The CuAAC reaction joins these two groups to form a stable triazole linkage.[1] This reaction is characterized by its high efficiency, broad solvent compatibility (including aqueous environments), and tolerance of a wide range of functional groups.
Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free approach, which is particularly advantageous for live-cell imaging where copper toxicity is a concern.[3] SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides.
The choice between a terminal alkyne for CuAAC and a strained alkyne for SPAAC depends on the specific application, with considerations for reaction kinetics, potential cytotoxicity of the copper catalyst, and the steric bulk of the probe.
In Focus: this compound
Structure and Synthesis:
This compound is a bifunctional molecule featuring a terminal alkyne for click chemistry and a benzaldehyde group that can be utilized for other conjugation strategies, such as hydrazone or oxime formation. The presence of a bromine atom on the aromatic ring can also serve as a handle for further functionalization through cross-coupling reactions.[4] Its synthesis is typically achieved through the Williamson ether synthesis, reacting 5-bromosalicylaldehyde with propargyl bromide in the presence of a base.
Caption: Key differences between terminal and strained alkyne probes.
Experimental Protocols
Here, we provide representative protocols for protein labeling using an aldehyde-reactive probe and metabolic labeling with HPG.
Protocol: Labeling of Proteins with this compound via Hydrazone Formation followed by Click Chemistry
This two-step protocol first utilizes the aldehyde functionality for protein conjugation and then the alkyne for fluorescent labeling.
Materials:
-
Protein of interest with an accessible aldehyde group (can be introduced enzymatically or chemically)
-
This compound
-
Hydrazide-biotin or a fluorescent hydrazide (for the aldehyde reaction)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Protein Labeling with Aldehyde-Reactive Probe:
-
Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the alkyne probe to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Remove excess probe by dialysis or size-exclusion chromatography.
-
-
Click Reaction for Fluorescent Labeling:
-
Prepare the following stock solutions:
-
10 mM Azide-Fluor 488 in DMSO
-
50 mM CuSO4 in water
-
500 mM Sodium ascorbate in water (prepare fresh)
-
100 mM THPTA in water
-
-
To the alkyne-labeled protein solution, add the reagents in the following order to the final concentrations:
-
Azide-Fluor 488 (100 µM)
-
THPTA (1 mM)
-
CuSO4 (200 µM)
-
Sodium ascorbate (5 mM)
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the fluorescently labeled protein using size-exclusion chromatography.
-
Caption: Workflow for dual-functional labeling using this compound.
Protocol: Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)
This protocol describes the labeling of newly synthesized proteins in cultured cells.
Materials:
-
Mammalian cells in culture
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO4, Alexa Fluor® azide, reaction buffer)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and grow to the desired confluency.
-
Remove the normal growth medium and wash the cells once with warm PBS.
-
Replace with methionine-free medium and incubate for 30 minutes to deplete intracellular methionine.
-
Add HPG to the medium to a final concentration of 50 µM.
-
Incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
The cells are now ready for fluorescence microscopy analysis.
-
Conclusion
This compound is a valuable tool in the chemical biologist's toolbox, offering the unique advantage of bifunctionality. Its terminal alkyne participates efficiently in CuAAC reactions, while the aldehyde group provides an orthogonal handle for alternative conjugation strategies. The bromine substituent further expands its utility for downstream modifications.
When compared to metabolic probes like HPG and EdU, it serves a different purpose, acting as a chemical ligation agent rather than a metabolic reporter. The choice between them depends entirely on the biological question being addressed. In comparison to strained alkynes like DBCO, it necessitates the use of a copper catalyst, making it less ideal for live-cell imaging where copper toxicity is a concern. However, for in vitro applications or fixed-cell studies, it represents a cost-effective and highly versatile option.
As with any chemical probe, careful optimization of reaction conditions and concentration is essential to maximize labeling efficiency while minimizing potential off-target effects and cytotoxicity. This guide provides a framework for understanding the properties and applications of this compound, enabling researchers to make informed decisions for their experimental designs.
References
- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- Best, M. D. (2009). Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules. Biochemistry, 48(28), 6571-6584.
- Boampong, R. Y., et al. (2005). 2-O-propargyl ethers: readily cleavable, minimally intrusive protecting groups for beta-mannosyl donors. Organic Letters, 7(12), 2461-2464.
- Cravatt, B. F., & Sorensen, E. J. (2000). Chemical strategies for the global analysis of protein function. Current Opinion in Chemical Biology, 4(6), 663-668.
- Dhangar, A., et al. (2024). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. Molecules, 29(1), 1-15.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- Korkmaz, A., et al. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Human & Experimental Toxicology, 32(11), 1142-1149.
- McGown, A., et al. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters.
- McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemistry & Biology, 21(9), 1075-1101.
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
- Sar, D., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Química Nova, 37(3), 449-453.
- Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.
- van der Wal, S., et al. (2013).
-
Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
Chemical Society Reviews. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Retrieved from [Link]
-
NIH. (2010). Small Molecule Probes of Cellular Pathways and Networks. Retrieved from [Link]
-
MDPI. (2023). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Retrieved from [Link]
-
ResearchGate. (2022). Utility of chemical probes for mass spectrometry based chemical proteomics. Retrieved from [Link]
-
PMC. (2019). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Retrieved from [Link]
-
MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2018). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]
-
NIH. (2018). On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. Retrieved from [Link]
-
ResearchGate. (2012). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Retrieved from [Link]
-
White Rose Research Online. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Retrieved from [Link]
-
ResearchGate. (2018). CuAAC: The Quintessential Click Reaction. Retrieved from [Link]
-
RSC Publishing. (2014). Fluorescent probes and bioimaging: alkali metals, alkaline earth metals and pH. Retrieved from [Link]
-
NIH. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]
-
University of Windsor. Alcohol Protecting Groups. Retrieved from [Link]
- Google Patents. (1985). Bromination of substituted benzaldehydes.
-
RSC Publishing. (2017). Introducing aldehyde functionality to proteins using ligand-directed affinity labeling. Retrieved from [Link]
-
PMC. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]
-
YouTube. (2023). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. Retrieved from [Link]
-
PubMed. (2005). 2-O-propargyl ethers: readily cleavable, minimally intrusive protecting groups for beta-mannosyl donors. Retrieved from [Link]
-
PMC. (2017). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2026). Jaisankar V, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2619-2635. Retrieved from [Link]
-
PubMed. (2021). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. Retrieved from [Link]
-
ResearchGate. (2018). Nε‐NH2 modification of native proteins by (a) aldehyde auto‐oxidation,... Retrieved from [Link]
-
MDPI. (2020). A Bimodal Fluorescence-Raman Probe for Cellular Imaging. Retrieved from [Link]
-
RSC Publishing. (2023). Proton affinities of aldehyde molecules determined from the forward and backward gas-phase proton transfer reactions in a selected ion flow-drift tube. Retrieved from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 3. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
A Comparative Guide to the Bioactivity of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzaldehyde Scaffold
Benzaldehyde derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of the aldehyde functionality, coupled with the diverse substitution patterns possible on the aromatic ring, allows for the generation of large libraries of compounds with tunable pharmacodynamic and pharmacokinetic profiles. This guide focuses on 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde, a synthetic intermediate with latent potential for conversion into more complex bioactive molecules. The presence of the propargyl group offers a reactive handle for "click chemistry," enabling the facile introduction of various moieties, such as 1,2,3-triazoles, to explore a wide chemical space and modulate biological activity. The bromo substituent at the 5-position also plays a crucial role in the overall electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets.
This guide will provide a comparative analysis of this compound and its analogues, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). We will delve into experimental data from the literature to provide a quantitative comparison of their cytotoxic activities and discuss the underlying mechanisms of action. Detailed experimental protocols for key biological assays are also provided to enable researchers to validate and expand upon these findings.
Synthetic Strategies and Analogue Design
The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 5-bromosalicylaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. This straightforward and high-yielding reaction allows for the preparation of the core scaffold in large quantities.
The true synthetic utility of this molecule lies in the subsequent modification of the terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazole analogues. By varying the azide component, a diverse library of analogues can be generated, each with unique steric and electronic properties.
A recent study by Vishnu et al. (2022) explored the synthesis of a series of complex benzofuran-based 1,2,3-triazole analogues starting from a 2-(prop-2-yn-1-yloxy)benzaldehyde scaffold.[1] While the starting material in their study was a larger benzofuran-containing molecule, the synthetic strategy for the click reaction is directly applicable to analogues derived from this compound.
Figure 1: General synthetic workflow for the preparation of 1,2,3-triazole analogues of this compound.
Comparative Biological Evaluation: Anticancer Activity
The cytotoxic potential of benzaldehyde derivatives has been extensively studied against various cancer cell lines. A study on a series of fifty-four commercially available substituted benzaldehydes demonstrated potent cytotoxicity, with IC50 values ranging from 0.36 to 4.75 µg/mL against four human cancer cell lines.[2] The structure-activity relationship (SAR) analysis from this study highlighted that the number, position, and type of substituents on the aromatic ring are critical for biological activity.[2]
In a more focused study on benzyloxybenzaldehyde derivatives, several compounds exhibited significant activity at 1-10 µM against the HL-60 cell line.[3] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[3]
A compelling example of the potent anticancer activity of 2-(prop-2-ynyloxy)benzaldehyde analogues comes from the work of Vishnu et al. (2022), who synthesized a series of novel benzofuran-based 1,2,3-triazole derivatives and evaluated their cytotoxicity against human lung (A-549) and cervical (HeLa) cancer cell lines.[1] Although the core structure is more complex than this compound, the data provides valuable insights into the potential of the 1,2,3-triazole moiety to confer potent anticancer activity.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzofuran-based 1,2,3-triazole analogues from the study by Vishnu et al. (2022).[1] These compounds share a common 2-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde scaffold, making them relevant for understanding the potential of analogues derived from this compound.
| Compound ID | R (Substituent on Triazole) | R' (Substituent on Benzofuran) | IC50 (nM) vs. A-549 | IC50 (nM) vs. HeLa |
| 6d | 4-Chlorophenyl | Bromo | 67.38 ± 23.45 | 55.54 ± 2.48 |
| 6e | 4-Fluorophenyl | Bromo | 74.92 ± 2.31 | 38.86 ± 2.15 |
| 6g | 4-Formylphenyl | Bromo | 55.26 ± 2.41 | 43.89 ± 3.54 |
| 6n | 2-Nitrophenyl | Bromo | 49.70 ± 2.46 | 121.45 ± 10.34 |
| 6u | 2-(Trifluoromethyl)benzyl | Chloro | 40.42 ± 3.04 | 29.12 ± 1.69 |
| Doxorubicin | - | - | 43.57 ± 2.98 | 31.37 ± 2.11 |
Data extracted from Vishnu et al. (2022).[1]
Analysis of Structure-Activity Relationship (SAR):
-
Influence of the Triazole Substituent: The data clearly indicates that the nature of the substituent on the 1,2,3-triazole ring significantly impacts the cytotoxic activity. Electron-withdrawing groups, such as chloro, fluoro, formyl, and nitro, on the phenyl ring attached to the triazole generally lead to potent activity.
-
Potency of the 2-(Trifluoromethyl)benzyl Group: Compound 6u , bearing a 2-(trifluoromethyl)benzyl substituent, exhibited the most potent activity, comparable to the standard anticancer drug doxorubicin.[1] This suggests that steric and electronic factors of this group are highly favorable for interaction with the biological target.
-
Halogen Substitution on the Benzofuran Ring: The presence of a bromo or chloro substituent on the benzofuran moiety appears to be a common feature among the active compounds, suggesting its importance for activity.
Mechanism of Action: Induction of Apoptosis
Several studies on bioactive benzaldehyde derivatives point towards the induction of apoptosis as a primary mechanism of their anticancer effect.[3] Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.
For many cytotoxic benzaldehyde derivatives, the intrinsic pathway is implicated.[3] This pathway is initiated by various intracellular stresses, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. Cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
Figure 2: Proposed intrinsic pathway of apoptosis induced by bioactive benzaldehyde analogues.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on standard Williamson ether synthesis.
Materials:
-
5-Bromosalicylaldehyde
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Cytotoxicity Evaluation by MTT Assay
This protocol is a standard method for assessing cell viability.[4]
Materials:
-
Human cancer cell lines (e.g., A-549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. The introduction of a 1,2,3-triazole moiety via "click chemistry" has been shown to be a particularly effective strategy for generating potent anticancer agents. The structure-activity relationship studies highlight the critical role of substituents on the triazole ring in modulating cytotoxic activity. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.
Future research in this area should focus on the systematic exploration of the chemical space around the this compound scaffold. This includes:
-
Varying the substituent at the 5-position: Replacing the bromo group with other halogens (F, Cl, I) or with electron-donating or -withdrawing groups to fine-tune the electronic properties of the molecule.
-
Modification of the propargyl group: Introducing substituents on the propargyl chain to investigate steric effects.
-
Expanding the library of triazole analogues: Synthesizing a broader range of analogues with diverse substituents to build a more comprehensive SAR.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.
-
Antimicrobial evaluation: Given the known antimicrobial properties of many benzaldehyde derivatives, a systematic evaluation of these new analogues against a panel of pathogenic bacteria and fungi is warranted.
By pursuing these avenues of research, it is anticipated that novel and highly effective therapeutic agents based on the this compound scaffold can be developed.
References
-
Vishnu, T., Veerabhadraiah, M., Krishna Chaitanya, V., Nagamani, M., Raghavender, M., & Jalapathi, P. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. [Link]
-
de Souza, M. V. N., et al. (2014). Cytotoxic evaluation of substituted benzaldehydes. Medicinal Chemistry Research, 23(4), 2035-2042. [Link]
-
Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]
Sources
A Senior Scientist's Guide to Mass Spectrometry Validation of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde Protein Adducts
Introduction: The Critical Role of Covalent Probe Validation in Drug Discovery
In the landscape of modern drug development and chemical biology, covalent probes are indispensable tools for identifying and characterizing protein targets. Molecules like 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde are designed with exquisite functionality. They feature a reactive electrophile—the benzaldehyde group—poised to form covalent adducts with nucleophilic amino acid residues on target proteins, and a bioorthogonal handle—the propargyl (prop-2-ynyloxy) group—for downstream analysis. The aldehyde is known to react with residues such as lysine, forming Schiff bases, or cysteine.[1][2][3]
The validation of these covalent interactions is not merely a confirmatory step; it is the foundation upon which our understanding of a compound's mechanism of action is built. Mass spectrometry (MS) has emerged as the definitive technology for this task, offering unparalleled sensitivity and precision to not only identify the protein targets but also to pinpoint the exact site of modification.[4]
This guide provides an in-depth comparison of mass spectrometry strategies for validating protein adducts of this compound. Moving beyond a simple recitation of protocols, we will explore the rationale behind methodological choices, ensuring a robust and self-validating experimental design tailored for researchers, scientists, and drug development professionals.
Choosing the Right MS Strategy: Top-Down vs. Bottom-Up Proteomics
The first critical decision in designing a validation experiment is the overall proteomic strategy. The two primary approaches, Top-Down and Bottom-Up, differ fundamentally in how they analyze the protein-adduct.
Top-Down Proteomics involves the analysis of intact proteins.[5][6] The entire protein-adduct complex is introduced into the mass spectrometer, preserving the complete "proteoform"—the specific combination of the protein sequence and all its post-translational modifications (PTMs).[7]
-
Advantages: Unambiguous identification of proteoforms, preservation of PTM crosstalk, and no information loss from enzymatic digestion.[7][8]
-
Disadvantages: Technically challenging for large proteins (>50 kDa) and complex biological mixtures, often resulting in lower throughput.[8]
Bottom-Up Proteomics , also known as "shotgun" proteomics, is the most prevalent strategy.[9] In this approach, proteins are first enzymatically digested into smaller peptides, which are then analyzed by MS.[10]
-
Advantages: Highly effective for complex samples (e.g., cell lysates), compatible with a wide range of protein sizes, and supported by mature, high-throughput workflows.[11]
-
Disadvantages: The protein identity is inferred from the identified peptides, which can sometimes be ambiguous. Information about how different modifications are combined on a single protein is lost.[8]
For identifying targets of a specific probe in a complex biological system like a cell lysate, the Bottom-Up approach is overwhelmingly the method of choice . Its ability to handle complexity and its synergy with enrichment techniques make it the most powerful and practical strategy.
Decision Logic: Selecting Your Proteomic Approach
| Feature | Top-Down Proteomics | Bottom-Up Proteomics | Rationale for Adduct Validation |
| Starting Material | Intact Protein | Peptides (from Digestion) | Bottom-up is superior for complex cell lysates where targets are unknown and of low abundance. |
| Primary Goal | Characterize full proteoforms | Identify and quantify proteins | The primary goal is to identify the protein targets first, making Bottom-Up the logical choice. |
| PTM Information | Preserves all PTMs and their combinations | Identifies PTMs on individual peptides | While Top-Down preserves PTMs, the complexity is often too high for initial discovery. |
| Throughput | Lower | Higher | High throughput is essential for screening and target identification experiments. |
| Recommendation | Best for validating adducts on a known, purified protein. | The standard and recommended approach for target discovery in biological systems. |
The Core Workflow: A Chemoproteomic Strategy for Adduct Validation
The alkyne handle on this compound is not an incidental feature; it is the key to a powerful chemoproteomic workflow that enables the selective enrichment of adducted proteins. This is accomplished using "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient.[12][13] The most common is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[10]
This workflow transforms a difficult needle-in-a-haystack problem (finding a few modified proteins among thousands) into a manageable and highly sensitive analysis.
Overall Experimental Workflow Diagram
Key Experimental Protocols
The following protocols provide a self-validating system. The inclusion of a DMSO (vehicle) control is critical. True targets should only be identified and enriched in the probe-treated sample, not in the control.
Protocol 1: Sample Preparation and Click Chemistry-Mediated Enrichment
Causality: This protocol is designed to covalently label protein targets, attach a biotin handle for purification, and digest the captured proteins into peptides suitable for MS analysis. Each step is optimized to maximize recovery and minimize non-specific binding.
-
Protein Labeling :
-
Treat your biological sample (e.g., cultured cells or cell lysate) with a final concentration of 10-100 µM this compound for 1-4 hours.
-
Crucial Control : Prepare a parallel sample treated with an equivalent volume of DMSO (vehicle).
-
-
Cell Lysis (if starting with cells) :
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) and determine the protein concentration (e.g., using a BCA assay).
-
-
Click Chemistry (CuAAC Reaction) :
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Azide-Biotin (final concentration 100 µM).
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM).
-
Copper(II) sulfate (CuSO₄) (final concentration 1 mM).
-
-
Vortex to mix and incubate for 1 hour at room temperature.
-
-
Protein Precipitation and Resuspension :
-
Precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour.
-
Pellet the protein by centrifugation and discard the supernatant. Wash the pellet with cold methanol.
-
Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M Urea or 1% SDS).
-
-
Enrichment of Biotinylated Proteins :
-
Incubate the resuspended protein with high-capacity streptavidin agarose beads for 2 hours at room temperature with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with 1% SDS in PBS, 6 M urea in PBS, and finally with 50 mM ammonium bicarbonate.
-
-
On-Bead Digestion :
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate cysteines.
-
Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Elution :
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with a solution of 50% acetonitrile/0.1% formic acid.
-
Combine the eluates, dry them in a vacuum centrifuge, and store at -80°C until MS analysis.
-
Protocol 2: LC-MS/MS Analysis and Data Interpretation
Causality: Tandem MS (MS/MS) is essential for confirming the identity of the modified peptide.[14] The first stage of MS (MS1) measures the mass of the intact peptide, while the second stage (MS/MS) fragments a selected peptide and measures the masses of the fragments. This fragmentation pattern provides the amino acid sequence and pinpoints the modification site.[15][16][17]
-
LC-MS/MS Analysis :
-
Reconstitute the dried peptides in a loading buffer (e.g., 2% acetonitrile/0.1% formic acid).
-
Analyze the peptides using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Use a data-dependent acquisition (DDA) method where the most abundant peptide ions from each full MS1 scan are selected for fragmentation (MS/MS) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[15]
-
-
Database Searching :
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, FragPipe).
-
Search the MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Critical Search Parameters :
-
Enzyme : Trypsin, allowing for up to 2 missed cleavages.
-
Fixed Modification : Carbamidomethylation of cysteine (+57.021 Da).
-
Variable Modifications : Oxidation of methionine (+15.995 Da), and, most importantly, the mass of the probe adduct on potential target residues (e.g., Lysine, Cysteine). The exact mass will be that of this compound (C10H9BrO2) minus H2O if a Schiff base is formed with lysine, or the full mass if a Michael addition occurs.
-
-
-
Data Interpretation and Validation :
-
Filter the results to a high confidence level (e.g., a peptide and protein false discovery rate (FDR) of <1%).
-
A successfully identified adduct will appear as a peptide with a mass shift corresponding to the probe.
-
Manually inspect the MS/MS spectrum of the modified peptide. A valid identification will show a series of b- and y-ions that "walk" along the peptide backbone. The mass shift will be localized to a specific amino acid, causing a jump in the ion series at that position.[18][19]
-
Example MS/MS Data Interpretation
For a hypothetical peptide VAL-K(modified)-INE-R, the MS/MS spectrum would show:
-
A standard b and y ion series for the VAL and INE-R portions.
-
A mass jump in the b ion series from b2 (VAL) to b3 (VAL-K(modified)). The mass difference between b3 and b2 would be the mass of lysine plus the mass of the adduct.
-
A corresponding mass jump in the y ion series.
| Ion Type | Sequence | Mass (Da) |
| b₁ | V | 100.08 |
| b₂ | VA | 171.12 |
| b₃ | VAK(mod) | 171.12 + 128.09 + Adduct Mass |
| y₁ | R | 175.12 |
| y₂ | ER | 304.16 |
| y₃ | NER | 418.20 |
| y₄ | INER | 418.20 + 113.08 + Adduct Mass |
Conclusion
Validating the protein targets of a covalent probe like this compound is a rigorous process that demands a carefully planned and executed mass spectrometry strategy. By leveraging the probe's alkyne handle for click chemistry-mediated enrichment, a bottom-up proteomic approach provides the most robust and sensitive method for identifying specific targets within a complex biological milieu. The key to trustworthiness lies in the experimental design: meticulous execution of protocols, the mandatory inclusion of vehicle controls, and manual validation of MS/MS spectra to confirm the precise site of modification. This comprehensive approach ensures that the identified protein-adducts are not artifacts, but true interaction partners, providing a solid foundation for further drug development and mechanistic studies.
References
-
Beilstein Institute for the Advancement of Chemical Sciences. (n.d.). Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. NIH. Retrieved from [Link]
-
National Institutes of Health. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. Retrieved from [Link]
-
National Institutes of Health. (2023). Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Click Chemistry in Proteomic Investigations. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioorthogonally activated reactive species for target identification. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Retrieved from [Link]
-
American Chemical Society. (2024). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au. Retrieved from [Link]
-
National Institutes of Health. (2020). Click Chemistry in Proteomic Investigations. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC. Retrieved from [Link]
-
European Molecular Biology Laboratory - European Bioinformatics Institute. (2024). Bioorthogonally activated reactive species for target identification. EMBL-EBI. Retrieved from [Link]
-
American Chemical Society. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mass Spectrometric Evidence for the Existence of Distinct Modifications of Different Proteins by 2(E), 4(E)-Decadienal. PMC. Retrieved from [Link]
-
National Institutes of Health. (2025). Chemoproteomic profiling by bioorthogonal probes to reveal the novel targets of acrylamide in microglia. PubMed. Retrieved from [Link]
-
Taylor & Francis. (2018). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Taylor & Francis Online. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Bottom-up MS analysis of covalent protein–drug adducts. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. Retrieved from [Link]
-
bioRxiv. (2024). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. Retrieved from [Link]
-
SciSpace. (n.d.). Bioorthogonal Approach to Identify Unsuspected Drug Targets in Live Cells. SciSpace. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoproteomic methods for covalent drug discovery. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Progress in Top-Down Proteomics and the Analysis of Proteoforms. PMC. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Top-Down Approach in Proteomics. News-Medical.Net. Retrieved from [Link]
Sources
- 1. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Evidence for the Existence of Distinct Modifications of Different Proteins by 2(E), 4(E)-Decadienal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 6. news-medical.net [news-medical.net]
- 7. Progress in Top-Down Proteomics and the Analysis of Proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top-down Proteomics: Challenges, Innovations, and Applications in Basic and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Designing Control Experiments for 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde Applications
The Trifunctional Nature of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde: A Molecule of Opportunities and Complexities
This compound is a versatile chemical tool, prized for its three distinct functional groups, each offering a unique mode of reactivity. Understanding these functionalities is the first step in designing experiments that can isolate and confirm a specific intended interaction.
-
The Terminal Alkyne: The propargyl ether group provides a terminal alkyne, a key component for bioorthogonal "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This allows for highly specific covalent labeling of molecules bearing an azide group.
-
The Benzaldehyde: The aldehyde group is a classic electrophile. It readily reacts with nucleophiles, particularly primary amines (like the side chain of lysine in proteins), to form a Schiff base.[3] This reversible linkage can be rendered permanent via reduction, providing a method for covalent protein conjugation.
-
The Bromo-Aryl System: The bromine atom on the aromatic ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables its use as a scaffold for building more complex molecules.[4]
The simultaneous presence of these three groups necessitates a meticulous approach to experimental design. An observed biological effect could be the result of the intended reaction, an unintended side reaction from another functional group, or non-specific interactions of the molecule as a whole. Well-designed controls are the only way to dissect these possibilities.
Caption: Key reactive centers of this compound.
Application I: Bioorthogonal Labeling via Click Chemistry
The most common application for a terminal alkyne-bearing molecule is the specific labeling of an azide-modified biomolecule. The goal is to demonstrate that labeling is exclusively due to the CuAAC reaction.
Objective: To selectively label an azide-modified protein (Protein-N₃) in a complex biological sample (e.g., cell lysate) with this compound and detect the successful conjugation.
Core Experimental Workflow
The central experiment involves incubating the azide-modified protein with this compound in the presence of a Cu(I) catalyst, followed by a detection method (e.g., Western blot using an antibody that recognizes the bromophenyl group, or subsequent reaction of the aldehyde).
Caption: Workflow for bioorthogonal labeling with key control points.
Designing the Control System
A robust set of controls is essential to validate that the observed signal is from the intended click reaction.[5]
1. The "No Alkyne" Control (Negative Control):
-
Rationale: To prove that the alkyne group is essential for the reaction and that the rest of the molecule does not cause non-specific binding or labeling. This control directly tests the bioorthogonality of the alkyne-azide reaction.[6][7]
-
Control Reagent: 5-Bromo-2-propoxybenzaldehyde. This molecule is identical to the test compound but lacks the reactive terminal alkyne.
-
Expected Outcome: No detectable signal. A signal here would indicate a critical flaw, suggesting the benzaldehyde or another part of the molecule is responsible for the interaction.
2. The "No Azide" Control (Negative Control):
-
Rationale: To confirm that the labeling is dependent on the presence of the azide modification on the target biomolecule.
-
Control Sample: Use the same biological sample but with a protein that has not undergone the azide-modification step.
-
Expected Outcome: No detectable signal. This confirms the specificity of the probe for its azide partner.
3. The "No Catalyst" Control (Negative Control):
-
Rationale: To demonstrate that the cycloaddition is copper-catalyzed and not a spontaneous or uncatalyzed reaction.
-
Procedure: Run the complete reaction but omit the copper sulfate or the reducing agent (e.g., sodium ascorbate).
-
Expected Outcome: No detectable signal. This validates the specific CuAAC mechanism.[8]
4. The "Known Probe" Control (Positive Control):
-
Rationale: To verify that the azide modification on the protein was successful and is accessible for reaction.[9][10]
-
Control Reagent: A well-validated, simple alkyne-containing reporter molecule, such as an alkyne-fluorophore (e.g., Alkyne-TAMRA).
-
Expected Outcome: A strong, clear signal. This confirms the integrity of the experimental system up to the point of adding the test compound.
Data Interpretation Table
| Experiment/Control | Reagent | Target Protein | Catalyst | Expected Result | Interpretation |
| Main Experiment | This compound | Protein-N₃ | Cu(I) | Signal | Successful, specific labeling occurred. |
| Control 1 (No Alkyne) | 5-Bromo-2-propoxybenzaldehyde | Protein-N₃ | Cu(I) | No Signal | Labeling is alkyne-dependent. |
| Control 2 (No Azide) | This compound | Protein (WT) | Cu(I) | No Signal | Labeling is azide-dependent. |
| Control 3 (No Catalyst) | This compound | Protein-N₃ | None | No Signal | Labeling is catalyst-dependent. |
| Control 4 (Positive) | Alkyne-Fluorophore | Protein-N₃ | Cu(I) | Strong Signal | The azide modification was successful. |
Application II: Covalent Protein Labeling via Aldehyde Reactivity
This application leverages the aldehyde's ability to react with primary amines on a protein surface to form a Schiff base, which is then stabilized by reduction.
Objective: To covalently label surface-exposed lysine residues on a target protein using this compound.
Core Experimental Protocol
-
Incubation: Incubate the target protein with this compound in a suitable buffer (e.g., PBS, pH 7.4) to allow for Schiff base formation.
-
Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to reduce the imine to a stable secondary amine bond.
-
Purification: Remove excess reagent via dialysis or size-exclusion chromatography.
-
Analysis: Confirm labeling by mass spectrometry (to detect the mass shift) or by using the alkyne handle for a subsequent click reaction with an azide-reporter.
Designing the Control System
Here, the controls must differentiate between specific aldehyde-amine chemistry and non-specific binding.
1. The "No Aldehyde" Control (Negative Control):
-
Rationale: To ensure that the observed labeling is due to the aldehyde group and not simply hydrophobic or other non-covalent interactions of the molecule with the protein.
-
Control Reagent: 5-Bromo-2-(prop-2-ynyloxy)toluene. This analog replaces the aldehyde (-CHO) with a non-reactive methyl group (-CH₃).
-
Expected Outcome: No stable labeling detected by mass spectrometry after the reduction and purification steps.
2. The "No Reducing Agent" Control (Reversibility Control):
-
Rationale: The Schiff base formation is reversible.[11] This control proves that a stable, covalent bond is only formed upon addition of the reducing agent.
-
Procedure: Perform the full protocol but replace the reducing agent with a buffer solution.
-
Expected Outcome: Significantly reduced or no labeling signal. Any residual signal could indicate very strong non-covalent binding, but the large difference between this and the main experiment validates the covalent nature of the intended reaction.
3. The "Amine Competition" Control (Competition Assay):
-
Rationale: To provide strong evidence that the reaction is occurring at amine sites.
-
Procedure: Pre-incubate the target protein with a large molar excess of a simple amine-containing molecule (e.g., Tris buffer or free L-lysine) before adding the this compound.
-
Expected Outcome: A significant decrease in labeling efficiency compared to the main experiment. This indicates that the reagent is competing for the same amine binding sites.
4. The "Aldehyde Competition" Control (Competition Assay):
-
Rationale: An alternative competition assay to prove the aldehyde's role.
-
Procedure: Pre-incubate the target protein with a large excess of a simple, non-clickable aldehyde like benzaldehyde before adding the test compound.[12]
-
Expected Outcome: A significant reduction in labeling, as the simple aldehyde will occupy the reactive amine sites on the protein.
Data Interpretation Table
| Experiment/Control | Reagent | Reducing Agent | Pre-treatment | Expected Result | Interpretation |
| Main Experiment | This compound | NaBH₃CN | None | Mass Shift | Successful covalent labeling. |
| Control 1 (No Aldehyde) | 5-Bromo-2-(prop-2-ynyloxy)toluene | NaBH₃CN | None | No Mass Shift | Labeling is aldehyde-dependent. |
| Control 2 (No Reductant) | This compound | None | None | No/Low Mass Shift | Stable bond formation requires reduction. |
| Control 3 (Amine Comp.) | This compound | NaBH₃CN | Excess Lysine | Reduced Mass Shift | Labeling occurs at amine sites. |
| Control 4 (Aldehyde Comp.) | This compound | NaBH₃CN | Excess Benzaldehyde | Reduced Mass Shift | Labeling is mediated by the aldehyde group. |
Methodologies
Protocol 4.1: General Procedure for Click Chemistry Labeling of Protein-N₃
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Add the this compound stock solution to a final concentration of 100 µM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Vortex briefly, then add the sodium ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours on a rotator.
-
-
Analysis:
-
The sample is now ready for downstream analysis, such as SDS-PAGE and Western blotting.
-
Protocol 4.2: General Procedure for Reductive Amination (Aldehyde Labeling)
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 M stock solution of NaBH₃CN in 10 mM NaOH (handle with care in a chemical fume hood).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the target protein to a final concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Add the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein.
-
-
Incubation (Schiff Base Formation):
-
Incubate the mixture at room temperature for 2 hours with gentle mixing.
-
-
Reduction:
-
Add the NaBH₃CN stock solution to a final concentration of 20 mM.
-
Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
-
Remove unreacted label and byproducts by dialysis or passing the sample through a desalting column.
-
-
Analysis:
-
Analyze the purified protein by ESI-MS to confirm the covalent mass addition.
-
References
- Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
Fiveable. (n.d.). "Benzaldehyde Definition - Intro to Chemistry Key Term." Fiveable. [Link]
-
García, F., et al. (2023). "Click to learn, learn to click: undergraduate synthetic organic chemistry experiments." Education in Chemistry. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
-
MDPI. (2023). "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects." MDPI. [Link]
-
Wikipedia. (n.d.). "Benzaldehyde." Wikipedia. [Link]
-
PMC. (2023). "Designing Bioorthogonal Reactions for Biomedical Applications." PubMed Central. [Link]
-
PMC. (2017). "Light-Triggered Click Chemistry." PubMed Central. [Link]
-
ResearchGate. (2024). "Mutually Orthogonal Bioorthogonal Reactions." ResearchGate. [Link]
-
Fiveable. (n.d.). "Good experimental design and use of controls." Fiveable. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). "The Chemistry of Benzaldehyde: Reactions and Synthetic Utility." Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
PubMed. (2018). "5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors." PubMed. [Link]
-
The Royal Society of Chemistry. (n.d.). "Supporting information." The Royal Society of Chemistry. [Link]
-
Chemistry Stack Exchange. (2018). "Reactivity of Benzaldehyde between aldehydes." Chemistry Stack Exchange. [Link]
-
Springer Nature Experiments. (n.d.). "Bioorthogonal chemistry." Springer Nature. [Link]
-
MDPI. (2022). "N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole." MDPI. [Link]
-
Science Ready. (n.d.). "What are Positive and Negative Controls?" Science Ready. [Link]
-
PLOS. (2020). "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives." PLOS ONE. [Link]
-
ChemRxiv. (2022). "Click to learn, learn to click: Undergraduate Synthetic Organic Chemistry experiments." ChemRxiv. [Link]
-
YouTube. (2024). "Positive and Negative Controls and Why They Are Important." YouTube. [Link]
-
MSU chemistry. (n.d.). "Aldehydes and Ketones." Michigan State University. [Link]
-
PMC. (2015). "Development of Bioorthogonal Reactions and Their Applications in Bioconjugation." PubMed Central. [Link]
-
YouTube. (2022). "Bioorthogonal chemistry & the 2022 Nobel Prize in Chemistry." YouTube. [Link]
-
Oreate AI Blog. (2026). "Understanding Negative and Positive Controls in Scientific Experiments." Oreate AI. [Link]
-
YouTube. (2025). "Designing Your Experiment: Controls, Replicates & Setup Choices." YouTube. [Link]
-
Patsnap. (n.d.). "Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde." Patsnap. [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog [oreateai.com]
- 11. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 12. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde in Research
Welcome to our in-depth technical guide on 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde, a versatile bifunctional molecule increasingly utilized in chemical biology, drug discovery, and materials science. As senior application scientists, we understand the critical need for objective, data-driven comparisons to inform your research decisions. This guide provides a comprehensive analysis of the advantages and disadvantages of this compound, compares its performance with relevant alternatives, and offers detailed experimental protocols to empower your work.
The Molecular Logic of this compound: A Bifunctional Powerhouse
At its core, this compound is a molecule designed for sequential, controlled chemical transformations. Its utility stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the terminal alkyne, and the aryl bromide.
-
The Aldehyde: This group serves as a versatile handle for various chemical reactions, including reductive amination to form secondary amines, Wittig reactions to generate alkenes, and condensation reactions to create Schiff bases. This functionality is often the initial point of covalent attachment to a substrate of interest.
-
The Terminal Alkyne: The propargyl ether provides a gateway to the powerful realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile conjugation of the benzaldehyde scaffold to molecules bearing an azide group, such as proteins, nucleic acids, or surfaces.[1][2]
-
The Aryl Bromide: The bromine atom on the aromatic ring opens the door to a suite of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This enables the introduction of further molecular complexity and diversification at a later stage in the synthetic sequence.
This trifecta of reactive sites makes this compound a valuable building block for constructing complex molecular architectures.
Advantages in Application: Where this compound Shines
The primary advantage of this reagent lies in its capacity for chemoselective, sequential modifications. Researchers can leverage this to:
-
Streamline Complex Syntheses: The modular nature of click chemistry allows for the rapid and efficient assembly of molecular structures, simplifying what would otherwise be complex, multi-step syntheses.[3] This approach often leads to high yields and minimizes the formation of byproducts.[3]
-
Enable Bioconjugation: The bio-orthogonality of the azide-alkyne cycloaddition reaction means it can be performed in complex biological mixtures with minimal side reactions.[3] This has made alkyne-modified molecules like this one invaluable for labeling and tracking biomolecules in living systems.
-
Facilitate Drug Discovery: In drug discovery, the ability to quickly generate a library of diverse compounds is paramount. The combination of the aldehyde for initial scaffolding and the alkyne for late-stage functionalization via click chemistry is a powerful strategy for creating and screening potential drug candidates.[3] For instance, similar propargyloxy benzaldehyde derivatives have been used in the synthesis of multitarget-directed ligands for neurodegenerative diseases like Alzheimer's.[4]
-
Develop Novel Materials: The robust nature of the triazole linkage formed during the CuAAC reaction makes it suitable for the construction of novel polymers and functionalized surfaces.
Disadvantages and Considerations: A Balanced Perspective
Despite its many strengths, there are important considerations and potential disadvantages to keep in mind when working with this compound:
-
Copper Cytotoxicity: The most common and efficient azide-alkyne click reaction, CuAAC, requires a copper(I) catalyst. Copper ions can be toxic to cells, which can be a significant drawback for live-cell imaging and other in vivo applications. While copper-free click chemistry alternatives exist, they often involve more complex and less readily available reagents.
-
Stability of the Propargyl Ether: While generally stable, propargyl ethers can be susceptible to cleavage under certain harsh conditions, such as strong acids or bases.[5] This is a critical consideration during multi-step syntheses. The use of milder bases like potassium carbonate is often recommended for its synthesis to avoid undesirable side reactions.[5]
-
Potential for Side Reactions: The aldehyde group is inherently reactive and can participate in undesired side reactions if not appropriately protected or if reaction conditions are not carefully controlled. Aldehydes can be prone to oxidation or self-reaction, which can complicate their practical applications.[6]
-
Biological Activity: Research has shown that this compound itself exhibits biological activity, including antioxidant, antimicrobial, and antifungal properties.[7] While this can be advantageous in some contexts, it can also be a confounding factor if the goal is to use it as a neutral linker for bioconjugation.
Head-to-Head: this compound vs. Alternatives
The choice of a bifunctional linker depends heavily on the specific application. Here, we compare our lead compound with other common alternatives.
| Feature | This compound | Azide-Functionalized Benzaldehyde | Strain-Promoted Alkyne Benzaldehyde (e.g., DBCO) |
| Primary Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Staudinger Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Speed | Very Fast (with catalyst) | SPAAC: Fast; Staudinger: Slow | Very Fast |
| Biocompatibility | Limited by copper toxicity | SPAAC: High; Staudinger: High | High (copper-free) |
| Reagent Accessibility | Readily synthesized | Can be synthesized | More complex synthesis, commercially available |
| Stability of Linkage | High (Triazole) | SPAAC: High (Triazole); Staudinger: Moderate (Amide) | High (Triazole) |
| Versatility for Further Modification | High (Aryl Bromide) | Dependent on other functional groups | Dependent on other functional groups |
Key Insights from the Comparison:
-
For applications where speed is critical and the use of a copper catalyst is not a concern (e.g., in vitro assays, materials science), This compound offers an excellent balance of reactivity and versatility.
-
For live-cell imaging and other applications requiring high biocompatibility, a strain-promoted alkyne benzaldehyde (e.g., containing a DBCO moiety) is a superior choice due to its copper-free click reaction.
-
Azide-functionalized benzaldehydes are also excellent for biocompatible applications and can be used in both SPAAC and Staudinger ligation reactions, offering flexibility in the choice of reaction partner. However, Staudinger ligations are generally much slower.[6]
Experimental Protocols: Putting Theory into Practice
Here, we provide detailed, step-by-step methodologies for the synthesis and application of this compound.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar propargyloxy benzene derivatives.[4][5]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
5-Bromo-2-hydroxybenzaldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.3 equiv)
-
Propargyl bromide (80% solution in toluene, 1.6 equiv)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzaldehyde in acetone, add potassium carbonate.
-
Stir the suspension at reflux for 30 minutes.
-
Cool the mixture to room temperature and add propargyl bromide dropwise.
-
Stir the resulting suspension at reflux for 2 hours and 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an azide-containing molecule to this compound.
Reaction Mechanism:
Caption: Simplified mechanism of the CuAAC reaction.
Materials:
-
This compound (1.0 equiv)
-
Azide-containing molecule (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (0.2 equiv)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Procedure:
-
Dissolve this compound and the azide-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
To the solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction or precipitation, followed by purification if necessary.
Conclusion: A Versatile Tool for the Discerning Researcher
This compound is a powerful and versatile tool in the modern chemist's arsenal. Its key strength lies in its bifunctional nature, which allows for sequential, chemoselective modifications. This makes it particularly well-suited for applications in drug discovery, bioconjugation, and materials science where the rapid and efficient construction of complex molecules is required.
However, researchers must be mindful of the potential drawbacks, particularly the cytotoxicity of the copper catalyst required for the most common click reaction and the inherent reactivity of the aldehyde group. By carefully considering these factors and choosing the appropriate reaction conditions and alternative reagents when necessary, researchers can fully harness the potential of this valuable building block.
We trust this guide has provided you with the necessary technical insights to effectively evaluate and utilize this compound in your research endeavors.
References
-
Alam, M. J., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 12(1), 19894. [Link]
-
Pérez-Areales, F. J., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1329. [Link]
- Gül, A., & Yildirim, M. (2021). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. PhD Thesis.
-
Lee, J. H., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 246.7 Cells. Marine Drugs, 19(11), 609. [Link]
-
MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]
- Li, J., & Chen, P. R. (2016). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Society Reviews, 45(17), 4862-4873.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Ambreen, S., et al. (2018). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 13(1), e0191794. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
- Chiscop, E., et al. (2014).
-
ResearchGate. (n.d.). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of Covalent Probes: A Comparative Guide to 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde in Activity-Based Protein Profiling
Abstract
In the intricate landscape of chemical biology, the development of precise molecular tools is paramount for dissecting protein function within native biological systems. Activity-based protein profiling (ABPP) has become a cornerstone technique, utilizing covalent chemical probes to map the functional state of enzyme families. This guide presents an in-depth analysis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde, a bifunctional chemical probe featuring a reactive aldehyde "warhead" and a bioorthogonal alkyne "handle." We will critically evaluate its intended applications and, more importantly, its inherent limitations. By juxtaposing this probe with alternative chemical tools, this guide aims to provide researchers in proteomics and drug development with a robust framework for informed experimental design.
The Dual-Functionality Design: A Marriage of Reactivity and Versatility
This compound is emblematic of a class of chemical probes designed for covalent, activity-based protein profiling. Its molecular architecture is a strategic amalgamation of two critical functional groups:
-
The Aldehyde "Warhead": The electrophilic benzaldehyde moiety is engineered to form covalent bonds with nucleophilic amino acid residues within enzyme active sites. This reactivity is the lynchpin of its application in ABPP, enabling the activity-dependent "trapping" of target proteins.
-
The Alkyne "Handle": The terminal propargyl ether serves as a bioorthogonal handle, a functional group that is chemically inert within complex biological systems. The alkyne can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry". This allows for the subsequent attachment of reporter tags, such as fluorophores for imaging or biotin for affinity purification of the labeled proteins.
The inclusion of a bromine atom on the phenyl ring is a common strategy to modulate the electronic properties of the aldehyde, potentially fine-tuning its reactivity and selectivity towards target proteins.
Intended Mechanism of Action
The experimental workflow for a bifunctional probe like this compound is conceptualized as a two-step process. In the initial step, the probe is introduced into a biological system, such as a cell lysate or intact cells. The aldehyde "warhead" covalently modifies accessible and hyper-reactive nucleophilic residues, for instance, the catalytic cysteine in certain deubiquitinases or aldehyde dehydrogenases. Following an incubation period, unreacted probe is removed. The second step involves the introduction of a reporter molecule functionalized with an azide group. A click chemistry reaction is then initiated to ligate the reporter to the alkyne "handle" of the now protein-conjugated probe, enabling downstream detection and analysis.
Caption: A conceptual workflow for a two-step protein labeling experiment.
A Critical Perspective: The Inherent Limitations of the Probe
While the design of this compound is chemically elegant, its practical application is likely to encounter significant challenges. A thorough analysis of its chemical properties reveals several potential limitations that warrant careful consideration during experimental design.
The Aldehyde Warhead: A Question of Specificity and Stability
The aldehyde functional group, while central to the probe's design, presents a significant challenge:
-
Broad Reactivity Profile: Aldehydes are known to react with various biological nucleophiles, most notably the abundant ε-amino group of lysine residues, leading to the formation of Schiff bases. Although this reaction is reversible, the high prevalence of surface-exposed lysines on proteins can result in substantial non-specific labeling, which can mask the desired activity-dependent signal.
-
Suboptimal Reaction Kinetics: When compared to more potent electrophiles commonly employed in ABPP, such as fluorophosphonates or Michael acceptors, the reaction of an aldehyde with many of its intended targets can be sluggish. This may necessitate the use of higher probe concentrations or extended incubation times, thereby increasing the risk of off-target effects and cellular toxicity.
-
Metabolic Instability: Aldehydes are susceptible to metabolic transformations, including oxidation to carboxylic acids and reduction to alcohols by cellular enzymes. This can diminish the effective concentration of the active probe, leading to reduced labeling efficiency.
Steric Constraints and Target Accessibility
The relatively bulky brominated benzaldehyde scaffold, in conjunction with the propargyl ether, may impose steric hindrance that impedes its access to the active sites of certain enzymes. For a probe to report on enzymatic "activity," it must be able to reach the catalytic core of the protein. In cases where the active site is situated within a confined pocket, a smaller, more streamlined probe may prove more efficacious.
The Alkyne Handle: Not Entirely Innocuous
While the alkyne is a cornerstone of bioorthogonal chemistry, its presence is not without potential complications:
-
Metabolic Considerations: Terminal alkynes can undergo metabolic processing by certain enzymes, which could result in probe degradation or the formation of reactive intermediates that contribute to off-target labeling.
-
Toxicity of Copper Catalysts: The most widely used click chemistry reaction, CuAAC, relies on a copper(I) catalyst, which can induce cytotoxicity. Although the development of copper-chelating ligands has mitigated this issue to some extent, it remains a pertinent concern, especially in the context of live-cell imaging. The alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), obviates the need for a copper catalyst but generally exhibits slower reaction kinetics.
The Ambiguous Role of the Bromo Substituent
The bromo substituent introduces an additional layer of complexity. While it is intended to enhance the electrophilicity of the aldehyde, it also increases the molecule's hydrophobicity. This can lead to diminished aqueous solubility, a propensity for aggregation, and non-specific partitioning into cellular membranes, all of which can contribute to an elevated background signal.
The Broader Context: A Comparative Analysis of Chemical Probes
The limitations of this compound do not render it obsolete but underscore the importance of selecting the right tool for the specific biological question.
| Feature | This compound | Iodoacetamide-Alkyne | Fluorophosphonate-Alkyne |
| Warhead | Benzaldehyde | Iodoacetamide | Fluorophosphonate |
| Primary Target Residues | Reactive Cys, Lys | Cysteine | Serine, Threonine, Tyrosine |
| Reactivity | Moderate, reversible with amines | High, irreversible | High, irreversible |
| Selectivity | Potentially broad | High for reactive cysteines | High for active serine hydrolases |
| Cell Permeability | Predicted to be moderate to good | Good | Good |
| Potential for Off-Targets | High (due to Schiff base formation) | Moderate (reaction with other nucleophiles) | Low for non-serine hydrolases |
| Bioorthogonal Handle | Alkyne | Alkyne | Alkyne |
Alternative Probes for Enhanced Specificity
For researchers aiming to circumvent the potential drawbacks of benzaldehyde-based probes, several alternatives with more defined reactivity profiles are readily available:
-
Iodoacetamide-Alkyne Probes: These are established cysteine-reactive probes. The iodoacetamide moiety is a potent and relatively specific alkylating agent for the thiol group of cysteine residues, making these probes invaluable for profiling cysteine reactivity across the proteome.
-
Fluorophosphonate (FP)-Alkyne Probes: FP-based probes are the gold standard for profiling serine hydrolases. The fluorophosphonate warhead forms a stable covalent adduct with the active site serine of these enzymes, affording high selectivity and labeling efficiency.
-
Michael Acceptor-Alkyne Probes: Probes incorporating α,β-unsaturated carbonyls (Michael acceptors) are also effective for targeting reactive cysteines. The reactivity of these probes can be fine-tuned by modifying the electronic properties of the Michael acceptor system.
Caption: A comparative overview of this compound and alternative chemical probes.
Experimental Frameworks and Protocols
The successful application of chemical probes is contingent upon meticulous experimental design and rigorous validation. The following are generalized protocols that must be optimized for the specific biological system under investigation.
Protocol: In-gel Fluorescence Profiling in Cell Lysates
This protocol is designed to evaluate the protein labeling profile of a chemical probe.
-
Lysate Preparation: Harvest cultured cells and lyse in an appropriate buffer (e.g., PBS containing 0.1% Triton X-100 and a protease inhibitor cocktail). Quantify the protein concentration using a standard method such as the BCA assay.
-
Probe Incubation: Adjust the cell lysate to a final protein concentration of 1 mg/mL. Introduce this compound to a final concentration in the range of 1-10 µM. Incubate the mixture for 1 hour at 37°C.
-
Click Chemistry Ligation:
-
Prepare a "click mix" containing:
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide) (10 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (1 mM)
-
-
Add the click mix to the probe-incubated lysate and allow the reaction to proceed for 1 hour at room temperature, shielded from light.
-
-
Analysis by SDS-PAGE and Fluorescence Scanning: Terminate the reaction by adding 4x SDS-PAGE loading buffer. Resolve the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager equipped with the appropriate excitation and emission filters.
Protocol: Cellular Imaging of Probe-Labeled Proteins
This protocol details the steps for visualizing probe-labeled proteins in fixed cells.
-
Cell Culture and Probe Incubation: Seed cells on glass coverslips and allow for adherence. Treat the cells with this compound (1-10 µM) in complete culture medium for a predetermined duration (e.g., 1-4 hours).
-
Fixation and Permeabilization: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. Subsequently, permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Chemistry Staining: Perform the click chemistry reaction as detailed in the previous protocol directly on the coverslips.
-
Fluorescence Microscopy: After the click reaction, wash the coverslips with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium. Acquire images using a fluorescence microscope equipped with the appropriate filter sets.
Conclusion: The Imperative of Critical Probe Selection
This compound is a representative of a class of bifunctional chemical probes that hold promise for advancing our understanding of protein function. However, its practical utility is likely constrained by the inherent reactivity profile of the benzaldehyde warhead and other structural attributes. This guide is intended not as a repudiation of this probe, but rather as a call for a critical and informed approach to probe selection. Researchers must carefully weigh the potential for broad reactivity and off-target interactions against the specific objectives of their investigation. In many instances, more selective and extensively characterized probes may provide a more direct route to novel biological discoveries. The ongoing innovation in the design of novel warheads and bioorthogonal chemistries will undoubtedly continue to expand the chemical biologist's toolkit, enabling increasingly precise interrogations of the proteome.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Gao, J., & Li, J. (2017). The metabolic stability of terminal alkynes. Drug Metabolism Reviews, 49(2), 163-176. [Link]
-
Thurrell, S. J., & Brown, A. (2022). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. MedChemComm, 13(5), 813-821. [Link]
A Senior Application Scientist's Guide to Benchmarking 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde in Click Chemistry
For researchers, medicinal chemists, and professionals in drug development, the selection of bifunctional linker molecules is a critical decision that profoundly impacts the efficiency of synthesis and the ultimate performance of the final conjugate. This guide provides an in-depth technical comparison of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde, a versatile trifunctional reagent, against other terminal alkynes in the context of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Introduction: The Strategic Advantage of a Trifunctional Linker
This compound is a molecule of significant interest due to its unique combination of three distinct functional groups: a terminal alkyne, an aromatic bromide, and a benzaldehyde. This trifunctionality offers a strategic advantage in multistep synthesis and bioconjugation, allowing for orthogonal ligation strategies. The terminal alkyne serves as a handle for the highly efficient and bioorthogonal CuAAC reaction, enabling covalent linkage to azide-modified molecules.[1] Concurrently, the benzaldehyde moiety can be utilized for forming Schiff bases or other carbonyl-related chemistries, while the aromatic bromide is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This guide will focus on benchmarking the performance of the propargyl ether (a terminal alkyne) in CuAAC reactions, providing a framework for its evaluation against other commonly employed alkynes.
The Landscape of Terminal Alkynes in CuAAC Reactions
The CuAAC reaction is celebrated for its high yields, mild reaction conditions, and broad functional group tolerance.[2] However, the reactivity of the alkyne component can vary depending on its electronic and steric environment. Understanding these nuances is key to optimizing reaction protocols and achieving desired outcomes. The primary alternatives to propargyl ethers, such as this compound, fall into several categories, each with its own performance characteristics. These include propiolamides, N-propargylamides, propargylamines, and simple aliphatic or aromatic alkynes.
Comparative Performance Analysis
A critical aspect of benchmarking is the quantitative comparison of reaction kinetics and yields. While direct, head-to-head comparative data for this compound is not extensively published, we can infer its performance based on comprehensive studies of related propargyl ethers. Research comparing various alkyne classes in CuAAC reactions under demanding, low-catalyst conditions has shown that propargyl ethers exhibit excellent reactivity, surpassed only slightly by the most activated propiolamides.
| Alkyne Class | Relative Reactivity | Key Characteristics |
| Propiolamides | Very High | Electronically activated, leading to faster reaction rates. May be susceptible to Michael addition side reactions. |
| Propargyl Ethers | High | Excellent balance of reactivity and stability. Widely applicable and cost-effective. |
| N-Propargylamides | Moderate to High | Good reactivity, suitable for a range of applications. |
| Propargylamines | Moderate | Reliable reactivity, though generally slower than ethers and amides. |
| Aromatic Alkynes | Lower | Slower reaction kinetics compared to propargyl derivatives. |
| Aliphatic Alkynes | Lower | Generally the least reactive class of terminal alkynes in CuAAC. |
This table is a synthesis of findings from studies on the relative performance of alkynes in CuAAC reactions.
The data indicates that propargyl ethers, the class to which this compound belongs, represent a "sweet spot" for many applications, offering rapid reaction kinetics without the potential for side reactions associated with more activated systems like propiolamides.
Experimental Protocols
To ensure the integrity of our benchmarking, we present detailed, self-validating protocols for both the synthesis of this compound and its subsequent use in a model CuAAC reaction.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar propargyloxy benzaldehyde derivatives.[3]
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid. Expected yields are typically in the range of 70-85%.[4]
Benchmarking CuAAC Reaction Protocol
This protocol provides a standardized method for comparing the performance of this compound against other terminal alkynes.
Materials:
-
This compound (or alternative alkyne)
-
Benzyl azide (as a model azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)
-
Solvent (e.g., a 1:1 mixture of t-BuOH and water, or an appropriate buffer for bioconjugation)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq). If using a ligand like THPTA, pre-mix it with the copper sulfate solution.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular time intervals to determine the reaction rate and completion.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product by ¹H NMR and/or LC-MS to determine the yield and purity.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the CuAAC reaction and a logical workflow for benchmarking.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A logical workflow for benchmarking the performance of different terminal alkyne reagents in CuAAC reactions.
Conclusion and Future Outlook
This compound emerges as a highly promising reagent for applications requiring a trifunctional linker. Its propargyl ether moiety places it in a class of terminal alkynes with a favorable balance of high reactivity in CuAAC reactions and excellent chemical stability. While more activated alkynes like propiolamides may offer faster kinetics, they come with an increased risk of side reactions. For most applications in drug discovery, bioconjugation, and materials science, the reliability and efficiency of propargyl ethers make them a superior choice.
The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own benchmarking studies, ensuring data integrity and allowing for informed decisions in reagent selection. The continued exploration of multifunctional linkers like this compound will undoubtedly pave the way for novel and more efficient synthetic strategies in the years to come.
References
-
Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., & Yaqoob, A. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115571. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Schroeder, E. A., DeLuca, R. J., & Miller, S. J. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Combinatorial Science, 16(4), 184–189. [Link]
-
PubChem. (n.d.). 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. Retrieved January 24, 2026, from [Link]
-
Martínez, R., Gámez-Valero, A., & Ramón, D. J. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1332. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 24, 2026, from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved January 24, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
A Technical Guide to the Quantitative Analysis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Dual-Functional Probes in Chemical Proteomics
The precise and quantitative analysis of proteins in their native environment is a cornerstone of modern biological research and drug development. Chemical proteomics, which utilizes small-molecule probes to study protein function, localization, and interactions, has become an indispensable tool in this endeavor.[1][2] Among the diverse arsenal of chemical probes, those possessing bioorthogonal functionalities have revolutionized our ability to study complex biological systems with minimal perturbation.[3][4]
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a bifunctional molecule featuring two key reactive groups: a terminal alkyne and an aromatic aldehyde. This dual nature positions it as a potentially versatile tool for a two-pronged approach to protein labeling and analysis. The alkyne group serves as a bioorthogonal handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter tags such as fluorophores or biotin for detection and enrichment.[3][5] The aldehyde functionality, on the other hand, can form covalent bonds with specific nucleophilic residues on proteins, such as hydrazides or aminooxy groups, which can be introduced through metabolic labeling or exist at the N-terminus of proteins.[6][7]
This guide will explore the quantitative aspects of labeling using this probe, compare it to alternative methodologies, and provide detailed protocols to empower researchers to harness its potential.
The Dual-Functionality of this compound: A Mechanistic Overview
The utility of this compound as a labeling reagent stems from its ability to engage in two distinct, sequential chemical transformations. This allows for a multi-step experimental design for targeted protein capture and analysis.
The Aldehyde "Warhead": Targeting Specific Protein Nucleophiles
The aldehyde group acts as the "warhead," enabling the initial covalent attachment of the probe to the protein of interest. Aldehydes can react with various nucleophiles present in proteins, but for specific labeling, the most common strategies involve:
-
Hydrazide Chemistry: Proteins can be metabolically labeled with unnatural amino acids containing a hydrazide group. The aldehyde on the probe then reacts with the hydrazide to form a stable hydrazone bond.[6]
-
Aminooxy Chemistry: Similar to hydrazides, aminooxy-containing sugars or amino acids can be incorporated into proteins, which then react with the aldehyde to form a stable oxime linkage.
-
N-terminal Serine/Threonine Oxidation: The N-terminal serine or threonine residues of a protein can be oxidized with periodate to generate an aldehyde, which can then be targeted by hydrazide- or aminooxy-functionalized probes.
-
Aldehyde Tag Technology: A specific amino acid sequence can be genetically encoded into a protein of interest, which is then recognized and converted into a formylglycine residue by a co-expressed enzyme, thus introducing a reactive aldehyde at a specific site.[8]
The reaction of the aldehyde with a protein nucleophile results in a stable covalent bond, tethering the alkyne handle to the protein.
The Alkyne "Handle": Bioorthogonal Ligation via Click Chemistry
Once the probe is covalently attached to the target protein via its aldehyde group, the terminal alkyne serves as a bioorthogonal handle for the attachment of a reporter molecule. The most widely used reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][5] This reaction is highly specific, efficient, and proceeds under mild, aqueous conditions, making it ideal for biological applications. An azide-modified reporter molecule (e.g., a fluorescent dye or biotin) is "clicked" onto the alkyne-tagged protein, enabling its detection, visualization, or enrichment.
The workflow can be visualized as follows:
Caption: Dual-functional labeling workflow.
Quantitative Performance Metrics: A Comparative Analysis
While direct quantitative data for this compound is not extensively published, we can infer its potential performance by comparing the characteristics of its functional moieties with those of well-established probes. Key performance indicators for a chemical probe include labeling efficiency, specificity, and the signal-to-noise ratio of the final readout.[9]
Comparison with Alternative Labeling Strategies
Here, we compare the dual-functional aldehyde-alkyne probe with two common classes of labeling reagents: simple alkyne probes (for metabolic labeling) and single-function aldehyde-reactive probes.
| Feature | This compound (Aldehyde-Alkyne) | Simple Alkyne Probes (e.g., L-Azidohomoalanine) | Aldehyde-Reactive Probes (e.g., Biotin Hydrazide) |
| Labeling Strategy | Two-step: Covalent reaction then click chemistry | Metabolic incorporation followed by click chemistry | Direct covalent reaction |
| Target Specificity | Potentially high, dependent on the presence of a unique nucleophile on the target protein. | Dependent on metabolic pathways; can label multiple protein types. | High for aldehyde-tagged proteins. |
| Labeling Efficiency | Dependent on the kinetics of both the aldehyde reaction and the click reaction. | Generally high for metabolically active cells. | Dependent on the accessibility of the aldehyde tag. |
| Signal Amplification | Possible through the use of fluorescent polymers or dendrimers in the click step. | Same as the dual-functional probe. | Limited to the stoichiometry of the probe-protein reaction. |
| Versatility | High, allows for a variety of reporter tags to be attached via click chemistry. | High, compatible with various click chemistry reporters. | Limited to the reporter tag pre-attached to the probe. |
| Potential for Off-Target Labeling | Possible if other accessible nucleophiles react with the aldehyde. | Minimal due to the bioorthogonal nature of the alkyne. | Minimal if the aldehyde tag is unique. |
Considerations for Quantitative Analysis
For accurate quantitative analysis, several factors must be considered:
-
Reaction Kinetics: The rate of both the aldehyde-nucleophile reaction and the subsequent click reaction will influence the overall labeling efficiency. Optimization of reaction time, temperature, and catalyst concentration is crucial.
-
Probe Stability: The stability of the probe under physiological conditions is essential to prevent degradation before it reaches its target.
-
Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane. The physicochemical properties of this compound will determine its suitability for live-cell imaging.[9]
-
Background Signal: Incomplete reactions or non-specific binding of the probe or reporter can lead to high background signals, reducing the signal-to-noise ratio.[9]
Experimental Protocols
The following are generalized protocols for the use of a dual-functional aldehyde-alkyne probe. These should be optimized for the specific protein of interest and experimental system.
Protocol 1: Labeling of Aldehyde-Tagged Proteins in Cell Lysate
This protocol assumes the target protein has been engineered to contain a unique aldehyde group.
Materials:
-
Cell lysate containing the aldehyde-tagged protein of interest.
-
This compound solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Azide-functionalized reporter (e.g., azide-fluorophore or azide-biotin).
-
Copper(II) sulfate (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
SDS-PAGE analysis reagents.
Procedure:
-
Labeling Reaction:
-
To the cell lysate, add this compound to a final concentration of 100 µM.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
Remove excess probe by buffer exchange or protein precipitation.
-
-
Click Chemistry Reaction:
-
Prepare a "click" reaction master mix containing the azide-reporter (e.g., 50 µM), CuSO₄ (e.g., 1 mM), and THPTA (e.g., 5 mM).
-
Add the master mix to the labeled protein sample.
-
Initiate the reaction by adding a reducing agent, such as TCEP or sodium ascorbate (e.g., 5 mM).
-
Incubate at room temperature for 1 hour.
-
-
Analysis:
-
Quench the reaction by adding EDTA.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blot for biotinylated proteins.
-
Protocol 2: Quantitative Analysis by Mass Spectrometry
For quantitative proteomics, stable isotope labeling can be incorporated.
Materials:
-
As in Protocol 1.
-
Light and heavy isotope-labeled azide reporters.
Procedure:
-
Sample Preparation: Prepare two samples (e.g., control and treated) containing the aldehyde-tagged protein.
-
Labeling and Click Reaction: Label both samples with this compound as described above. Then, perform the click reaction on the control sample with the light azide-reporter and on the treated sample with the heavy azide-reporter.
-
Sample Combination and Processing: Combine the two samples, digest with trypsin, and enrich for the biotinylated peptides if an azide-biotin reporter was used.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of the labeled peptides by comparing the signal intensities of the light and heavy isotope pairs.
Conclusion and Future Perspectives
This compound represents a promising class of dual-functional chemical probes that offer a powerful strategy for the targeted labeling and quantitative analysis of proteins. Its combination of an aldehyde-reactive "warhead" and a "clickable" alkyne handle provides a versatile platform for a wide range of applications in chemical proteomics, from identifying enzyme activities to elucidating protein-protein interactions.
While further studies are needed to fully characterize the quantitative performance of this specific probe, the principles and protocols outlined in this guide provide a solid foundation for its application. The continued development of novel bifunctional probes, coupled with advancements in mass spectrometry and fluorescence imaging, will undoubtedly continue to push the boundaries of our understanding of the proteome.
References
- Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025). RSC Publishing.
- Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. (2021). Chemical Science.
- Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. (n.d.). Beilstein Journals.
- Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. (n.d.). PMC.
- Fitness Factors for Bioorthogonal Chemical Probes. (n.d.). PMC.
- Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. (2020). PubMed Central.
- Stress Marker Detection ARP(Aldehyde Reactive Probe). (n.d.). Dojindo.
- Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. (n.d.). PMC.
- Click Chemistry—Section 3.1. (n.d.). Thermo Fisher Scientific - US.
- Bioorthogonally activated probes for precise fluorescence imaging. (2024). Chemical Society Reviews.
- Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim.
- Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. (n.d.). PMC.
- Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. (2021). Analytical Methods.
- Aldehyde Reactive Probe (trifluoroacet
- Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. (2022). MDPI.
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
- Versatile 'chemoproteomic probes' for activity-based protein profiling. (2021). Penn Today.
- Analysis of a Probe of the Historical Dye Aldehyde Green Deposited in the Historical Dyestuff Collection of the Technical University Dresden. (n.d.). MDPI.
- Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. (2012). PMC.
- 5-Bromosalicylaldehyde. (n.d.). PubChem.
- Fitness Factors for Bioorthogonal Chemical Probes. (2019).
- Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (n.d.). MDPI.
- Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. (2025). Request PDF.
- Protein Labeling Reagents. (n.d.). Thermo Fisher Scientific - US.
- Protocol for clickable photoaffinity labeling and quantit
- 1761-61-1, 5-Bromosalicylaldehyde Formula. (n.d.). ECHEMI.
- Chemoproteomic methods for covalent drug discovery. (n.d.). PMC.
- A Bioorthogonal Double Fluorogenic Probe to Visualize Protein–DNA Interaction. (n.d.). MDPI.
- Tunable fluorescent probes for detecting aldehydes in living systems. (2024). PMC.
- A Bioorthogonal Dual Fluorogenic Probe for the Live‐Cell Monitoring of Nutrient Uptake by Mammalian Cells. (2024).
- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. (n.d.). Lumiprobe.
- Quantification of reactive aldehydes produced by oxidative stress, critical point?. (2016).
- Aldehyde tag. (n.d.). Wikipedia.
- The Crucial Role of 5-Bromosalicylaldehyde in Modern Chemical Synthesis. (n.d.). Unknown Source.
- Quantitative chemoproteomic analysis for reactive residue profiling.... (n.d.).
- Reactivity comparison between Alkene & Alkyne Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). (2021). YouTube.
- 5-Bromosalicylaldehyde 98 1761-61-1. (n.d.). Sigma-Aldrich.
- Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (n.d.). Chemical Science.
Sources
- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 2. Versatile ‘chemoproteomic probes’ for activity-based protein profiling | Penn Today [penntoday.upenn.edu]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 5. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 6. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 9. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde. As a research professional, ensuring a safe laboratory environment and adhering to environmental regulations is paramount. This document moves beyond a simple checklist, offering a deep dive into the chemical's reactivity and the scientific rationale behind each procedural step. Our goal is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring both personal safety and regulatory compliance.
Hazard Identification and Risk Assessment: A Multifaceted Profile
This compound is a synthetic intermediate not commonly found in nature. Its hazard profile is derived from the combined reactivity of its three core functional groups: a halogenated aromatic ring, an aldehyde, and a propargyl ether (containing a terminal alkyne). Understanding these components is critical to appreciating the risks and required disposal pathway.
The presence of a bromine atom firmly places this compound in the halogenated organic waste category.[1] Halogenated wastes are subject to stringent disposal regulations because incomplete combustion can lead to the formation of hazardous dioxins and furans. Therefore, they must never be disposed of with non-halogenated solvents.[2][3] The aldehyde group suggests potential for irritation to the skin, eyes, and respiratory system, a characteristic common to benzaldehyde and its derivatives.[4][5][6] Furthermore, the terminal alkyne group in the propargyl ether moiety introduces a risk of forming potentially explosive metal acetylides, particularly with certain transition metals.
| Functional Group | Associated Hazards | Disposal Implication |
| Brominated Benzene | Irritant, Environmental Hazard.[7] | Classification as Halogenated Organic Waste. Requires segregation from other waste streams.[1] |
| Benzaldehyde | Harmful if swallowed or inhaled, Causes skin and eye irritation, May cause respiratory irritation.[4][5] | Requires appropriate Personal Protective Equipment (PPE) and handling in well-ventilated areas.[6] |
| Propargyl Ether (Terminal Alkyne) | Potential for forming explosive metal acetylides, Flammability risk.[8] | Avoid contact with incompatible metals (e.g., copper, silver, mercury). Must be stored away from ignition sources.[8] |
Pre-Disposal Operations: Personal Protection and Handling
Before beginning any work that will generate waste, establishing a safe handling protocol is essential. This minimizes exposure and prevents accidental releases.
2.1. Required Personal Protective Equipment (PPE)
A standard PPE protocol for handling hazardous chemicals is the first line of defense. Based on the hazards of analogous compounds, the following PPE is mandatory.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Splash-proof safety goggles or a face shield. | Protects against splashes of the chemical or its solutions, which are expected to be serious eye irritants.[7][9] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Check manufacturer's data for breakthrough times.[5] |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and potential ignition risks. |
| Respiratory Protection | Use only in a certified chemical fume hood. | Ensures adequate ventilation to prevent inhalation of potentially harmful vapors.[10] |
2.2. Safe Handling Practices
-
Ventilation: Always handle this compound, both in its pure form and in solution, inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
Source Reduction: Whenever possible, plan experiments to use the minimum amount of material required, thereby reducing the volume of waste generated.
-
Avoid Incompatibilities: Keep the compound and its waste away from strong oxidizing agents, bases, and reactive metals (especially copper, silver, and mercury salts) to prevent exothermic or explosive reactions.[7][8]
The Disposal Protocol: Segregation, Collection, and Labeling
Proper segregation is the most critical step in the disposal process. Mixing halogenated and non-halogenated waste streams is a common and costly mistake, as it contaminates the entire volume and forces the more expensive disposal route (incineration) for all of it.[2]
Step 1: Identify the Waste Stream
Consult the following workflow to correctly categorize your waste.
Caption: Waste Segregation Decision Workflow
Step 2: Collect and Contain Waste
-
Liquid Waste:
-
Obtain a designated waste container labeled "Hazardous Waste - Halogenated Organic Solvents ."[1]
-
Ensure the container is made of a compatible material (e.g., borosilicate glass or polyethylene) and is in good condition.
-
Carefully pour the liquid waste into the container using a funnel.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Securely cap the container when not in use.
-
-
Solid Waste (Pure Compound):
-
Use a designated, clearly labeled container for "Hazardous Waste - Halogenated Organic Solids ."
-
Transfer the solid waste carefully to avoid creating dust.
-
-
Contaminated Labware (PPE, wipes, etc.):
-
Collect all contaminated disposable items in a separate, sealed plastic bag or a designated solid waste container.
-
The container or bag must be labeled "Hazardous Waste " and list the chemical contaminant: "this compound."[12]
-
Step 3: Labeling
Properly labeling the waste container is a legal requirement and is crucial for safety. The label must include:
-
The words "Hazardous Waste ."
-
The full chemical name(s) of the contents. For mixtures, list all components and their approximate percentages.[1]
-
The date accumulation started.
-
Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is essential.
Caption: Spill Response Protocol
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Final Disposal Pathway
Once collected and labeled, the hazardous waste must be transferred to your institution's Environmental Health & Safety (EH&S) department for final disposal. Do not pour any amount of this chemical down the drain or place it in the regular trash.[11] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[1][13] This process is designed to destroy the organic molecule completely, minimizing the release of harmful substances into the environment.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within the scientific community.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. [Link]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzaldehyde. Durham Technical Community College. [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. National Center for Biotechnology Information. [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. MIT Environment, Health & Safety. [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. U.S. Department of Labor. [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1048 - Formaldehyde. U.S. Department of Labor. [Link]
-
University of Georgia. (n.d.). Standard Operating Procedure for Propargyl Bromide. [Link]
-
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide. [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. chemos.de [chemos.de]
- 5. durhamtech.edu [durhamtech.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. research.uga.edu [research.uga.edu]
- 9. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1910.1048 - Formaldehyde. | Occupational Safety and Health Administration [osha.gov]
- 11. web.mit.edu [web.mit.edu]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
